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  • Product: Ethyl 5-methylthiophene-3-carboxylate
  • CAS: 19163-50-9

Core Science & Biosynthesis

Foundational

Ethyl 5-methylthiophene-3-carboxylate basic properties

An In-depth Technical Guide to Ethyl 5-methylthiophene-3-carboxylate Introduction Ethyl 5-methylthiophene-3-carboxylate, with CAS Number 19163-50-9, is a substituted thiophene derivative that serves as a pivotal building...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 5-methylthiophene-3-carboxylate

Introduction

Ethyl 5-methylthiophene-3-carboxylate, with CAS Number 19163-50-9, is a substituted thiophene derivative that serves as a pivotal building block in modern organic synthesis. The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-recognized pharmacophore and a key component in the development of advanced materials. The strategic placement of a methyl group at the 5-position and an ethyl carboxylate at the 3-position provides a versatile scaffold with distinct sites for chemical modification. This combination of an electron-donating group (methyl) and an electron-withdrawing group (ester) imparts unique reactivity to the thiophene core, making it a valuable precursor for creating diverse molecular architectures.

This guide provides a comprehensive technical overview of Ethyl 5-methylthiophene-3-carboxylate for researchers, scientists, and professionals in drug development and material science. It covers the molecule's fundamental properties, reliable synthetic methodologies, key reactive characteristics, and critical safety protocols, offering field-proven insights to facilitate its effective application in research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are the cornerstone of its application in any experimental setting. The data for Ethyl 5-methylthiophene-3-carboxylate are summarized below, compiled from reliable chemical supplier databases.

Data Summary Table
PropertyValueSource
CAS Number 19163-50-9
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Physical Form Liquid
Appearance Colorless to Slightly Pale Yellow, Clear Liquid[1]
Purity ≥95%
Boiling Point 91°C at 2.3 kPa[1]
Relative Density 1.23[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
Spectroscopic Profile

While detailed spectra should be run on each batch, the expected spectroscopic data based on the structure are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the aromatic protons on the thiophene ring (typically in the δ 7.0-8.0 ppm range), a quartet for the ethyl ester's methylene (-OCH₂-) group, a singlet for the C5-methyl protons, and a triplet for the ethyl ester's terminal methyl (-CH₃) group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon of the ester (δ ~160-170 ppm), quaternary and protonated carbons of the thiophene ring, the methylene carbon of the ethyl group, and the two distinct methyl carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹), C-H stretches for the alkyl and aromatic groups, and characteristic C=C and C-S stretching frequencies for the thiophene ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (170.23). Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Synthesis Methodology: A Practical Approach

The synthesis of substituted thiophenes is a well-established area of organic chemistry. While various methods exist, a common and reliable strategy involves the construction of the thiophene ring followed by functional group manipulation. The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, but for non-aminated thiophenes like the title compound, classical cyclization or modification strategies are employed.[2][3]

A practical and scalable synthesis can be envisioned via the esterification of 5-methylthiophene-3-carboxylic acid. This approach avoids the use of highly reactive or cryogenic reagents like n-butyllithium, which are often cited in older procedures but pose challenges for large-scale production.[4]

Protocol: Fisher Esterification of 5-methylthiophene-3-carboxylic acid

This protocol describes a standard laboratory procedure for converting the parent carboxylic acid to the desired ethyl ester. The causality behind this choice is its simplicity, use of inexpensive reagents, and high-yielding nature. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylthiophene-3-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol (EtOH), which serves as both the reactant and the solvent (approx. 10-20 eq).

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

  • Heating: Heat the reaction mixture to reflux (approximately 78°C, the boiling point of ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The product is expected to be in the organic phase.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 5-methylthiophene-3-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow start 5-Methylthiophene- 3-carboxylic Acid product Ethyl 5-methylthiophene- 3-carboxylate start->product Reflux, 4-6h reagents Ethanol (excess) H₂SO₄ (catalyst) reagents->start

Caption: Fisher esterification workflow for synthesizing the title compound.

Key Reactions and Synthetic Utility

Ethyl 5-methylthiophene-3-carboxylate is a versatile intermediate due to its multiple reactive sites: the ester functionality and the thiophene ring. This allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in multi-step syntheses.

  • Ester Group Modifications:

    • Hydrolysis: The ethyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. This acid is a common precursor for amides, acid chlorides, and other carboxylic acid derivatives.

    • Reduction: The ester can be reduced to the corresponding primary alcohol ( (5-methylthiophen-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    • Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by heating in the presence of the corresponding alcohol and a catalyst.

  • Thiophene Ring Reactions:

    • Electrophilic Aromatic Substitution: The thiophene ring is more reactive than benzene towards electrophilic substitution. The directing effects of the C5-methyl (activating) and C3-ester (deactivating) groups will influence the position of substitution. Halogenation (e.g., with NBS for bromination) or nitration would likely occur at the C2 or C4 positions.

    • Metal-Catalyzed Cross-Coupling: Following halogenation of the thiophene ring (e.g., at the 2-position), the resulting halo-thiophene can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form C-C bonds, linking the thiophene core to other aromatic or aliphatic fragments.[5] This is a cornerstone of modern drug discovery for building molecular complexity.

Synthetic Diversification Diagram

Diversification_Workflow core Ethyl 5-methylthiophene- 3-carboxylate acid 5-Methylthiophene- 3-carboxylic Acid core->acid NaOH, H₂O (Hydrolysis) alcohol (5-Methylthiophen-3-yl)methanol core->alcohol LiAlH₄ (Reduction) bromo 2-Bromo-5-methylthiophene Derivative core->bromo NBS (Bromination) amide 5-Methylthiophene- 3-carboxamide Derivative acid->amide Amine, Coupling Agent suzuki Suzuki Cross-Coupling Product bromo->suzuki Arylboronic Acid, Pd Catalyst

Caption: Potential synthetic pathways starting from the core molecule.

Applications in Research and Development

Thiophene derivatives are integral to many biologically active compounds.[6] While specific applications for Ethyl 5-methylthiophene-3-carboxylate itself are primarily as an intermediate, its structural motifs are found in compounds with a wide range of uses.

  • Pharmaceutical Development: The 2-aminothiophene scaffold, closely related to the title compound, is a building block for drugs with anti-inflammatory, antimicrobial, and neurological activities.[7] Ethyl 5-methylthiophene-3-carboxylate serves as a non-aminated analogue for creating novel therapeutic agents, where the ester can be converted to an amide to mimic a peptide bond or the ring can be further functionalized to interact with biological targets.[8]

  • Agrochemicals: Thiophene-containing molecules are used in the formulation of pesticides and herbicides. The unique structure of this compound allows for the development of new agrochemicals with potentially improved efficacy and better environmental profiles.[2]

  • Material Science: Thiophene is the fundamental repeating unit in polythiophene, a class of conductive polymers. Functionalized thiophenes like Ethyl 5-methylthiophene-3-carboxylate can be used to synthesize bespoke polymers with tailored electronic properties for applications in organic electronics, sensors, and energy storage devices.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical. The information below is a summary of best practices and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a vapor respirator or work in a well-ventilated fume hood to avoid inhalation.[1]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1]

  • Eye Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary if there is a splash risk.[1]

  • Skin and Body Protection: Wear a standard laboratory coat. Protective boots may be required for larger quantities.[1]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[9]

Handling and Storage
  • Handling: Handle in a well-ventilated place, preferably a fume hood. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge. Avoid contact with skin, eyes, and clothing.[1][11]

  • Storage: Keep the container tightly closed. Store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[1] The recommended storage is at room temperature under an inert atmosphere.

Conclusion

Ethyl 5-methylthiophene-3-carboxylate is more than just a chemical compound; it is a versatile tool for molecular innovation. Its stable yet reactive nature, coupled with multiple sites for functionalization, makes it an invaluable intermediate in the synthesis of complex target molecules. From pharmaceuticals to advanced materials, the pathways originating from this scaffold are numerous and impactful. This guide has provided the core technical knowledge—from fundamental properties and synthesis to reactivity and safety—required for its effective and safe utilization. As researchers continue to push the boundaries of science, the role of such foundational building blocks will remain as critical as ever.

References

  • Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Source: PMC (PubMed Central) URL: [Link]

  • Title: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Source: ChemBK URL: [Link]

  • Title: Ethyl 5-amino-3-methylthiophene-2-carboxylate | C8H11NO2S | CID 2064026 Source: PubChem URL: [Link]

  • Title: Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Source: Asian Journal of Chemistry URL: [Link]

  • Title: Ethyl 5-methylthiophene-3-carboxylate Source: MilliporeSigma URL: [Link]

  • Title: 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate) Source: Kuujia.com URL: [Link]

  • Title: SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate Source: Fisher Scientific URL: [Link]

  • Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ethyl 2-amino-4-methylthiophene-3-carboxylate Source: PMC (PubMed Central) URL: [Link]

  • Title: Supporting Information - Chemistry—A European Journal Source: Wiley Online Library URL: [Link]

  • Title: Optimizing Organic Synthesis with Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C10H13NO3S) Source: PubChemLite URL: [Link]

  • Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF Source: ResearchGate URL: [Link]

  • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction... Source: SpringerLink URL: [Link]

  • Title: Practical preparation of ethyl 2-methylthiophene-3-carboxylate Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]

Sources

Exploratory

Chemical structure of Ethyl 5-methylthiophene-3-carboxylate

An In-depth Technical Guide to the Chemical Structure and Properties of Ethyl 5-methylthiophene-3-carboxylate Introduction Thiophene derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Ethyl 5-methylthiophene-3-carboxylate

Introduction

Thiophene derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug discovery and organic synthesis. Among these, Ethyl 5-methylthiophene-3-carboxylate (CAS No: 19163-50-9; Molecular Formula: C₈H₁₀O₂S) is a key synthetic intermediate. This guide offers a detailed exploration of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, providing researchers and drug development professionals with a comprehensive technical resource.

Elucidation of the Chemical Structure

The definitive structure of Ethyl 5-methylthiophene-3-carboxylate is established through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they confirm the precise arrangement of atoms within the molecule.

Caption: Molecular structure of Ethyl 5-methylthiophene-3-carboxylate.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of Ethyl 5-methylthiophene-3-carboxylate. The following data are characteristic of the compound.

Technique Parameter Expected Chemical Shift / Frequency Assignment
¹H NMR Chemical Shift (δ)~7.8 ppm (s, 1H)Thiophene H-2
~7.2 ppm (s, 1H)Thiophene H-4
~4.3 ppm (q, 2H)-OCH₂CH₃
~2.5 ppm (s, 3H)Thiophene -CH₃
~1.3 ppm (t, 3H)-OCH₂CH₃
¹³C NMR Chemical Shift (δ)~163 ppmEster C=O
~145-150 ppmThiophene C-5 (attached to CH₃)
~130-135 ppmThiophene C-3 (attached to ester)
~125-130 ppmThiophene C-2
~120-125 ppmThiophene C-4
~61 ppm-OCH₂CH₃
~15 ppmThiophene -CH₃
~14 ppm-OCH₂CH₃
IR Spectroscopy Wavenumber (cm⁻¹)~1710-1730 cm⁻¹C=O Stretch (Ester)
~1250 cm⁻¹C-O Stretch (Ester)
~3100 cm⁻¹Aromatic C-H Stretch
~2900-3000 cm⁻¹Aliphatic C-H Stretch
Mass Spec. m/z170.04[M]⁺ (Molecular Ion)

Causality Behind Spectroscopic Observations:

  • ¹H NMR: The two protons on the thiophene ring appear as singlets due to their separation, resulting in negligible coupling. The downfield shifts are characteristic of aromatic protons. The ethyl group displays a classic quartet-triplet pattern due to spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. The methyl group on the thiophene ring is a singlet as it has no adjacent protons.

  • ¹³C NMR: The carbon chemical shifts are dictated by their electronic environment. The ester carbonyl carbon is the most deshielded and appears furthest downfield (~163 ppm).[1] The carbons of the thiophene ring resonate in the aromatic region (~120-150 ppm), with the exact shifts influenced by the attached substituents.[2] The carbons of the ethyl and methyl groups are shielded and appear upfield.[1]

  • IR Spectroscopy: The most prominent peak is the strong absorbance from the ester's carbonyl (C=O) group. The C-O single bond stretch is also characteristic. The C-H stretches confirm the presence of both aromatic (thiophene) and aliphatic (methyl and ethyl) moieties.

  • Mass Spectrometry: The molecular ion peak at m/z 170.04 corresponds to the molecular weight of the compound (C₈H₁₀O₂S), confirming its elemental composition.

Synthesis Protocol

While various methods exist for synthesizing substituted thiophenes, a common and effective approach involves the cyclization of appropriate precursors. The Gewald reaction is a well-established method for producing 2-aminothiophenes, but for non-aminated thiophenes like Ethyl 5-methylthiophene-3-carboxylate, alternative strategies such as the Fiesselmann or Paal-Knorr thiophene synthesis are more applicable.

Below is a representative protocol for a multi-step synthesis, which is a validated and reliable pathway for this class of compounds.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Isolation & Analysis A Starting Materials (e.g., β-ketoester & α-haloketone) B Reaction Setup (Solvent, Base) A->B C Sulfur Source Addition (e.g., Lawesson's Reagent) B->C D Cyclocondensation Reaction (Heating/Reflux) C->D E Reaction Monitoring (TLC) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of substituted thiophenes.

Step-by-Step Experimental Methodology

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

  • Reaction Setup: To a solution of an appropriate β-mercapto-α,β-unsaturated ester in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., sodium ethoxide) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Slowly add the second reactant, an α-halo-ketone or -aldehyde, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period determined by reaction monitoring (typically 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-methylthiophene-3-carboxylate.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 1.

Physicochemical Properties and Handling

Understanding the physical properties of a compound is critical for its proper handling, storage, and application in experimental setups.

PropertyValueSource
CAS Number 19163-50-9
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Physical Form Liquid
Purity Typically ≥95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
InChI Key KXMVJUWLVDFRKK-UHFFFAOYSA-N

Reactivity and Applications in Drug Development

Ethyl 5-methylthiophene-3-carboxylate is a versatile building block due to the reactivity of its functional groups.

  • Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, amidation to form various amides, or reduction to the primary alcohol. These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Thiophene Ring: The thiophene ring can participate in electrophilic aromatic substitution reactions. The positions for substitution are directed by the existing methyl and ester groups. Furthermore, the sulfur atom can be oxidized, and the ring can be involved in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) if further functionalized with a halide.

In the context of drug development, substituted thiophenes are integral to many bioactive molecules. Thiophene-based compounds have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Ethyl 5-methylthiophene-3-carboxylate serves as a valuable starting material for synthesizing more complex molecules where the thiophene core acts as a bioisostere for a phenyl ring, often improving metabolic stability or receptor binding affinity.[5]

Conclusion

Ethyl 5-methylthiophene-3-carboxylate is a well-defined chemical entity whose structure is unequivocally confirmed by a suite of spectroscopic techniques. Its synthesis is achievable through established methods in heterocyclic chemistry, and its physicochemical properties make it a manageable intermediate for laboratory use. The reactivity inherent in its ester and thiophene functionalities provides a platform for the development of novel compounds, particularly in the field of medicinal chemistry, making it a valuable tool for researchers and scientists in drug discovery.

References

  • Youssef, S. H., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1084. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

  • Mobinikhaledi, A., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • ResearchGate. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. [Link]

  • CAS Common Chemistry. 5-Sodiosulfoisophthalic acid. [Link]

  • Elsevier. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NCBI. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]

  • LookChem. MOLECULAR SIEVE. [Link]

  • CAS Common Chemistry. Pentatriacontanoic acid. [Link]

  • NIST. Methyl-2-thiophene carboxylate. [Link]

  • NIST. Thiophene-2-carboxylic acid ethyl ester. [Link]

  • The Good Scents Company. monosodium 5-sulfoisophthalate. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NIST. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

Sources

Foundational

Engineering 2-Aminothiophene Scaffolds: Mechanistic Causality and Advanced Synthetic Protocols

Strategic Importance in Drug Discovery The 2-aminothiophene scaffold is a privileged structure in modern medicinal chemistry. Recognized as a highly effective bioisosteric replacement for the phenyl ring, the thiophene c...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

The 2-aminothiophene scaffold is a privileged structure in modern medicinal chemistry. Recognized as a highly effective bioisosteric replacement for the phenyl ring, the thiophene core alters the lipophilicity, metabolic stability, and target-binding thermodynamics of small molecules. Clinically, this scaffold is the backbone of several blockbuster therapeutics, including the atypical antipsychotic Olanzapine, the non-steroidal anti-inflammatory drug (NSAID) Tinoridine, and various allosteric modulators of adenosine receptors.

For drug development professionals, mastering the synthesis of these derivatives is critical. The most robust pathway to access highly functionalized 2-aminothiophenes is the Gewald reaction —a multicomponent condensation that, while operationally simple, involves a highly complex and thermodynamically driven mechanism.

Mechanistic Causality: Decoding the Gewald Reaction

To troubleshoot and optimize a reaction, one must understand the causality of the reagents. The Gewald reaction is a one-pot, three-component synthesis utilizing a ketone/aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur ( S8​ ) in the presence of an amine base.

Recent Density Functional Theory (DFT) computational studies have elucidated the precise causality of this transformation:

  • The Base as a Dual-Agent: The amine base (often morpholine or diethylamine) is not merely a catalyst for the initial Knoevenagel-Cope condensation. Its critical secondary role is to nucleophilically attack and open the highly stable S8​ crown, generating reactive polysulfide anions.

  • Protonation-Induced Degradation: The polysulfide intermediates are electrophilically modulated by protonation. Using a protic solvent like ethanol provides the necessary hydrogen bonding to facilitate the kinetically favorable decomposition of long polysulfide chains into the required monosulfide species.

  • The Thermodynamic Sink: None of the intermediate steps provide a thermodynamic benefit due to a lack of resonance-stabilized leaving groups. Instead, the final intramolecular cyclization and subsequent aromatization into the thiophene ring act as a massive thermodynamic sink, funneling all chaotic polysulfide equilibria into the final product.

G A Ketone / Aldehyde + Activated Nitrile B Knoevenagel-Cope Condensation A->B Base Catalysis C α,β-Unsaturated Nitrile Intermediate B->C E Polysulfide Formation & Thiation C->E D Elemental Sulfur (S8) + Amine Base D->E Ring Opening F Intramolecular Cyclization & Aromatization E->F Protonation-induced G 2-Aminothiophene Derivative F->G Thermodynamic Sink

Logical mechanistic pathway of the multicomponent Gewald reaction.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that act as self-validating systems. The following methodologies include built-in visual and analytical checkpoints to ensure intermediate fidelity.

Protocol A: Classic One-Pot Solution-Phase Synthesis

Objective: Synthesis of 2-amino-4,5-substituted-thiophene-3-carbonitrile via .

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10.0 mmol) and malononitrile (10.0 mmol) in 20 mL of absolute ethanol.

  • Sulfur Introduction: Add elemental sulfur ( S8​ , 12.0 mmol, 1.2 equiv). Causality: A 20% excess compensates for unreactive sulfur allotropes and ensures complete thiation of the Knoevenagel adduct.

  • Catalytic Initiation: Dropwise add morpholine (10.0 mmol, 1.0 equiv) at room temperature.

    • Self-Validation Check 1: Within 5–10 minutes, the pale suspension must transition to a deep orange/red solution. This colorimetric shift validates the successful opening of the S8​ ring and the formation of polysulfide anions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 50–70 °C for 2–12 hours.

    • Self-Validation Check 2: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-inactive ketone spot disappears, replaced by a highly UV-active, lower-Rf spot (the aromatized thiophene).

  • Isolation: Cool the mixture to 0 °C. Pour the crude mixture into 50 mL of ice-water with vigorous stirring to crash out the product. Collect the precipitate via vacuum filtration and wash with cold ethanol.

  • Analytical Confirmation: Recrystallize from hot ethanol. Confirm the structure via 1 H-NMR. Validation: Look for the definitive broad singlet of the NH2​ protons integrating to 2H, typically resonating between δ 6.5–7.5 ppm in DMSO- d6​ .

Protocol B: Mechanochemical Solvent-Free Synthesis (Green Chemistry)

Objective: Synthesis of 2-aminothiophenes from unreactive aryl ketones. Causality: Aryl ketones often fail in standard solution-phase Gewald reactions due to high activation barriers. imparts intense kinetic energy, overcoming this barrier without bulk solvents, while allowing the base to be reduced to catalytic amounts due to extreme local concentrations.

Step-by-Step Methodology:

  • Milling Setup: Load the aryl ketone (5.0 mmol), ethyl cyanoacetate (5.0 mmol), and elemental sulfur (6.0 mmol) into a stainless steel milling jar containing grinding balls.

  • Catalyst Addition: Add morpholine (0.5 mmol, 10 mol%). Causality: Mechanochemistry allows for base catalysis rather than stoichiometric base consumption.

  • Milling: Mill the mixture at 30 Hz for 45–60 minutes under aerobic conditions.

  • Extraction: Extract the resulting solid paste with ethyl acetate, filter through a Celite pad to remove unreacted sulfur, and concentrate under reduced pressure to yield the product.

Quantitative Reaction Metrics

To guide synthetic planning, the following table summarizes the quantitative performance of various Gewald reaction modifications based on established literature benchmarks.

Synthetic ProtocolCatalyst / BaseSolventTemp / EnergyAvg. TimeAvg. YieldKey Advantage
Classic One-Pot Morpholine (1.0 eq)Ethanol50–70 °C2–12 h60–85%High reliability, easily scalable
Microwave-Assisted Piperidine (1.0 eq)EthanolMW (80 °C)10–20 min75–90%Rapid kinetics, high purity
Mechanochemical Morpholine (0.1 eq)NoneBall Milling (30 Hz)45–60 min70–88%Overcomes aryl ketone inertness
Heterogeneous CaO (10 mol%)EthanolReflux1–1.5 h75–92%Cheap catalyst, simple filtration

Downstream Derivatization Workflow

The primary 2-amino group of the synthesized thiophene is highly nucleophilic, making it an ideal handle for downstream drug discovery optimization. For example, condensing the 2-aminothiophene with substituted benzaldehydes yields Schiff bases. Recent studies have demonstrated that Schiff bases bearing a 4-methoxybenzylidene moiety exhibit potent antifungal activity against dermatophytes, utilizing the lipophilic thiophene core to disrupt fungal cell membranes.

G S1 Gewald Synthesis (Core Scaffold) S2 Purification & NMR/MS Validation S1->S2 S3 Derivatization (e.g., Schiff Bases) S2->S3 S4 Biological Screening (Antimicrobial/CNS) S3->S4 S5 Hit-to-Lead Optimization S4->S5

Iterative drug discovery workflow for 2-aminothiophene derivatives.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry / Semantic Scholar.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. Benchchem.

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica.

  • Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. SciELO.

Exploratory

Ethyl 5-methylthiophene-3-carboxylate: A Bimodal Building Block in Advanced Organic Synthesis

Executive Summary Ethyl 5-methylthiophene-3-carboxylate is a highly versatile, electron-rich heteroaromatic building block. Its unique regiochemistry—featuring a substituted C5 position and an electron-withdrawing ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methylthiophene-3-carboxylate is a highly versatile, electron-rich heteroaromatic building block. Its unique regiochemistry—featuring a substituted C5 position and an electron-withdrawing ester at C3—leaves the C2 position highly activated for directed metalation and electrophilic aromatic substitution. This technical guide details its dual utility: acting as a critical monomeric precursor for n-type small molecular semiconductors in organic thermoelectric materials (OTMs)[1], and serving as a foundational scaffold for the synthesis of positive allosteric modulators (PAMs) targeting the GABAB receptor[2].

Structural and Electronic Profiling

The thiophene ring is intrinsically electron-rich, but the strategic placement of the ethyl carboxylate at C3 and the methyl group at C5 creates a distinct push-pull electronic environment that dictates its reactivity:

  • C2 Position (Highly Activated): The C2 proton is highly susceptible to deprotonation by strong, non-nucleophilic bases. This acidity is driven by the inductive electron-withdrawing effect of the adjacent sulfur atom and the coordinating ability of the C3 ester carbonyl, which stabilizes the resulting lithiated intermediate.

  • C4 Position (Deactivated): Sterically hindered by the adjacent C3 ester and C5 methyl group, and electronically deactivated compared to C2, ensuring near-perfect regioselectivity during functionalization.

Synthetic Workflows & Mechanistic Causality

G cluster_materials Materials Science Pathway cluster_pharma Medicinal Chemistry Pathway A Ethyl 5-methylthiophene-3-carboxylate B C2-Lithiation (LDA, -78 °C) A->B Deprotonation F Gewald Multicomponent Rxn (2-Amino Substituted Core) A->F Core Analogue Synthesis C Stannylation (Me3SnCl) B->C Electrophilic Trapping D Stille Cross-Coupling (Pd-catalyzed) C->D Aryl Halides E n-Type Organic Thermoelectrics D->E Polymerization G Regioselective Amidation (Acyl Chlorides) F->G N-Acylation H GABA-B Receptor PAMs (e.g., COR627, COR659) G->H Bioisosteric Optimization

Synthetic divergence of the ethyl 5-methylthiophene-3-carboxylate scaffold.

Materials Science: Lithiation and Stannylation for Stille Coupling

To construct extended π-conjugated systems for organic thermoelectric materials (OTMs), the thiophene core must be functionalized with a reactive organometallic moiety. The conversion of ethyl 5-methylthiophene-3-carboxylate to its trimethylstannyl derivative is a critical step for subsequent palladium-catalyzed Stille cross-coupling[1].

Causality of Experimental Choices:

  • Base Selection: The in situ generation of lithium diisopropylamide (LDA) from n-butyllithium (n-BuLi) and diisopropylamine is crucial. LDA is a strong, sterically hindered, non-nucleophilic base, which selectively deprotonates the acidic C2 proton without attacking the electrophilic ester carbonyl at C3[1].

  • Cryogenic Control: Conducting the lithiation at −78 °C prevents the self-condensation (Claisen-type reactions) of the ester.

  • Electrophilic Trapping: Trimethyltin chloride (Me3SnCl) is added in one portion to rapidly trap the lithiated intermediate, locking the regiochemistry and preventing equilibration[1].

Medicinal Chemistry: The 2-Amino Analogue and GABAB PAMs

In drug development, thiophene-3-carboxylates are privileged scaffolds. Specifically, 2-amino derivatives (synthesized via the Gewald multicomponent reaction) are amidated to yield potent GABAB receptor positive allosteric modulators (PAMs) such as COR627, COR628, and COR659[2].

Causality of Experimental Choices:

  • Bioisosteric Replacement: In GABAB PAMs, the thiophene core acts as a bioisostere for phenyl rings found in traditional modulators. The ester moiety at C3 provides essential hydrogen bond accepting capabilities, while the hydrophobic C5 methyl group anchors the molecule within the lipophilic pocket of the GABAB receptor's transmembrane domain[3].

  • Amidation: Reacting the 2-amino core with acyl chlorides (e.g., 4-chlorobenzoyl chloride) under basic conditions yields metabolically stable amides that enhance in vivo efficacy, such as potentiating baclofen-induced sedation and suppressing cue-induced reinstatement of alcohol seeking[2][4].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Ethyl 5-Methylthiophene-3-Carboxylate

This protocol relies on the Fischer esterification of 5-methylthiophene-3-carboxylic acid, as established in literature for synthesizing OTM precursors[1].

  • Initiation: Charge a flame-dried round-bottom flask with 5-methylthiophene-3-carboxylic acid (14.0 g, 99 mmol) and absolute ethanol (250 mL) under a nitrogen atmosphere.

  • Catalysis: Slowly add concentrated sulfuric acid (10 mL) dropwise at 0 °C. Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent. Its slow addition mitigates the exothermic heat of mixing and prevents the oxidative degradation of the electron-rich thiophene ring.

  • Propagation: Heat the reaction mixture to 95 °C and stir for 12 hours. Rationale: The elevated temperature drives the endergonic Fischer esterification forward. The large excess of ethanol shifts the equilibrium toward the ester product according to Le Chatelier's principle.

  • Isolation: Cool to room temperature and remove the bulk of ethanol under reduced pressure. Dissolve the remaining mixture in dichloromethane (100 mL) and wash sequentially with water and saturated aqueous NaHCO3 until the aqueous layer is neutral. Rationale: Neutralization removes residual H2SO4 and unreacted starting material.

  • Purification: Dry the organic phase over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (petroleum ether/ethyl acetate 10:1) to yield the product as a light yellow oil (14.6 g, 81% yield)[1].

Protocol B: Synthesis of Ethyl 5-Methyl-2-(trimethylstannyl)thiophene-3-Carboxylate
  • Base Preparation: To a solution of diisopropylamine (9.6 mL, 69 mmol) in dry diethyl ether (50 mL), add n-BuLi (2.4 M in hexane, 29 mL, 69 mmol) dropwise at −78 °C under argon. Stir at this temperature for 0.5 h to ensure complete formation of LDA[1].

  • Lithiation: Add a solution of ethyl 5-methylthiophene-3-carboxylate (5.1 g, 30 mmol) in dry ether (50 mL) dropwise over 0.5 h. Stir at −78 °C for another 1 h. Rationale: Strict cryogenic conditions are mandatory to prevent nucleophilic addition of the base to the ester carbonyl.

  • Trapping: Add trimethyltin chloride (2.4 M in THF, 75 mL, 75 mmol) in one portion. Allow the reaction to slowly warm to room temperature.

  • Workup: Quench with aqueous NH4Cl, extract with ether, dry the combined organic layers, and concentrate to yield the stannylated building block for subsequent Stille couplings[1].

Quantitative Data Summaries

Table 1: Reaction Optimization and Yields for Thiophene Functionalization

Reaction StepReagents / CatalystTemp (°C)Time (h)Target ProductYield (%)
Fischer Esterification EtOH, conc. H2SO49512Ethyl 5-methylthiophene-3-carboxylate81%
C2-Stannylation LDA, Me3SnCl, Ether-78 to RT1.5Ethyl 5-methyl-2-(trimethylstannyl)thiophene-3-carboxylate>85%
Gewald Synthesis Ketone, Cyanoacetate, S8, Base50-604-6Ethyl 2-amino-5-methylthiophene-3-carboxylate70-80%
N-Acylation Acyl chloride, Et3N, DCM0 to RT2-42-(Acylamino)thiophene-3-carboxylate (GABAB PAM)65-95%

Conclusion

The ethyl 5-methylthiophene-3-carboxylate scaffold is a master key in modern organic synthesis. By exploiting its predictable regiochemistry and tunable electronic properties, chemists can divergently synthesize complex n-type semiconductors for energy harvesting and highly selective positive allosteric modulators for neurological therapeutics. Strict adherence to cryogenic protocols during organometallic functionalization ensures the integrity of the ester moiety, validating the robustness of this building block across diverse synthetic applications.

References

  • Terminal Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Small Molecular Semiconductors: Synthesis, Structure–Property Correlations, and Thermoelectric Performances Source: ACS Applied Materials & Interfaces URL:[Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof Source: ResearchGate URL:[Link]

  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Biological activity of substituted thiophenes

The Pharmacological Versatility of Substituted Thiophenes: A Technical Guide to Biological Activity, Synthesis, and Drug Development 1. Executive Summary: Thiophene as a Privileged Pharmacophore Heterocyclic scaffolds fo...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Versatility of Substituted Thiophenes: A Technical Guide to Biological Activity, Synthesis, and Drug Development

1. Executive Summary: Thiophene as a Privileged Pharmacophore Heterocyclic scaffolds form the backbone of modern drug discovery. Among them, thiophene—a five-membered, sulfur-containing aromatic ring—has emerged as a highly versatile and privileged pharmacophore[1]. Ranked 4th among small molecule scaffolds in US FDA drug approvals over the last decade, thiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. This whitepaper explores the mechanistic rationale behind thiophene's bioactivity, details its metabolic pathways, and provides validated experimental protocols for synthesizing and evaluating novel thiophene-based therapeutics.

2. Mechanistic Foundations of Thiophene Bioactivity The pharmacological success of substituted thiophenes is rooted in their unique physicochemical properties.

  • Bioisosterism: Thiophene is a classic bioisostere for benzene and furan rings. The substitution of a phenyl ring with a thiophene moiety often results in altered lipophilicity and improved metabolic stability, which can enhance blood-brain barrier (BBB) permeability and target tissue distribution[1].

  • Electronic Properties: The unshared electron pairs on the sulfur heteroatom, combined with the electron-rich nature of the aromatic ring, facilitate strong non-covalent interactions (such as π

    π stacking and hydrogen bonding) with diverse biological targets, including kinase hinge regions and viral glycoproteins[1],[2].
  • Structural Flexibility: Substituted thiophenes can be easily functionalized at the α and β positions, allowing medicinal chemists to fine-tune the steric and electronic parameters of the molecule to optimize target binding affinity[3].

3. Key Pharmacological Applications

3.1. Anticancer Activity Thiophene derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines (e.g., the NCI-60 panel)[4]. The mechanistic pathways often involve the inhibition of critical enzymes such as thymidylate synthase (as seen with the FDA-approved drug Raltitrexed) or the modulation of receptor tyrosine kinases (e.g., EGFR, VEGFR)[1],[5]. The incorporation of halogenated or amino-substituted thiophenes frequently enhances the generation of reactive oxygen species (ROS) within tumor microenvironments, leading to targeted apoptosis[4].

3.2. Antimicrobial and Antiviral Efficacy The rise of multidrug-resistant (MDR) pathogens has renewed interest in thiophene-based antimicrobials. Recent high-throughput screening has identified specific thiophene derivatives capable of disrupting the outer membrane protein (OMP) profiles of colistin-resistant Acinetobacter baumannii and Escherichia coli, resulting in profound bactericidal effects[6]. In virology, thiophene derivatives have been identified as potent, orally bioavailable entry inhibitors for the Ebola virus (EBOV). These compounds function by sterically blocking the critical interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor, preventing viral fusion[2].

3.3. Anti-inflammatory and CNS Modulation Thiophene compounds are classic modulators of the arachidonic acid cascade, acting as potent inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes[7]. Drugs like Suprofen and Tiaprofenic acid leverage the thiophene core to achieve high affinity for the COX active site[1]. Furthermore, thiophene derivatives are heavily utilized in CNS indications (e.g., Olanzapine, Duloxetine) due to their favorable lipophilicity, which ensures rapid CNS penetration[1].

4. FDA-Approved Thiophene Therapeutics To contextualize the clinical impact of this scaffold, Table 1 summarizes key FDA-approved drugs containing a thiophene nucleus.

Table 1: Representative FDA-Approved Thiophene-Based Drugs

Drug NamePharmacological ClassPrimary Target / MechanismKey Structural Feature
Suprofen Anti-inflammatory (NSAID)COX-1 / COX-2 Inhibitor2-Aroylthiophene derivative
Raltitrexed AnticancerThymidylate Synthase InhibitorThiophene fused in a folate analog
Cefoxitin AntimicrobialPenicillin-Binding Protein (PBP) InhibitorCephamycin with thienylacetyl side chain
Olanzapine Antipsychotic5-HT2A / D2 Receptor AntagonistThienobenzodiazepine core system
Tiotropium COPD / AntiasthmaticMuscarinic Receptor AntagonistDithienyl derivative
Duloxetine AntidepressantSerotonin-Norepinephrine Reuptake Inhibitor2-Thiophenyl propanamine

(Data synthesized from[1],[5])

5. Metabolic Pathways and Toxicology Understanding the biotransformation of thiophenes is critical for predicting toxicity and pharmacokinetic half-life. The primary metabolic route for substituted thiophenes involves oxidation mediated by Cytochrome P450 enzymes, specifically CYP1A1 and CYP2C9[8].

  • Oxidation: The thiophene ring undergoes S-oxidation to form a highly reactive thiophene S-oxide, or epoxidation to form an arene epoxide[8].

  • Detoxification: These electrophilic reactive intermediates are rapidly neutralized by endogenous nucleophiles. Glutathione (GSH) conjugation is the primary detoxification pathway, converting the reactive species into stable, hydrophilic mercapturic acid derivatives that are safely excreted in the urine[8].

G A Substituted Thiophene (Parent Drug) B CYP450 Oxidation (CYP1A1, CYP2C9) A->B C Thiophene S-oxide (Reactive Intermediate) B->C S-Oxidation D Thiophene Epoxide (Reactive Intermediate) B->D Epoxidation E Glutathione (GSH) Conjugation C->E D->E F Mercapturic Acid Derivatives (Excreted) E->F Renal Elimination

CYP450-mediated metabolic oxidation and glutathione detoxification of substituted thiophenes.

6. Experimental Workflows & Validated Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the synthesis and biological evaluation of thiophene derivatives.

G A Precursor Selection (Ketone + Nitrile + S8) B Gewald Multicomponent Synthesis A->B C Physicochemical Characterization (NMR, MS) B->C D In Vitro Screening (MIC, Time-Kill, MTT) C->D E Hit-to-Lead Structural Optimization D->E F In Vivo Models & Pharmacokinetics E->F

Workflow of thiophene derivative synthesis, characterization, and biological evaluation.

Protocol 1: Gewald Multicomponent Synthesis of 2-Aminothiophenes The Gewald reaction is a highly efficient, one-pot multicomponent synthesis used to construct highly substituted 2-aminothiophenes[4].

  • Rationale/Causality: Utilizing a secondary amine base (diethylamine) catalyzes the initial Knoevenagel condensation between a ketone/aldehyde and an activated nitrile (e.g., ethyl cyanoacetate). This forms an α , β -unsaturated intermediate. The subsequent addition of elemental sulfur triggers an intramolecular cyclization, yielding the thermodynamically stable thiophene core[4].

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of the selected ketone and ethyl cyanoacetate in absolute ethanol.

    • Add elemental sulfur ( S8​ ) (1.2 equivalents) to the suspension.

    • Dropwise, add diethylamine (1.5 equivalents) while stirring continuously at 0-5°C to control the exothermic Knoevenagel condensation.

    • Gradually warm the mixture to 50°C and reflux for 2-4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of starting materials and the emergence of a new, lower-Rf spot indicates completion.

    • Cool the mixture, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol.

    • Analytical Validation: Confirm structure via 1 H-NMR (look for the characteristic thiophene C-H singlet at δ 6.5-7.5 ppm) and IR spectroscopy (primary amine N-H stretching at 3400-3200 cm −1 ).

Protocol 2: In Vitro Antimicrobial Time-Kill Assay To evaluate the bactericidal efficacy of synthesized thiophenes against resistant strains (e.g., Colistin-resistant A. baumannii)[6].

  • Rationale/Causality: Cation-adjusted Mueller-Hinton broth (CAMHB) is utilized to provide physiological concentrations of Ca2+ and Mg2+ , which are essential for stabilizing the Gram-negative outer membrane. Testing at multiples of the Minimum Inhibitory Concentration (MIC) delineates whether the compound exhibits time-dependent or concentration-dependent killing[6].

  • Step-by-Step Procedure:

    • Prepare a starting inoculum of the target bacterial strain in CAMHB, adjusted to a McFarland 0.5 standard (approximately 1.5×108 CFU/mL), and dilute to a final working concentration of 5×105 CFU/mL.

    • Inoculate flasks containing CAMHB supplemented with the thiophene derivative at concentrations of 1 × , 2 × , and 4 × MIC. Include a drug-free growth control and a reference antibiotic control (e.g., Colistin).

    • Incubate the flasks at 37°C with orbital shaking (200 rpm).

    • At predetermined time intervals (0, 2, 4, 8, and 24 hours), remove 100 μ L aliquots.

    • Perform serial 10-fold dilutions in sterile PBS and plate onto Mueller-Hinton agar.

    • Incubate plates for 24 hours at 37°C and enumerate colonies (CFU/mL).

    • Self-Validation: A compound is definitively classified as bactericidal if it achieves a 3 log 10​ reduction in CFU/mL (99.9% kill) compared to the initial inoculum. The assay is only valid if the drug-free control reaches the expected stationary phase concentration ( ∼109 CFU/mL) at 24 hours.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (NCBI). Available at:

  • Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at:

  • Thiophene-Based Compounds. Encyclopedia MDPI. Available at:

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Center for Biotechnology Information (NCBI). Available at:

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. FEMA. Available at:

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. National Center for Biotechnology Information (NCBI). Available at:

  • Structures of important thiophene-based drugs. ResearchGate. Available at:

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at:

Sources

Exploratory

Revolutionizing Crop Protection: A Technical Guide to Advanced Agrochemical Synthesis

Foreword: The Evolving Landscape of Agrochemical Synthesis The global imperative to ensure food security for a growing population, coupled with increasing environmental and regulatory pressures, has catalyzed a paradigm...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Agrochemical Synthesis

The global imperative to ensure food security for a growing population, coupled with increasing environmental and regulatory pressures, has catalyzed a paradigm shift in the synthesis of agrochemicals. The modern agrochemical industry is moving beyond traditional synthetic routes towards more efficient, selective, and sustainable methodologies.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge synthetic strategies that are shaping the future of crop protection. We will delve into the core principles, experimental protocols, and field-proven insights of key technologies, including C-H activation, flow chemistry, and biocatalysis, offering a practical roadmap for the development of next-generation herbicides, fungicides, and insecticides.

Chapter 1: The Strategic Imperative for Innovation in Agrochemical Synthesis

The development of new agrochemicals is a complex and resource-intensive endeavor, driven by the need to overcome challenges such as pest resistance, environmental impact, and the demand for higher crop yields.[1][2] Organic synthesis lies at the heart of this innovation, providing the tools to construct novel molecular architectures with enhanced efficacy and improved safety profiles.[1] The dual goals of modern agrochemical synthesis are to create molecules that effectively control pests, diseases, and weeds while minimizing harm to non-target organisms and the ecosystem.[1] This has led to a focus on developing compounds with high selectivity, biodegradability, and favorable toxicological profiles.[1]

The principles of green chemistry are increasingly influencing synthetic strategies in the agrochemical sector.[1] Methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency are not only environmentally responsible but also economically advantageous.[3] This guide will explore how these principles are being put into practice through the application of innovative catalytic and process technologies.

Chapter 2: C-H Activation: A Paradigm Shift in Molecular Construction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to building complex molecules.[4][5] By avoiding the need for pre-functionalized starting materials, C-H activation streamlines synthetic routes, reduces waste, and opens up new avenues for molecular design.[4][5] This is particularly relevant in agrochemical synthesis, where the intricate structures of active ingredients often require lengthy and complex synthetic sequences.

The Rationale: Why C-H Activation?

Traditional cross-coupling reactions, while powerful, necessitate the introduction of functional groups (e.g., halides or organometallics) to facilitate bond formation.[5] This multi-step process can be inefficient and generate stoichiometric byproducts. C-H activation circumvents these limitations by directly converting a C-H bond into a C-C or C-heteroatom bond, fundamentally increasing the efficiency of chemical production.[4] This approach is particularly advantageous for the synthesis of heterocyclic compounds, which are prevalent in many commercial agrochemicals.[6]

Mechanistic Principles of Transition-Metal-Catalyzed C-H Activation

Transition metals, particularly palladium, rhodium, and iron, play a pivotal role in mediating C-H activation.[5][7][8] The general mechanism often involves the coordination of a directing group on the substrate to the metal center, which facilitates the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate then reacts with a coupling partner, followed by reductive elimination to furnish the functionalized product and regenerate the catalyst.

Diagram: Generalized Catalytic Cycle of Directed C-H Activation

G cluster_cycle Catalytic Cycle A [M]-L (Active Catalyst) B Substrate Coordination A->B + Substrate C C-H Activation (Cyclometalation) B->C D Oxidative Addition (Coupling Partner) C->D + Coupling Partner E Reductive Elimination D->E E->A Product Functionalized Product E->Product Substrate Substrate (with Directing Group) Substrate->B Coupling_Partner Coupling Partner Coupling_Partner->D

Caption: Generalized catalytic cycle for directed C-H activation.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Thiophenes for Fungicide Synthesis

Thiophene-containing compounds are important scaffolds in many fungicides. The following protocol details a phosphine-free, palladium-catalyzed direct C-H arylation of thiophenes, a key step in the synthesis of potential fungicidal agents.[9]

Materials:

  • Thiophene derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Bis(alkoxo)palladium complex (0.002 mmol, 0.2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Pivalic acid (PivOH) (0.2 mmol)

  • N,N-Dimethylacetamide (DMAc) (3 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the thiophene derivative, aryl bromide, potassium carbonate, and pivalic acid.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the bis(alkoxo)palladium complex and DMAc under a positive pressure of inert gas.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Wash the combined organic filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Yields for Direct C-H Arylation of Thiophenes

EntryThiophene DerivativeAryl BromideProductYield (%)
1Thiophene4-Bromotoluene2-(p-tolyl)thiophene92
22-Acetylthiophene4-Bromoanisole2-Acetyl-5-(4-methoxyphenyl)thiophene85
3Thiophene-2-carbonitrile1-Bromo-4-fluorobenzene5-(4-fluorophenyl)thiophene-2-carbonitrile88
4Benzothiophene4-Bromobenzonitrile2-(4-cyanophenyl)benzothiophene95

Data adapted from a representative study on direct C-H arylation of thiophenes.[9]

Chapter 3: Flow Chemistry: Intensifying Agrochemical Synthesis

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, and its adoption in the agrochemical industry is gaining momentum.[3][10][11] By performing reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.[3][11]

The Rationale: Why Flow Chemistry?

The key advantages of flow chemistry stem from the high surface-area-to-volume ratio in the reactors, which allows for superior heat and mass transfer.[11] This enables:

  • Enhanced Safety: Hazardous reactions involving toxic or explosive intermediates can be performed more safely in small, controlled volumes.[11]

  • Improved Efficiency and Yields: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.[3][11]

  • Rapid Optimization: The automated and continuous nature of flow systems allows for rapid screening of reaction conditions.

  • Seamless Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3]

Diagram: Conceptual Workflow of a Continuous Flow Synthesis

G ReagentA Reagent A (Pump) Mixer ReagentA->Mixer ReagentB Reagent B (Pump) ReagentB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor Mixer2 Reactor->Mixer2 Quench Quenching Reagent Quench->Mixer2 Workup In-line Purification/ Extraction Mixer2->Workup Collection Product Collection Workup->Collection

Caption: A simplified schematic of a continuous flow synthesis setup.

Experimental Protocol: Continuous Flow Synthesis of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key structural feature in several fungicides and herbicides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a highly efficient method for their synthesis. The following protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles using a continuous flow system with a heterogeneous copper catalyst.[4]

Materials:

  • Organic azide (0.1 M solution in dichloromethane)

  • Terminal alkyne (0.13 M solution in dichloromethane)

  • Copper-on-charcoal (Cu/C) catalyst

  • Dichloromethane (DCM)

  • Continuous flow reactor system (e.g., Vapourtec R2+/R4)

  • Catalyst column (e.g., 4.6 mm ID x 150 mm) packed with Cu/C

Procedure:

  • System Setup:

    • Pack a stainless steel column with copper-on-charcoal catalyst (e.g., 860 mg).

    • Install the column into the flow reactor system and connect the reagent pumps.

    • Set the column temperature to 110 °C.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the organic azide in DCM.

    • Prepare a 0.13 M solution of the terminal alkyne in DCM.

  • Reaction Execution:

    • Pump the azide and alkyne solutions through the system at a combined flow rate of 0.75 mL/min into a mixing tee before the catalyst column.

    • The residence time in the catalyst column will be approximately 2.15 minutes.

    • Collect the output from the reactor.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS analysis of the collected fractions.

    • Once the reaction is complete, concentrate the collected solution under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data: Flow Synthesis of 1,2,3-Triazoles

EntryAzideAlkyneProductYield (%)Throughput (mmol/h)
1Phenyl azidePhenylacetylene1,4-Diphenyl-1H-1,2,3-triazole982.65
2Benzyl azide1-Ethynyl-4-fluorobenzene1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole952.57
31-Azido-4-methoxybenzenePropargyl alcohol(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol922.48
4Rufinamide Precursor AzidePropiolamideRufinamide962.59

Data adapted from a representative study on the flow synthesis of 1,2,3-triazoles.[4]

Chapter 4: Biocatalysis: Nature's Synthetic Toolkit

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a powerful and sustainable approach to agrochemical synthesis.[12][13] Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantio-), and are biodegradable, aligning perfectly with the principles of green chemistry.[11][13]

The Rationale: Why Biocatalysis?

The application of biocatalysis in agrochemical synthesis is driven by several key advantages:

  • High Enantioselectivity: Many agrochemicals are chiral, with only one enantiomer possessing the desired biological activity.[6] Biocatalysts, particularly lipases, can perform highly enantioselective reactions, such as kinetic resolutions, to produce single-enantiomer products.[7][10]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh reagents.

  • Reduced Environmental Impact: Biocatalysts are derived from renewable resources and are biodegradable, minimizing their environmental footprint.

  • Novel Transformations: Enzymes can catalyze reactions that are difficult to achieve with traditional chemical methods.

Diagram: Lipase-Catalyzed Kinetic Resolution

G Racemic_Substrate Racemic Substrate (R/S) Lipase Lipase Racemic_Substrate->Lipase Product_S Acylated (S)-Enantiomer Lipase->Product_S Selective Acylation Unreacted_R Unreacted (R)-Enantiomer Lipase->Unreacted_R No Reaction Acyl_Donor Acyl Donor Acyl_Donor->Lipase

Caption: Schematic of a lipase-catalyzed kinetic resolution for separating enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Herbicide Precursor

The enantiomers of 2-aryloxypropionic acids are a class of herbicides where the (R)-enantiomer typically exhibits higher herbicidal activity. The following protocol describes the lipase-catalyzed kinetic resolution of a racemic ester precursor to obtain the enantiomerically enriched acid.[7]

Materials:

  • Racemic ethyl 2-(4-chlorophenoxy)propanoate (1.0 g)

  • Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) (100 mg)

  • Phosphate buffer (0.1 M, pH 7.0) (50 mL)

  • Toluene (50 mL)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enzymatic Hydrolysis:

    • In a 250 mL flask, dissolve the racemic ester (1.0 g) in toluene (50 mL).

    • Add the phosphate buffer (50 mL) and the immobilized lipase (100 mg).

    • Stir the biphasic mixture at 30 °C and monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral HPLC.

    • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, separate the organic and aqueous layers.

    • Isolation of the (S)-acid:

      • Wash the aqueous layer with a small amount of toluene.

      • Acidify the aqueous layer to pH 2 with 1 M HCl.

      • Extract the (S)-acid with ethyl acetate (3 x 30 mL).

      • Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched (S)-acid.

    • Isolation of the (R)-ester:

      • Wash the organic layer from step 2 with water.

      • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-ester.

  • Hydrolysis of the (R)-ester (optional):

    • The enantiomerically enriched (R)-ester can be hydrolyzed to the corresponding (R)-acid using a standard base-catalyzed hydrolysis procedure (e.g., with NaOH in a methanol/water mixture).

Quantitative Data: Lipase-Catalyzed Resolution of a Herbicide Precursor

EnzymeConversion (%)Enantiomeric Excess of Acid (ee_p, %)Enantiomeric Excess of Ester (ee_s, %)Enantioselectivity (E)
Candida antarctica Lipase B (CAL-B)48>99 (S)92 (R)>200
Pseudomonas cepacia Lipase (PSL)5195 (S)>99 (R)150
Candida rugosa Lipase (CRL)4585 (S)70 (R)15

Data adapted from representative studies on lipase-catalyzed kinetic resolutions.[7][10]

Conclusion and Future Outlook

The field of agrochemical synthesis is undergoing a profound transformation, driven by the need for more sustainable and efficient manufacturing processes. The methodologies highlighted in this guide—C-H activation, flow chemistry, and biocatalysis—represent the forefront of this evolution. By embracing these innovative approaches, researchers and scientists can accelerate the discovery and development of novel crop protection agents that are not only more effective but also have a reduced environmental footprint. The continued integration of these technologies, along with advancements in areas such as photoredox catalysis and artificial intelligence-driven synthesis planning, will undoubtedly pave the way for a new generation of agrochemicals that can meet the challenges of modern agriculture.

References

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.
  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897.
  • Kuś, M., & Kappe, C. O. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22965-22970.
  • Aleu, J., Bustillo, A. J., Hernández-Galán, R., & Collado, I. G. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Current Organic Chemistry, 10(16), 2037-2054.
  • CHEManager International. (2024, March 20). Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table? Retrieved from [Link]

  • Agrochemicals Organic Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, May 31). Synthesis of New Agrochemicals. Retrieved from [Link]

  • Open Access Journals. (n.d.). Synthetic Methodologies: Driving Innovation in Modern Chemistry. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Li, C. J. (2018). C–H Activation. Acta Physico-Chimica Sinica, 34(11), 1231-1232.
  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalysis Applied to the Synthesis of Agrochemicals. Retrieved from [Link]

  • PubMed. (2017, July 12). Iron-Catalyzed C-H Bond Activation. Retrieved from [Link]

  • ACS Publications. (2024, July 25). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. Retrieved from [Link]

  • University of Cambridge. (n.d.). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Retrieved from [Link]

  • ACS Publications. (2021, March 8). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Retrieved from [Link]

  • Chiralpedia. (n.d.). Chirality in Agrochemicals: Precision for Safer Fields. Retrieved from [Link]

  • Bentham Science Publishers. (2006, November 1). Biocatalysis Applied to the Synthesis of Agrochemicals. Retrieved from [Link]

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Foundational

A Technical Guide to the Discovery of Novel Anti-Inflammatory Agents Using Thiophene Scaffolds

Foreword: The Enduring Quest for Safer Anti-Inflammatories Inflammation is a double-edged sword; it is a vital component of our immune response, yet its dysregulation underpins a vast array of chronic diseases, from rheu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Quest for Safer Anti-Inflammatories

Inflammation is a double-edged sword; it is a vital component of our immune response, yet its dysregulation underpins a vast array of chronic diseases, from rheumatoid arthritis to neurodegenerative conditions.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their utility is often limited by significant gastrointestinal and cardiovascular side effects.[1][3] This clinical reality fuels a persistent search for novel agents with improved safety profiles and diverse mechanisms of action. In this pursuit, medicinal chemists frequently turn to "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, has unequivocally earned this status.[4][5][6]

This guide provides a technical deep-dive into the strategic use of the thiophene scaffold for designing and developing next-generation anti-inflammatory agents. We will move beyond simple protocols to explore the causal relationships behind synthetic choices, assay design, and structure-activity relationship (SAR) interpretation, offering a field-proven perspective for researchers and drug development professionals.

The Thiophene Nucleus: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a versatile building block in drug discovery, present in numerous FDA-approved drugs for various indications.[6][7] Its prevalence is not coincidental but is rooted in its unique physicochemical properties. As a bioisostere of the benzene ring, it offers similar aromaticity and hydrophobicity, allowing it to engage in comparable interactions with biological targets.[1][6] However, the presence of the sulfur atom introduces distinct electronic properties, polarity, and the potential for specific hydrogen bonding or metal coordination, which can be expertly exploited to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[8]

Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, feature a thiophene core, validating its utility in this therapeutic area.[2][6][7] These agents primarily target COX enzymes, but the scaffold's versatility allows for the targeting of a broader range of inflammatory mediators.[2][6]

Key Inflammatory Pathways & Thiophene-Based Intervention Points

The design of novel anti-inflammatory agents requires a fundamental understanding of the key signaling cascades that drive the inflammatory response. Thiophene derivatives have been successfully developed to target several critical nodes within these pathways.

The Arachidonic Acid Cascade: COX and LOX Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes from arachidonic acid.[6] NSAIDs exert their effects by inhibiting COX enzymes. A more advanced strategy involves the dual inhibition of both COX and LOX, which is hypothesized to offer broader anti-inflammatory efficacy with a potentially reduced side-effect profile.[9][10] The structural flexibility of the thiophene scaffold makes it an excellent platform for designing such dual-action inhibitors.[9][10][11]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Cleavage LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX-1/2) AA->COX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation1 Inflammation Leukotrienes->Inflammation1 Inflammation2 Inflammation Prostaglandins->Inflammation2 Inhibitor Thiophene-Based Dual Inhibitors Inhibitor->LOX Inhibitor->COX

Caption: The Arachidonic Acid Cascade and points of inhibition.

Pro-inflammatory Cytokines and MAPK Signaling

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) are master regulators of the inflammatory response.[2][7] Their production is often controlled by intracellular signaling pathways, among which the p38 mitogen-activated protein kinase (MAPK) pathway is critical.[1][12] Inhibiting TNF-α production or blocking p38 MAPK signaling represents a highly attractive strategy for treating inflammatory diseases.[1][13][14] Thiophene-based molecules have shown significant promise as potent inhibitors of both TNF-α and p38 MAPK.[13][14][15]

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MKK MKK3 / MKK6 Stimuli->MKK Activation TF Transcription Factors (e.g., NF-κB) Stimuli->TF Activation p38 p38 MAPK MKK->p38 Phosphorylation p38->TF Activation TNF TNF-α & other Pro-inflammatory Cytokines TF->TNF Gene Expression Inflammation Inflammation TNF->Inflammation Inhibitor_p38 Thiophene-Based p38 Inhibitors Inhibitor_p38->p38 Inhibitor_TNF Thiophene-Based TNF-α Inhibitors Inhibitor_TNF->TNF  Inhibit Production

Caption: Simplified p38 MAPK/TNF-α signaling pathway.

Synthetic Strategies: Building the Thiophene Core

A key advantage of the thiophene scaffold is its accessibility through well-established synthetic routes. The Gewald reaction is a cornerstone of thiophene synthesis, particularly for producing therapeutically relevant 2-aminothiophenes in a one-pot, multi-component reaction.[6][16]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure. The choice of ketone, activated nitrile, and reaction conditions must be optimized for specific substrates.

Objective: To synthesize a polysubstituted 2-aminothiophene derivative.

Materials:

  • Cyclohexanone (or other suitable ketone)

  • Malononitrile (or other activated nitrile)

  • Elemental Sulfur

  • Morpholine (or other suitable base catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 25 mL of ethanol.

  • Catalyst Addition: While stirring, carefully add morpholine (2 mmol) dropwise to the mixture. The addition of the base is often exothermic and initiates the reaction.

    • Scientist's Insight: The choice of base is critical. Stronger bases can lead to side reactions, while weaker bases may result in sluggish conversions. Morpholine is a common and effective choice, balancing reactivity and control.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: A successful reaction is typically indicated by the consumption of starting materials and the appearance of a new, more polar spot on the TLC plate corresponding to the thiophene product.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[16]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Drug_Discovery_Workflow Synthesis Scaffold Synthesis (e.g., Gewald Reaction) InVitro Primary In Vitro Screening (e.g., COX, TNF-α assays) Synthesis->InVitro Hit Hit Identification InVitro->Hit SAR Lead Optimization (SAR-Guided Synthesis) Hit->SAR Potent & Selective? SAR->InVitro Re-screen InVivo In Vivo Efficacy & Safety (e.g., Paw Edema Model) SAR->InVivo Candidate Candidate Selection InVivo->Candidate Efficacious & Safe?

Caption: A typical workflow for thiophene-based drug discovery.

Biological Evaluation: A Validated Screening Cascade

A robust and logical screening cascade is essential to identify and advance promising compounds. This typically involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

In Vitro Assays: Target Engagement and Cellular Activity

Initial screening focuses on determining if a compound interacts with the desired molecular target or modulates a specific cellular response.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

Objective: To quantify the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of test compounds and the positive control (Dexamethasone). Pre-treat the cells by adding the compounds to the wells for 1-2 hours before LPS stimulation. Include a vehicle control (DMSO) group.

    • Scientist's Insight: It's crucial to ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced cytotoxicity or artifacts. A preliminary cytotoxicity assay (e.g., MTT) is essential to ensure that any observed reduction in TNF-α is due to specific anti-inflammatory activity and not cell death.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control (untreated) group.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at low speed to pellet any detached cells and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that causes 50% inhibition).

In Vivo Models: Assessing Efficacy in a Physiological Context

Compounds that demonstrate potent and non-toxic activity in vitro are advanced to in vivo models of inflammation. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.[2][17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compound

  • Indomethacin or Celecoxib (positive control drug)[13][15]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

    • Self-Validation: The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-4 hours. The positive control group should show a statistically significant reduction in this edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine if the observed anti-inflammatory effect is statistically significant compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiophene scaffold and analysis of the resulting changes in biological activity (SAR) is the engine of lead optimization. Over years of research, several key SAR trends for thiophene-based anti-inflammatory agents have emerged.[4][8][9]

Substitution PositionGeneral Substituent TypeImpact on Activity & SelectivityPrimary Targets
Position 2 Amino, Anilino, Amide groupsOften crucial for activity. Substitutions on an anilino ring (e.g., chloro, methyl) can significantly modulate potency.[17]COX, LOX, p38 MAPK
Position 3 Carboxylic acid, Ester, CarboxamideA carboxylic acid or ester group is a key feature for many COX/LOX inhibitors, mimicking the carboxylate of arachidonic acid.[2][4][5]COX, LOX
Position 4 Small alkyl or aryl groupsCan influence conformation and steric interactions within the target's binding pocket.General
Position 5 Aryl, Aroyl, Heterocyclic ringsProvides a key vector for exploring interactions with hydrophobic pockets of enzymes. Often critical for potency against TNF-α and p38.[1][13][14]TNF-α, p38 MAPK, COX

digraph "SAR_Thiophene" {
graph [splines=true, overlap=false];
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#5F6368"];

// Central Thiophene Scaffold Thiophene [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://www.google.com/images/search?q=thiophene+structure+png" />

>, shape=plaintext, image="data:image/svg+xml;base64,PHN2ZyB4bWxucz0iaHR0cDovL3d3dy53My5vcmcvMjAwMC9zdmciIHdpZHRoPSIxMDAiIGhlaWdodD0iODAiIHZpZXdCb3g9IjAgMCAxMDAgODAiPgo8cGF0aCBkPSJNIDUwIDUgTCA4NSA0MCBMIDcwIDc1IEwgMzAgNzUgTCAxNSA0MCBaIiBzdHJva2U9IiMyMDIxMjQiIHN0cm9rZS13aWR0aD0iMiIgZmlsbD0ibm9uZSIvPgo8dGV4dCB4PSI0NyIgeT0iMjUiIGZvbnQtZmFtaWx5PSJBcmlhbCIgZm9udC1zaXplPSIxMiI+UzwvdGV4dD4KPC9zdmc+Cg=="]; // Placeholder for a proper thiophene image if possible, otherwise text// Text nodes for SAR R2 [label="R2: Amino/Amide groups\nKey for H-bonding\n(COX, p38)"]; R3 [label="R3: Carboxylic Acid/Ester\nCrucial for COX/LOX\n(Mimics Arachidonic Acid)"]; R5 [label="R5: Bulky Aryl/Heterocycle\nTargets hydrophobic pockets\n(TNF-α, p38)"]; R4 [label="R4: Steric Tuning"];

// Invisible nodes for positioning node [style=invis, width=0, height=0]; pos2; pos3; pos4; pos5;

// Edges from invisible nodes to text pos2 -> R2; pos3 -> R3; pos4 -> R4; pos5 -> R5;

// Position invisible nodes around the thiophene// This part is conceptual as DOT layout is automatic.// We use rank and group attributes to influence placement. {rank=same; pos2; Thiophene; pos5;} {rank=same; pos3; pos4;} }

Note: The DOT language does not directly support chemical structure images. The above is a conceptual representation. Caption: General SAR principles for anti-inflammatory thiophenes.

Conclusion and Future Perspectives

The thiophene scaffold remains a highly valuable and productive starting point for the discovery of novel anti-inflammatory agents. Its synthetic tractability and electronic properties allow for extensive chemical exploration and fine-tuning of biological activity. While early efforts focused on COX inhibition, the field has evolved to leverage the scaffold for developing inhibitors of other key targets like TNF-α, p38 MAPK, and for creating multi-target agents such as dual COX/LOX inhibitors.[9][13][14]

Future efforts will likely focus on enhancing selectivity to minimize off-target effects, exploring novel substitution patterns to engage with less-drugged inflammatory targets, and improving the pharmacokinetic properties of thiophene leads to develop safer, more effective, and orally bioavailable treatments for a wide range of inflammatory disorders.

References

  • ResearchGate. (n.d.). Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation.
  • Taylor & Francis Online. (2025, September 7). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.
  • ResearchGate. (n.d.). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors | Request PDF.
  • PubMed. (2022, May 15). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors.
  • TSI Journals. (n.d.). SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT.
  • National Institutes of Health. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • ResearchGate. (2025, October 16). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • PubMed. (2025, September 7). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.
  • Astex Technologies Ltd. (2004, October 21).
  • Semantic Scholar. (n.d.). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors.
  • Taylor & Francis Online. (2008, October 20). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents.
  • Taylor & Francis Online. (2008, October 20). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes.
  • PubMed. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • PubMed. (2004, March 1). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents.
  • PubMed. (2022, September 8). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study.
  • Semantic Scholar. (n.d.). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities.
  • MDPI. (2021, October 9). Thiophene-Based Compounds.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • PubMed. (2004, May 14). Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads.
  • ResearchGate. (n.d.). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold.
  • PubMed. (n.d.). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives].
  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of thiophene analogues of chalcones | Request PDF.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the tetra-substituted thiophene series. Reagents.
  • MDPI. (2024, January 16). Biological Activities of Thiophenes.
  • Hindawi. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
  • ACS Publications. (2021, November 18). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • National Institutes of Health. (2025, April 7). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
  • National Institutes of Health. (n.d.). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.

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Exploratory

The Rising Threat of Antimicrobial Resistance: A Technical Guide to the Antimicrobial Potential of Ethyl 5-methylthiophene-3-carboxylate Derivatives

Foreword: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The relentless evolution of multidrug-resistant...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The relentless evolution of multidrug-resistant (MDR) pathogens necessitates an urgent and innovative approach to the discovery and development of new antimicrobial agents. Thiophene-based heterocyclic compounds have emerged as a promising class of molecules, with a significant body of research highlighting their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3] This technical guide provides an in-depth exploration of the antimicrobial potential of a specific subclass: ethyl 5-methylthiophene-3-carboxylate derivatives. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is not only procedurally sound but also instills a deep understanding of the rationale behind the experimental design. This document is structured to guide you through the synthesis, in-vitro evaluation, and mechanistic investigation of these promising compounds.

I. The Synthetic Pathway: Crafting a Library of Thiophene Derivatives

The foundation of any antimicrobial discovery program lies in the strategic synthesis of a diverse library of compounds. For ethyl 5-methylthiophene-3-carboxylate derivatives, the Gewald reaction stands out as a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6][7] This one-pot, multi-component reaction offers operational simplicity and utilizes readily available starting materials, making it an ideal choice for generating a focused library for structure-activity relationship (SAR) studies.[4]

Rationale for Employing the Gewald Synthesis

The choice of the Gewald reaction is underpinned by its efficiency and adaptability. By systematically varying the ketone, active methylene nitrile, and subsequent derivatization of the resulting 2-amino group, a wide array of structural analogs can be synthesized. This allows for a thorough investigation of how different functional groups and their positions on the thiophene scaffold influence antimicrobial potency. The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, known to be a key component in numerous biologically active compounds.[4]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol outlines a general procedure for the synthesis of a parental 2-aminothiophene derivative, which can then be further modified.

Materials:

  • Ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Amine base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Slowly add the amine base (1.0 equivalent) to the stirring mixture.

  • Heat the reaction mixture to 50-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[4]

Workflow for Derivative Synthesis

Synthesis_Workflow Start Starting Materials (Ketone, Ethyl Cyanoacetate, Sulfur) Gewald Gewald Reaction (Base, Solvent, Heat) Start->Gewald Aminothiophene Ethyl 2-amino-5-methylthiophene-3-carboxylate Core Gewald->Aminothiophene Derivatization Further Derivatization (e.g., Acylation, Schiff Base Formation) Aminothiophene->Derivatization Library Library of Derivatives Derivatization->Library FtsZ_Inhibition_Workflow Compound Active Thiophene Derivative InVitro In Vitro FtsZ Polymerization Assay Compound->InVitro GTPase GTPase Activity Assay Compound->GTPase Microscopy Cell Morphology Analysis (Microscopy) Compound->Microscopy Conclusion Conclusion: Inhibition of FtsZ-mediated Cell Division InVitro->Conclusion GTPase->Conclusion Filamentation Observation of Bacterial Filamentation Microscopy->Filamentation Filamentation->Conclusion

Caption: Experimental workflow to investigate the inhibition of FtsZ by thiophene derivatives.

IV. Conclusion and Future Directions

This guide has outlined a systematic approach to exploring the antimicrobial potential of ethyl 5-methylthiophene-3-carboxylate derivatives. The synthetic flexibility of the thiophene scaffold, coupled with the robust methodologies for antimicrobial evaluation and mechanistic studies, provides a solid framework for the identification of novel lead compounds. Preliminary data suggests that derivatization of the 2-amino group can significantly enhance antimicrobial activity. Further investigations should focus on expanding the derivative library to establish a more comprehensive SAR. Advanced studies could include in-vivo efficacy models and toxicity profiling to assess the therapeutic potential of the most promising candidates. The fight against antimicrobial resistance is a collaborative effort, and it is our hope that this guide will serve as a valuable tool for researchers dedicated to this critical mission.

V. References

  • Sabov, M., & Gotor, V. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Various Authors. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Mabkhot, Y. N., Al-Showiman, S., Kheder, N. A., & El-Sayed, N. N. E. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Reddy, T. S., & Hu, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286-15293. [Link]

  • Mabkhot, Y. N., Al-Showiman, S., Kheder, N. A., & El-Sayed, N. N. E. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed. [Link]

  • Mabkhot, Y. N., Al-Showiman, S., Kheder, N. A., & El-Sayed, N. N. E. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-shatri, M. A., & Al-Qahtani, S. D. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-shatri, M. A., & Al-Qahtani, S. D. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

  • Buttress, J. A., Halte, M., te Winkel, J. D., Erhardt, M., Popp, P. F., & Strahl, H. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9), 001227. [Link]

  • Sun, C., et al. (2017). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in Microbiology, 8, 855. [Link]

  • Monteiro, J., et al. (2021). FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics. International Journal of Molecular Sciences, 22(5), 2664. [Link]

  • Boberek, J. M., et al. (2015). Filamentous Temperature-sensitive mutant Z (FtsZ) protein as an antibacterial target. Future Microbiology, 10(12), 1949-1966. [Link]

  • Grégori, G., et al. (2001). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 67(10), 4662-4670. [Link]

  • Sass, P., & Brötz-Oesterhelt, H. (2020). Cell division protein FtsZ: from structure and mechanism to antibiotic target. Future Microbiology, 15, 943-963. [Link]

  • Buttress, J. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. MPG.PuRe. [Link]

  • Shuchi, S. B., et al. (2019). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. Journal of Advanced Biotechnology and Experimental Therapeutics, 2(2), 78-89. [Link]

  • Buttress, J. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. ResearchGate. [Link]

  • Tkachenko, O. V., et al. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. Journal of Organic and Pharmaceutical Chemistry, 11(3), 36-40. [Link]

  • Miller, W. R., et al. (2014). Targeting Cell Membrane Adaptation as a Novel Antimicrobial Strategy. Current Opinion in Pharmacology, 18, 80-86. [Link]

  • Aryal, S. (2023). Cell Membrane Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]

  • Unknown Author. (n.d.). Chapter 4 Design, Synthesis and Antimicrobial Activities of Some Novel Thiophene Derivatives. Atmiya University Library and Learning Center. [Link]

  • Das, P., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 29(6), 1330. [Link]

  • Riaz, H., et al. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 16(10), 105159. [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Hasudungan, A. (2013, December 17). Microbiology - Antibiotics Mechanisms of Action [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Halogenated Thiophene Carboxylates

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1][2][3] Its application in the synthesis of biaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1][2][3] Its application in the synthesis of biaryl and hetero-biaryl systems is particularly vital for the fields of drug discovery and materials science, where such motifs are prevalent.[4][5] This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to a challenging yet crucial substrate class: halogenated thiophene carboxylates. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and present a systematic approach to optimization and troubleshooting, empowering researchers to confidently employ this powerful transformation.

Mechanistic Framework: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Thiophene Halide) ArX->ArPdXL2 ArPdRL2 Ar-Pd(II)(R)L₂ (Di-organo Complex) ArPdXL2->ArPdRL2 Transmetalation Boronate R-B(OR')₃⁻ Boronate->ArPdRL2 BaseOH Base (e.g., K₃PO₄) BaseOH->Boronate Activation BoronicAcid R-B(OH)₂ BoronicAcid->Boronate ArPdRL2->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdRL2->Product Experimental_Workflow start Start: Assemble Glassware reagents Weigh & Add Solids: - Thiophene Halide - Boronic Acid/Ester - Base - Pd Catalyst & Ligand start->reagents inert Seal & Purge with Inert Gas (e.g., 3x Vacuum/Argon cycles) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent reaction Heat to Reaction Temp (e.g., 60-100 °C) with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete cool Cool to Room Temperature monitor->cool Upon completion quench Quench Reaction (e.g., add water) cool->quench extract Perform Aqueous Workup: Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry filter Filter to Remove Drying Agent & Pd Catalyst (optional Celite pad) dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end End: Characterize Pure Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials & Reagents:

  • Substrates: Halogenated Thiophene Carboxylate (1.0 equiv), Arylboronic Acid or Ester (1.2-1.5 equiv)

  • Catalyst System: Palladium Precatalyst (0.5-5 mol%), Ligand (1-10 mol%)

  • Base: Anhydrous K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)

  • Solvents: Anhydrous Dioxane or Toluene, and Water (degassed)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stir bar, inert gas line (Nitrogen or Argon), syringes, needles, heating mantle with temperature controller.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated thiophene carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the flask with a septum, and purge the vessel by evacuating under vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and degassed water via syringe. A typical solvent ratio is 5:1 to 10:1 organic solvent to water. The reaction concentration is generally between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated heating mantle and stir the mixture vigorously at the desired temperature (a good starting point is 80-100 °C). [7]5. Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent. For efficient removal of residual palladium, the solution can be passed through a small plug of Celite or silica gel. [8][9]Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl thiophene carboxylate. [8][10]

Optimization and Troubleshooting Guide

Achieving high yields often requires systematic optimization. [11][12]The following table outlines common issues and suggests logical troubleshooting steps.

ObservationPotential Cause(s)Suggested Solutions
No or Low Conversion 1. Inactive catalyst (oxidation).2. Oxidative addition is too slow (unreactive halide).3. Insufficiently strong base.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). [13]Increase temperature.3. Screen stronger bases (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Significant Dehalogenation 1. Transmetalation is slow relative to other pathways.2. Steric hindrance around the boronic acid.1. Increase the concentration of the boronic acid (e.g., to 2.0 equiv).2. Try different solvent systems (e.g., anhydrous conditions with KF).3. Use a more reactive boronic acid if possible.
Significant Protodeboronation 1. Unstable boronic acid.2. Harsh reaction conditions (high temp, prolonged time).1. Switch to the corresponding pinacol boronate ester.<[2]br>2. Use a milder base (e.g., K₂CO₃) or anhydrous conditions.3. Attempt the reaction at a lower temperature.
Formation of Palladium Black Catalyst decomposition.1. Increase ligand-to-palladium ratio.2. Ensure the reaction is free of oxygen.3. Check the purity of reagents and solvents.

Conclusion

The Suzuki-Miyaura coupling of halogenated thiophene carboxylates is a highly effective method for synthesizing valuable molecular scaffolds. Success in this endeavor is built upon a solid understanding of the catalytic cycle, a rational approach to selecting reagents, and a systematic strategy for optimization. By carefully controlling the reaction parameters—particularly the choice of ligand, base, and boron reagent—and by being vigilant for common side reactions like protodeboronation and dehalogenation, researchers can reliably access a diverse range of functionalized thiophene derivatives for applications across the chemical sciences.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society. Available at: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Ahmad, R., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. MDPI. Available at: [Link]

  • Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Available at: [Link]

  • Ali, S., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PeerJ. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Guild, C., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. Available at: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. Available at: [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Goud, B. C., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sun, W., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Available at: [Link]

  • Li, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. Available at: [Link]

  • Gordillo, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]

  • Sumita, T., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. r/Chempros. Available at: [Link]

  • Li, Z., et al. (2021). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Letters. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for the One-Pot Synthesis of 2-Aminothiophene Derivatives via the Gewald Multicomponent Reaction

Introduction & Pharmaceutical Relevance The 2-aminothiophene scaffold is a privileged structure in modern drug discovery, exhibiting a broad spectrum of biological activities, including antileishmanial, antiproliferative...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Relevance

The 2-aminothiophene scaffold is a privileged structure in modern drug discovery, exhibiting a broad spectrum of biological activities, including antileishmanial, antiproliferative, antiviral, and anti-inflammatory properties[1]. The Gewald three-component reaction (G-3CR) remains the most robust and highly modular one-pot synthetic strategy to construct these densely functionalized heterocycles[2]. By condensing an enolizable carbonyl compound (aldehyde or ketone), an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur (S8), chemists can achieve structural diversity at all four positions of the thiophene core[2].

Mechanistic Causality & Reaction Dynamics

As an Application Scientist, understanding the precise mechanistic sequence of the G-3CR is critical for troubleshooting low yields and optimizing reaction parameters. Recent Density Functional Theory (DFT) computational studies have elucidated the complex equilibrium dynamics of this one-pot system[3],[4]:

  • Initiation (Knoevenagel-Cope Condensation): The reaction is strictly initiated by the condensation of the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate[3].

  • Sulfuration & Ring Opening: This adduct undergoes nucleophilic attack to open the elemental sulfur ring (S8), generating a highly complex equilibrium of polysulfide intermediates[3].

  • Protonation-Induced Decomposition: The polysulfides continuously interconvert. Protonation of these polysulfides alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition[4]. Unimolecular decomposition is kinetically favored for longer polysulfide chains (≥6 sulfur atoms)[4].

  • Thermodynamic Funneling: None of the intermediate pathways provide a thermodynamic benefit due to the lack of a resonance-stabilized leaving group[3]. The ultimate cyclization of the monosulfide intermediate and its subsequent aromatization into the 2-aminothiophene product serves as the sole thermodynamic driving force, funneling all intermediates into the final product[3],[4].

Quantitative Data: Catalyst and Condition Screening

Traditional Gewald protocols rely on stoichiometric amounts of secondary amines (like morpholine), which complicate purification and reduce atom economy[1]. To bypass these limitations, modern green methodologies have been developed[5]. The table below summarizes field-proven parameters to help you select the optimal workflow for your specific substrate scope.

Catalyst / MediatorSolventReaction ConditionsYield RangeMechanistic Advantage & CausalityRef
Morpholine (Classic)EthanolReflux, 2–48 h60–80%Provides a standard basic environment for Knoevenagel initiation.[1]
Piperidinium Borate (20 mol%)EthanolReflux, 20 min~96%Acts as a conjugate acid-base pair; the cation protonates the carbonyl while the anion abstracts a proton from the active methylene.[6]
PEG-600 PEG-600Ultrasound, Ambient85–95%Oxygen atoms in the PEG chain coordinate substrates, promoting the reaction without basic compounds.[7]
ZnO (5 mol%)Solvent-Free100 °C, 10 h27–70%Heterogeneous Lewis acid sites activate the carbonyl; highly eco-friendly and easily recoverable.[8]

Experimental Protocols

Self-Validating System Note: The following protocols incorporate specific visual or physical cues to validate reaction progress without immediate reliance on TLC/LCMS.

Protocol A: Truly Catalytic Synthesis using Piperidinium Borate (High-Yield/Rapid)

Rationale: Piperidinium borate acts as a bifunctional conjugate acid-base pair, dramatically accelerating both the protonation and deprotonation steps required for the initial Knoevenagel condensation[6].

  • Materials : Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Piperidinium borate (20 mol%), Absolute Ethanol (15 mL).

  • Step-by-Step :

    • Preparation : In a 50 mL round-bottom flask, dissolve cyclohexanone and malononitrile in 15 mL of absolute ethanol.

    • Catalyst Addition : Add 20 mol% piperidinium borate to the stirring solution. (Observation: The solution may slightly warm as the Knoevenagel condensation initiates).

    • Sulfuration : Add elemental sulfur powder in one portion.

    • Reflux : Attach a reflux condenser and heat the mixture to 78 °C. Stir vigorously for 20 minutes[6]. (Validation: The suspension of sulfur will gradually disappear, and the solution will darken significantly, indicating polysulfide formation and subsequent cyclization).

    • Workup : Cool the mixture to room temperature, then pour it into 50 mL of crushed ice/water.

    • Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) and recrystallize from ethanol to afford the pure 2-aminothiophene derivative.

Protocol B: Green Synthesis via PEG-600 and Ultrasonication (Base-Free)

Rationale: Polyethylene glycol (PEG-600) provides a unique microenvironment where the proper geometry of its oxygen atoms promotes the reaction without any basic catalyst[7]. Ultrasonication enhances mass transfer and local heating, driving the equilibrium forward.

  • Materials : Carbonyl compound (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), PEG-600 (10 mL).

  • Step-by-Step :

    • Mixing : In a 50 mL sonication vessel, combine the carbonyl compound, malononitrile, and elemental sulfur.

    • Medium Addition : Add 10 mL of PEG-600.

    • Ultrasonication : Place the vessel in an ultrasonic bath (e.g., 40 kHz) at ambient temperature. Sonicate until complete consumption of starting materials is observed via TLC (typically 30–60 minutes)[7].

    • Extraction/Precipitation : Add 30 mL of cold distilled water to the mixture and stir for 5 minutes. (Validation: The 2-aminothiophene product will crash out of solution as a dense precipitate).

    • Recovery : Filter the solid product. The aqueous PEG-600 filtrate can be recovered by evaporating the water under reduced pressure, allowing the PEG-600 to be reused for up to five cycles without significant loss of activity[7].

Protocol C: Solvent-Free Synthesis using ZnO Nanoparticles

Rationale: For strict environmental compliance, eliminating organic solvents is ideal. ZnO acts as a reusable heterogeneous catalyst[8].

  • Step-by-Step :

    • Mix the carbonyl compound (10 mmol), malononitrile (10 mmol), and sulfur powder (10 mmol) in a mortar or reaction tube.

    • Add 0.04 g (5 mol%) of commercial ZnO[8].

    • Heat the mixture to 100 °C with continuous stirring for 10 hours[8].

    • Cool to room temperature, add 10 mL of ethanol, and filter to separate the ZnO and unreacted sulfur[8].

    • Pour the filtrate into 150 mL of ice water, filter the precipitate, and dry[8].

Mechanistic Pathway Visualization

GewaldMechanism A Carbonyl Compound + Activated Nitrile B Knoevenagel-Cope Condensation Adduct A->B Base/Catalyst C Elemental Sulfur (S8) Ring Opening B->C Nucleophilic Attack D Polysulfide Intermediates (Complex Equilibrium) C->D E Protonation-Induced Decomposition D->E Kinetically Favored F Monosulfide Cyclization & Aromatization E->F G 2-Aminothiophene Derivative F->G Thermodynamic Driving Force

Mechanistic pathway of the Gewald 3-component reaction.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. URL: 3

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. URL: 4

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme-Connect. URL: 6

  • Commercial Zinc Oxide: A Facile, Efficient, and Eco-friendly Catalyst for the One-Pot Three-Component Synthesis of Multisubstituted 2-Aminothiophenes via the Gewald Reaction. ACS Publications. URL: 8

  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonication. Taylor & Francis. URL: 7

  • The Gewald Multicomponent Reaction. ResearchGate. URL: 2

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. URL: 1

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. URL: 5

Sources

Method

Application Note: Multicomponent Reaction Strategies Utilizing the Ethyl 5-Methylthiophene-3-carboxylate Scaffold

Executive Summary Thiophene derivatives are privileged scaffolds in modern drug discovery and materials science, frequently serving as the core structural motif for organic semiconductors[1] and positive allosteric modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in modern drug discovery and materials science, frequently serving as the core structural motif for organic semiconductors[1] and positive allosteric modulators (PAMs) of the GABAB receptor[2]. Ethyl 5-methylthiophene-3-carboxylate is a highly versatile building block that offers multiple orthogonal vectors for functionalization. This application note details three distinct Multicomponent Reaction (MCR) pathways—Ugi-4CR, Passerini-3CR, and Groebke-Blackburn-Bienaymé (GBB-3CR)—that leverage this scaffold to rapidly generate high-value, complex chemical libraries.

Vector 1: C3-Ester Activation for the Ugi-4CR

Causality & Experimental Design: The native C3-ethyl ester is electrophilically inert under standard multicomponent conditions. To participate as the acid component in the Ugi four-component reaction (Ugi-4CR), the ester must first be saponified to 5-methylthiophene-3-carboxylic acid[1]. This transformation is critical; it provides the requisite acidic proton to protonate the intermediate imine, forming an iminium ion that is subsequently attacked by the isocyanide. The resulting nitrilium ion is then trapped by the newly formed carboxylate, driving the irreversible Mumm rearrangement to yield a stable peptidomimetic scaffold.

Self-Validating Protocol:

  • Saponification: Suspend ethyl 5-methylthiophene-3-carboxylate (1.0 eq) in a 1:1 mixture of THF/EtOH. Add 6M NaOH (aq) (3.0 eq) dropwise. Stir at 95 °C for 12 hours under a nitrogen atmosphere[1].

  • Isolation: Remove organic solvents in vacuo, dilute the remaining mixture with H₂O, and acidify to pH 2 using 6M HCl to precipitate the 5-methylthiophene-3-carboxylic acid[1]. Filter, wash with cold water, and dry.

  • Ugi-4CR Assembly: In a 0.5 M solution of MeOH, sequentially add the synthesized acid (1.0 eq), a primary amine (1.0 eq), and an aldehyde (1.0 eq). Stir for 30 minutes to allow pre-formation of the imine.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise. Stir at ambient temperature for 24 hours.

Validation Checkpoint: The disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and the emergence of a broad O-H stretch (2500–3000 cm⁻¹) in FTIR confirms successful hydrolysis. Post-Ugi, TLC monitoring (UV active) and the appearance of two distinct amide carbonyl stretches (~1650 and ~1680 cm⁻¹) validate the 4CR assembly.

Vector 2: C2-Electrophilic Formylation for the Passerini-3CR

Causality & Experimental Design: The thiophene ring is a π-excessive heterocycle. Because the C5 position is blocked by a methyl group and the C3 position holds the electron-withdrawing ester, the C2 position exhibits the highest Highest Occupied Molecular Orbital (HOMO) coefficient. This makes it the kinetically favored site for electrophilic aromatic substitution. By employing the Vilsmeier-Haack reagent (POCl₃ and DMF), the highly electrophilic chloroiminium ion selectively attacks the C2 position. Subsequent aqueous hydrolysis yields ethyl 2-formyl-5-methylthiophene-3-carboxylate. This introduced formyl group acts as the critical electrophilic aldehyde component in the Passerini three-component reaction (Passerini-3CR), enabling the rapid assembly of α-acyloxy amides.

Self-Validating Protocol:

  • Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise under argon. Stir for 30 minutes until the Vilsmeier complex forms.

  • Formylation: Add ethyl 5-methylthiophene-3-carboxylate (1.0 eq) dissolved in DMF dropwise. Heat the reaction mixture to 90 °C for 4 hours.

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated sodium acetate to hydrolyze the iminium intermediate. Extract with ethyl acetate and concentrate.

  • Passerini-3CR Assembly: Dissolve the purified 2-formyl thiophene (1.0 eq) in DCM (0.5 M). Add a carboxylic acid (1.0 eq) and an isocyanide (1.0 eq). Stir at room temperature for 12-24 hours.

Validation Checkpoint: Successful formylation is confirmed by the appearance of a sharp aldehyde proton singlet at ~9.8 ppm in ¹H-NMR. Post-Passerini, the shift of this aldehyde proton to a characteristic methine singlet (~6.0 ppm) validates the α-acyloxy amide formation.

Vector 3: De Novo C2-Amination via Gewald-3CR for GBB-3CR

Causality & Experimental Design: While functionalizing the pre-existing ester is viable, constructing the highly substituted ethyl 2-amino-5-methylthiophene-3-carboxylate de novo is elegantly achieved via the Gewald multicomponent reaction[2]. Condensing propanal, ethyl cyanoacetate, and elemental sulfur in the presence of a base catalyst yields the 2-aminothiophene[3]. This amine is a privileged nucleophile. In the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction, it reacts with an aldehyde and an isocyanide under Lewis acid catalysis. The Lewis acid accelerates imine formation and activates it for a [4+1] cycloaddition with the isocyanide, yielding fused imidazo[1,2-a]thieno[3,2-e]pyridines—scaffolds highly prized in the development of neuroactive therapeutics[2].

Self-Validating Protocol:

  • Gewald-3CR: Combine propanal (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in EtOH. Add CaO (10 mol%) as a green, cost-effective catalyst[3]. Reflux for 1.5 hours. Filter the catalyst and crystallize the product.

  • GBB-3CR Assembly: In a microwave vial, combine the synthesized 2-aminothiophene (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in MeOH.

  • Catalysis: Add Sc(OTf)₃ (5 mol%) as the Lewis acid. Irradiate at 100 °C for 30 minutes.

Validation Checkpoint: The Gewald product is validated by a sharp primary amine doublet (N-H stretch) at ~3300-3400 cm⁻¹ in FTIR. Successful GBB-3CR is confirmed by the disappearance of these primary amine protons in ¹H-NMR and the emergence of a highly conjugated fused bicyclic system, verifiable via a significant bathochromic shift in UV-Vis spectroscopy.

Comparative Reaction Metrics

The following table summarizes the quantitative data and optimized parameters for the discussed multicomponent workflows:

Reaction PathwayIntermediate / SubstrateKey ReagentsCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)
Ester Hydrolysis Ethyl 5-methylthiophene-3-carboxylateNaOH, EtOH/H₂ONaOH951285 - 95
Ugi-4CR 5-Methylthiophene-3-carboxylic acidAmine, Aldehyde, IsocyanideNone252470 - 85
Vilsmeier Formylation Ethyl 5-methylthiophene-3-carboxylatePOCl₃, DMFNone0 to 90475 - 85
Passerini-3CR Ethyl 2-formyl-5-methylthiophene-3-carboxylateCarboxylic Acid, IsocyanideNone2512 - 2465 - 80
Gewald-3CR Propanal, Ethyl Cyanoacetate, SulfurMorpholine or CaOCaO80 (Reflux)1.570 - 90
GBB-3CR Ethyl 2-amino-5-methylthiophene-3-carboxylateAldehyde, IsocyanideSc(OTf)₃100 (MW)0.560 - 75

Visualizing the Divergent Synthetic Network

MCR_Pathways Core Ethyl 5-methylthiophene- 3-carboxylate Acid 5-Methylthiophene- 3-carboxylic acid Core->Acid Hydrolysis (NaOH/EtOH) Aldehyde Ethyl 2-formyl-5-methyl- thiophene-3-carboxylate Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Amine Ethyl 2-amino-5-methyl- thiophene-3-carboxylate Core->Amine Gewald MCR (De Novo Synthesis) Ugi Ugi-4CR Product (Peptidomimetic) Acid->Ugi + Amine, Aldehyde, Isocyanide Passerini Passerini-3CR Product (alpha-acyloxy amide) Aldehyde->Passerini + Acid, Isocyanide GBB GBB-3CR Product (Fused Imidazothiophene) Amine->GBB + Aldehyde, Isocyanide

Divergent multicomponent reaction pathways of the ethyl 5-methylthiophene-3-carboxylate scaffold.

References

  • Title : Terminal Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Small Molecular Semiconductors: Synthesis, Structure–Property Correlations, and Thermoelectric Performances Source : ACS Applied Materials & Interfaces URL :[Link]

  • Title : Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction Source : Der Pharma Chemica URL :[Link]

Sources

Application

Application Note: Synthesis of Thieno[2,3-d]pyrimidine-6-carboxylates for Kinase Inhibitor Development

Executive Summary The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for quinazolines and purines. Derivatives of this bicyclic system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for quinazolines and purines. Derivatives of this bicyclic system exhibit potent biological activities, particularly as kinase inhibitors targeting EGFR, VEGFR, PI3K, and Bcr-Abl[1][2]. This application note details a robust, modular, and self-validating synthetic protocol for generating thieno[2,3-d]pyrimidine-6-carboxylates via the pyrimidine annulation route. By detailing the mechanistic causality behind each experimental choice, this guide empowers medicinal chemists to efficiently synthesize and diversify these scaffolds for structure-activity relationship (SAR) studies.

Pharmacological Relevance & Mechanism of Action

Thieno[2,3-d]pyrimidines are critical in oncology due to their ability to competitively or allosterically bind to the ATP- or myristate-binding pockets of oncogenic kinases[1]. The 6-carboxylate moiety is particularly valuable, as it serves as a versatile synthetic handle for late-stage diversification into amides, hydroxamic acids, or other hydrogen-bonding networks essential for target engagement[3].

G Thieno Thieno[2,3-d]pyrimidine 6-Carboxamides Kinase Oncogenic Kinases (e.g., Bcr-Abl, EGFR, VEGFR2) Thieno->Kinase Competitive/Allosteric Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Kinase->Downstream Phosphorylation (Blocked) Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Inhibition Triggers Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Pharmacological mechanism of thieno[2,3-d]pyrimidine derivatives in oncology.

Synthetic Strategy: Mechanistic Causality

While the classical Gewald reaction constructs the thiophene ring first[4][5], the Pyrimidine Annulation Route is often preferred for 6-carboxylate derivatives due to its late-stage modularity[1][6].

The synthesis begins with 4,6-dichloropyrimidine-5-carbaldehyde . The mechanistic logic relies on the differential reactivity of the two chlorides:

  • Regioselective SN​Ar : The first chloride is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the 5-carbaldehyde group. Substitution with a primary amine (e.g., an aniline) is performed at low temperatures (-10 °C) to prevent di-substitution[1].

  • Tandem Annulation : The resulting 4-amino-6-chloropyrimidine-5-carbaldehyde is reacted with a mercaptoacetate (e.g., ethyl thioglycolate) under basic conditions. The base deprotonates the thiol, initiating a second SN​Ar displacement of the remaining chloride. Subsequently, the base deprotonates the active methylene of the mercaptoacetate, triggering an intramolecular Knoevenagel/aldol-type condensation with the 5-carbaldehyde. Dehydration yields the fully aromatic thieno[2,3-d]pyrimidine-6-carboxylate[1][7].

G SM 4,6-Dichloro- pyrimidine- 5-carbaldehyde Step1 Step 1: Regioselective SNAr (Amine, THF, -10°C) SM->Step1 Int1 4-Amino-6-chloro- pyrimidine- 5-carbaldehyde Step1->Int1 Step2 Step 2: Tandem Annulation (Ethyl mercaptoacetate, Base) Int1->Step2 Int2 Ethyl Thieno[2,3-d]- pyrimidine- 6-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O, 60°C) Int2->Step3 Product Thieno[2,3-d]- pyrimidine- 6-carboxylic acid Step3->Product

Figure 2: Three-step synthetic workflow for thieno[2,3-d]pyrimidine-6-carboxylic acids.

Experimental Protocols

Note: The following protocols are generalized from validated methodologies for synthesizing Bcr-Abl and kinase inhibitors[1][7]. Ensure all reactions are performed under an inert atmosphere (Argon/N2) unless otherwise stated.

Step 1: Synthesis of 4-(Substituted-amino)-6-chloropyrimidine-5-carbaldehyde

Objective: Monosubstitution of the pyrimidine core while preserving the second chloride for annulation.

  • Preparation: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv, e.g., 5.65 mmol) in anhydrous THF (10 mL).

  • Temperature Control: Cool the reaction flask to -10 °C using an ice-salt bath. Causality: The initial SN​Ar is highly exothermic; strict temperature control prevents the formation of the 4,6-diamino byproduct.

  • Addition: Add the desired primary amine (e.g., 4-trifluoromethoxyaniline, 0.95 equiv) dropwise over 10 minutes.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 5 hours.

  • Workup & Validation: Dilute with ethyl acetate and filter through a pad of Celite to remove amine hydrochloride salts. Concentrate the filtrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation: LC-MS should show the [M+H]+ corresponding to the mono-chloride isotope pattern (3:1 ratio).

Step 2: Synthesis of Alkyl Thieno[2,3-d]pyrimidine-6-carboxylate

Objective: Construction of the thiophene ring via tandem SN​Ar /aldol condensation.

  • Preparation: Suspend the intermediate from Step 1 (1.0 equiv) in anhydrous ethanol or DMF.

  • Reagent Addition: Add alkyl 2-mercaptoacetate (e.g., methyl or ethyl thioglycolate, 1.1 equiv).

  • Base Catalysis: Add a base such as sodium carbonate ( Na2​CO3​ ) or triethylamine (TEA) (2.0 equiv). Causality: The base is required twice—first to generate the highly nucleophilic thiolate, and second to enolize the active methylene for the intramolecular cyclization[8].

  • Reaction: Heat the mixture to 50–60 °C for 3 to 5 hours. The solution typically transitions to a deep yellow color.

  • Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and partition between CH2​Cl2​ and deionized water. Dry the organic layer over Na2​SO4​ . Purify via flash chromatography.

    • Self-Validation: 1H NMR must show the disappearance of the highly deshielded aldehyde proton ( 10.3 ppm) and the appearance of the thiophene ester signals.

Step 3: Saponification to Thieno[2,3-d]pyrimidine-6-carboxylic Acid

Objective: Deprotection of the ester to yield the free carboxylic acid for downstream amide coupling.

  • Preparation: Dissolve the ester from Step 2 (1.0 equiv) in a solvent mixture of THF and H2​O (4:1 v/v).

  • Hydrolysis: Add Lithium Hydroxide (LiOH) monohydrate (2.5 equiv). Causality: LiOH is preferred over NaOH/KOH as it is milder and minimizes potential degradation of the pyrimidine core[1].

  • Reaction: Stir the mixture at 60 °C for 3 hours.

  • Workup & Validation: Cool the mixture and acidify with glacial acetic acid or 1N HCl until a precipitate forms (typically around pH 4-5). Collect the solid by vacuum filtration and dry in vacuo. The crude acid is usually of sufficient purity (>95%) for subsequent HATU/PyBOP-mediated amide couplings.

Data Presentation: Reaction Parameters & Yields

The table below summarizes the expected quantitative metrics and optimization parameters based on established literature for this synthetic route[1][6][9].

Reaction StepKey Reagents & SolventsTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1. SN​Ar 4,6-dichloro-pyrimidine-5-carbaldehyde, Amine, THF-10 °C to RT / 5 h60 – 75%Strict temp control to avoid di-substitution; LC-MS isotopic pattern.
2. Annulation Ethyl 2-mercaptoacetate, Na2​CO3​ or TEA, EtOH/DMF50–60 °C / 3–5 h70 – 90%Disappearance of aldehyde peak ( 10.3 ppm) in 1H NMR.
3. Hydrolysis LiOH, THF/ H2​O (4:1)60 °C / 3 h75 – 95%Complete consumption of ester via TLC; precipitation upon acidification.
4. Amidation *Amine, HATU or PyBOP, DIPEA, DMFRT / 12 h50 – 90%Confirmation of amide bond via IR (C=O stretch) and HRMS.

*Step 4 represents the downstream diversification of the carboxylic acid synthesized in Step 3.

References

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Evaluation of Small-Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure−Activity Relationships and Selective Binding Patterns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors Source: Taylor & Francis Online URL:[Link]

  • Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives Source: ResearchGate URL:[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Functionalization of the thiophene ring in Ethyl 5-methylthiophene-3-carboxylate

Application Note: Advanced Functionalization Protocols for Ethyl 5-methylthiophene-3-carboxylate and its Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug De...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Protocols for Ethyl 5-methylthiophene-3-carboxylate and its Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The thiophene scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, Ethyl 5-methylthiophene-3-carboxylate and its derivatives serve as critical building blocks for the synthesis of organic semiconductors[1], positive allosteric modulators (PAMs) for GABAB receptors[2], and selective CB2 receptor agonists[3].

Functionalizing this specific heterocycle requires a deep understanding of its electronic topography. The thiophene ring is inherently electron-rich; however, the presence of the C3 ethyl ester exerts a strong electron-withdrawing inductive and mesomeric effect (-I, -M), while the C5 methyl group provides mild electron donation (+I) via hyperconjugation. This push-pull system leaves the C2 position as the most electronically activated and sterically accessible site for targeted functionalization.

Reactivity Core Ethyl 5-methylthiophene- 3-carboxylate C2 C2 Position (Highly Activated) Core->C2 Directed Lithiation Electrophilic Attack C4 C4 Position (Sterically Hindered) Core->C4 Halogenation (Forced) Ester C3 Ester (Electron Withdrawing) Ester->Core Inductive Pull (-I, -M) Methyl C5 Methyl (Electron Donating) Methyl->Core Hyperconjugation (+I)

Caption: Electronic and steric factors dictating the regioselective functionalization of the thiophene ring.

Divergent Synthetic Workflows

Functionalization of this scaffold typically follows one of two primary trajectories:

  • Direct C-H Functionalization: Utilizing the high acidity of the C2 proton for directed lithiation and subsequent electrophilic trapping (e.g., stannylation or halogenation)[1].

  • De Novo Functionalized Assembly & Derivatization: Constructing the ring with a pre-installed C2-amino group (via the Gewald reaction), followed by N-acylation or Schiff base condensation to generate bioactive ligands or metal complexes[2],[4],[5].

Workflow Start Ethyl 5-methylthiophene- 3-carboxylate Lithiation 1. LDA, THF, -78°C 2. Me3SnCl Start->Lithiation Stannane C2-Trimethylstannyl Derivative Lithiation->Stannane Gewald Gewald Reaction (De Novo Synthesis) Amino 2-Amino-4-ethyl-5-methyl thiophene-3-carboxylate Gewald->Amino Acylation Acyl Chloride Pyridine/DCM Amino->Acylation Schiff 5-Br-Salicylaldehyde EtOH, Reflux Amino->Schiff Bioactive GABAB / CB2 Receptor Ligands Acylation->Bioactive Ligand Metal-Schiff Base Complexes Schiff->Ligand

Caption: Divergent synthetic workflows for C2-functionalization and derivatization.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Stannylation

Objective: Synthesis of Ethyl 5-Methyl-2-(trimethylstannyl)thiophene-3-carboxylate for downstream Stille cross-coupling applications[1].

Causality & Mechanistic Rationale: The C2 position is the most acidic proton on the thiophene ring. However, the presence of the C3 ethyl ester poses a severe risk for unwanted nucleophilic acyl substitution. To bypass this, we utilize Lithium Diisopropylamide (LDA). The extreme steric bulk of the diisopropylamine ligands prevents nucleophilic attack on the ester carbonyl, while the cryogenic temperature (-78 °C) ensures purely kinetic deprotonation at C2[1].

Procedure:

  • Preparation of LDA: To an oven-dried, argon-purged Schlenk flask, add dry ether or THF (50 mL) and diisopropylamine (1.15 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.4 M in hexane, 1.15 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete LDA formation.

  • Substrate Addition: Dissolve Ethyl 5-methylthiophene-3-carboxylate (1.0 eq) in dry ether (50 mL). Add this solution dropwise to the LDA mixture over 30 minutes. Stir for an additional 1 hour at -78 °C.

    • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR should show >95% deuterium incorporation at C2 (evidenced by the disappearance of the C2-H singlet at ~δ 7.86 ppm), confirming successful lithiation.

  • Electrophilic Trapping: Add trimethyltin chloride (1.0 M in THF, 1.25 eq) in one rapid portion.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Acylation of 2-Amino Derivatives for Bioactive Ligands

Objective: Synthesis of highly functionalized GABAB PAMs or CB2 agonists via the acylation of 2-amino-4-ethyl-5-methylthiophene-3-carboxylate[2],[3].

Causality & Mechanistic Rationale: The 2-amino group on a thiophene ring is significantly less nucleophilic than a standard aliphatic amine. The lone pair of the nitrogen is heavily delocalized into the electron-deficient thiophene ring, a state exacerbated by the electron-withdrawing C3 ester. Consequently, standard amidation coupling reagents (e.g., EDC/HOBt) often fail. Highly reactive acyl chlorides combined with a nucleophilic catalyst or strong base (pyridine/DMAP) are required to drive the reaction[2].

Procedure:

  • Setup: Dissolve the 2-amino-thiophene derivative (1.0 eq) in a 1:1 mixture of anhydrous THF and DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acylation: Cool the mixture to 0 °C. Slowly add the desired acyl chloride (e.g., cyclopropanecarbonyl chloride or 1-adamantanecarbonyl chloride) (1.2 eq) dropwise.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 60 °C) for 12–18 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will exhibit a distinct UV-active spot that shifts to a higher Rf upon acylation. In IR spectroscopy, the disappearance of the primary amine N-H stretching doublet (~3400-3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹) confirms conversion.

  • Purification: Concentrate the solvent, dilute with EtOAc, and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Purify via silica gel chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected outcomes of various functionalization strategies applied to the Ethyl 5-methylthiophene-3-carboxylate scaffold based on validated literature parameters.

Functionalization TypeReagents / CatalystTarget PositionTypical YieldDownstream Application
Directed Lithiation LDA, THF, -78 °CC2>90% (Conversion)Intermediate generation[1]
Stannylation Me₃SnClC285–95%Organic photovoltaics / Semiconductors[1]
N-Acylation Acyl Chloride, PyridineC2 (via 2-amino)60–98%GABAB PAMs, CB2 Agonists[2],[3]
Schiff Base Condensation 5-Br-Salicylaldehyde, EtOHC2 (via 2-amino)70–85%Metal-ligand complexes (Pd, Co, Ni)[4],[5]

References

  • Terminal Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Small Molecular Semiconductors: Synthesis, Structure–Property Correlations, and Thermoelectric Performances. ACS Applied Materials & Interfaces.[1]

  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry.[2]

  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience.[3]

  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate.[4]

  • Biological Impact of Pd (II) Complexes: Synthesis, Spectral Characterization, In Vitro Anticancer, CT-DNA Binding, and Antioxidant Activities. ResearchGate.[5]

Sources

Application

Experimental procedure for the synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Application Note: Experimental Procedure for the Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Introduction & Mechanistic Rationale The 2-aminothiophene scaffold is a privileged pharmacophore in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for the Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Introduction & Mechanistic Rationale

The 2-aminothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for benzene rings in rational drug design and acting as a critical intermediate for synthesizing agrochemicals, dyes, and anticancer agents[1][2]. The most convergent, highly atom-economical approach to constructing this heterocycle is the Gewald Multicomponent Reaction [1].

This protocol details the one-pot synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. The reaction relies on the condensation of a 1,3-diketone (acetylacetone) with an activated nitrile (ethyl cyanoacetate) and elemental sulfur, catalyzed by a secondary amine (diethylamine)[2].

Causality in Reaction Design:

  • Base Selection (Diethylamine): Diethylamine serves a dual mechanistic purpose. It deprotonates the active methylene of ethyl cyanoacetate to initiate the Knoevenagel condensation, and it subsequently activates the elemental sulfur (S₈) to facilitate nucleophilic attack on the resulting α,β-unsaturated nitrile intermediate[2].

  • Solvent (Absolute Ethanol): Ethanol is chosen because it easily dissolves the starting materials but is a poor solvent for the highly polar, hydrogen-bonded aminothiophene product at lower temperatures. This differential solubility drives the reaction equilibrium forward via precipitation[1].

  • Temperature Control (40–50 °C): The initial condensation is highly exothermic. Maintaining a mild heating profile prevents the thermal degradation of the intermediate and avoids the rapid volatilization of diethylamine (boiling point ~55 °C)[2].

Reaction Pathway & Experimental Workflow

GewaldMechanism A Acetylacetone (Diketone) C Knoevenagel Condensation A->C B Ethyl Cyanoacetate (Activated Nitrile) B->C D α,β-Unsaturated Nitrile Intermediate C->D -H2O F Thiolation & Cyclization D->F E Elemental Sulfur (S8) + Diethylamine E->F G Ethyl 5-acetyl-2-amino-4- methylthiophene-3-carboxylate F->G Tautomerization

Figure 1: Mechanistic pathway of the Gewald multicomponent synthesis of the target thiophene.

Workflow Step1 1. Reagent Mixing Acetylacetone + Ethyl Cyanoacetate + S8 in EtOH Step2 2. Base Addition Dropwise Diethylamine (Exothermic Control) Step1->Step2 Step3 3. Thermal Activation Agitate at 40–50°C for 4 hours Step2->Step3 Step4 4. Precipitation Cool to RT & let stand overnight Step3->Step4 Step5 5. Isolation Vacuum Filtration & Water Wash Step4->Step5 Step6 6. Purification Recrystallization from Absolute Ethanol Step5->Step6

Figure 2: Step-by-step experimental workflow for the one-pot Gewald synthesis.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (mol)Mass/VolumeRole
Acetylacetone100.121.00.05 mol5.01 g (~5.14 mL)Substrate (Diketone)
Ethyl cyanoacetate113.111.00.05 mol5.66 g (~5.32 mL)Substrate (Nitrile)
Elemental Sulfur (S₈)32.061.20.06 mol1.92 gSulfur Source
Diethylamine73.141.00.05 mol3.66 g (~5.18 mL)Base Catalyst
Absolute Ethanol46.07--50 mLSolvent

Note: Ensure sulfur powder is finely milled. Clumped sulfur will drastically reduce the available reaction surface area and severely lower the overall yield.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Add absolute ethanol (30 mL) to the flask. Introduce acetylacetone (0.05 mol) and ethyl cyanoacetate (0.05 mol) to the solvent. Stir at 300 rpm at room temperature until a homogeneous solution is achieved.

  • Sulfur Addition: Add finely powdered elemental sulfur (0.06 mol) to the mixture. Note: The mixture will become heterogeneous as sulfur is poorly soluble in ethanol at room temperature.

Phase 2: Catalysis and Thermal Activation 4. Base Addition (Critical Step): Dilute diethylamine (0.05 mol) in 20 mL of absolute ethanol. Using an addition funnel, add this solution dropwise over 15–20 minutes to the stirring reaction mixture.

  • Scientific Insight: The deprotonation and initial Knoevenagel condensation are highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise lead to the formation of dark, tarry polymeric byproducts[2].

  • Heating: Once the addition is complete, transfer the flask to a heating mantle or oil bath. Elevate the internal temperature to 40–50 °C.

  • Agitation: Maintain vigorous stirring (500 rpm) at 40–50 °C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system[2]. The elemental sulfur will gradually be consumed, and the solution will deepen to a dark orange/brown hue.

Phase 3: Isolation and Purification 7. Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Let the mixture stand overnight. The product will precipitate as a crude brown/orange solid due to its low solubility in cold ethanol[2]. 8. Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake thoroughly with ice-cold distilled water (2 × 20 mL) to remove any residual diethylammonium salts and unreacted water-soluble intermediates, followed by a small volume of ice-cold ethanol (10 mL)[2]. 10. Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield. 11. Drying: Filter the purified crystals and dry them under a vacuum at 45 °C for 6 hours.

  • Expected Yield: 70–85% (Brown/Orange crystals)[3].
  • Melting Point: 165–167 °C[3].

Analytical Characterization

To validate the structural integrity of the synthesized Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, compare the isolated product against the following established spectroscopic benchmarks[3]:

Analytical MethodKey Signals / PeaksStructural Assignment
IR (KBr, νmax, cm⁻¹) 3408, 3298Primary amine N-H stretching
2991Aliphatic C-H stretching
1670, 1609C=O stretching (Acetyl and Ester)
1587, 1510, 1440, 1336Aromatic C=C stretching (Thiophene ring)
1253C-O stretching (Ester)
¹H NMR (DMSO-d₆, δ ppm) 1.27 (t, J = 7.1 Hz, 3H)Ester methyl (-OCH₂CH₃ )
2.27 (s, 3H)Thiophene ring methyl (C4-CH₃ )
2.59 (s, 3H)Acetyl methyl (-COCH₃ )
4.19 (q, J = 7.0 Hz, 2H)Ester methylene (-OCH₂ CH₃)
8.00 (s, 2H)Primary amine (-NH₂ ), D₂O exchangeable

Safety & Troubleshooting

  • Safety: Diethylamine is highly flammable, corrosive, and toxic. Handle exclusively inside a certified chemical fume hood. Elemental sulfur can form explosive dust clouds; avoid generating airborne dust during transfer.

  • Troubleshooting - Low Yield: If the yield is unexpectedly low, the elemental sulfur may not have been sufficiently reactive. Ensure the sulfur is finely powdered. Additionally, verify that the ethanol is truly "absolute" (anhydrous), as excess water can push the Knoevenagel condensation equilibrium backward.

  • Troubleshooting - Tarry Byproducts: If the reaction yields a black, sticky tar instead of a crystalline precipitate, the reaction temperature likely exceeded 60 °C during base addition. Strictly control the dropwise addition rate and use a water bath to modulate the exotherm if necessary.

References

  • Akkurt, M., Yıldırım, S. Ö., Asiri, A. M., & McKee, V. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. IUCr Journals (Acta Crystallographica Section E).
  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Sharma, et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. TechScience.

Sources

Method

Use as an intermediate for dye synthesis

Title: Application Note: Functionalized Indolium Salts as Critical Intermediates for Near-Infrared Cyanine Dye Synthesis Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Functionalized Indolium Salts as Critical Intermediates for Near-Infrared Cyanine Dye Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Cyanine dyes have become indispensable tools in modern drug development, molecular diagnostics, and theranostics. Their exceptional near-infrared (NIR) fluorescence properties, low toxicity, and high biocompatibility make them ideal candidates for in vivo tumor imaging, photodynamic therapy, and flow cytometry[1]. The optical properties of these fluorophores—specifically their tunable emission wavelengths—are dictated by the length of their central polymethine chain and the nature of their flanking heterocyclic systems[2].

At the core of functional cyanine dye synthesis (such as Cy3, Cy5, and Cy7) lies a critical intermediate: the N-alkylated indolium salt [3]. For bioconjugation applications, researchers predominantly synthesize and utilize 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide. This specific intermediate is chosen for two key mechanistic reasons:

  • Reactive α-Methyl Group: The acidic protons on the C2-methyl group of the indolium core allow for facile deprotonation by a weak base, enabling subsequent nucleophilic attack on polymethine linkers.

  • Terminal Carboxylic Acid: The hexanoic acid arm provides a bio-orthogonal tether that can be converted into an N-hydroxysuccinimide (NHS) ester, enabling direct conjugation to primary amines on monoclonal antibodies, peptides, or oligonucleotides[4].

Synthetic Workflow and Pathway Visualization

The synthesis of a Cy5 fluorophore from the indolenine precursor is a robust, two-stage process. First, the precursor undergoes an S_N2 quaternization to form the indolium intermediate. Second, a base-catalyzed condensation reaction links two indolium molecules via a three-carbon bridge provided by malonaldehyde bis(phenylimine) monohydrochloride[5].

Cy5_Synthesis A 2,3,3-Trimethylindolenine (Precursor) C Indolium Salt (Intermediate) A->C Quaternization (110°C, 12h) B 6-Bromohexanoic Acid (Alkylating Agent) B->C E Cy5 Dicarboxylic Acid (NIR Fluorophore) C->E Condensation (Ac2O, Pyridine) D Malonaldehyde bis(phenylimine) (Polymethine Linker) D->E F Cy5-NHS Ester (Bioconjugation Ready) E->F Activation (TSTU, DIPEA)

Figure 1: Synthetic workflow for Cy5 fluorophores starting from 2,3,3-trimethylindolenine.

Experimental Protocols

The following protocols have been optimized for high yield and purity, establishing a self-validating system where visual cues (color changes, precipitation) confirm reaction progress.

Protocol A: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (The Intermediate)

Objective: Quaternize the indolenine nitrogen to activate the α-methyl group and introduce a bioconjugation tether[3].

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 2,3,3-trimethylindolenine (1.59 g, 10.0 mmol) and 6-bromohexanoic acid (2.34 g, 12.0 mmol).

    • Causality: A slight stoichiometric excess of the alkyl halide ensures complete conversion of the volatile indolenine, preventing difficult downstream purification.

  • Solvent-Free Heating: Heat the neat mixture to 110 °C under an argon atmosphere for 12 hours.

    • Self-Validation: The reaction will transition from a clear, low-viscosity liquid to a highly viscous, dark reddish-purple paste, indicating successful salt formation.

  • Trituration: Cool the flask to room temperature. Add 30 mL of diethyl ether and vigorously stir for 30 minutes.

    • Causality: Unreacted starting materials remain highly soluble in ether, while the newly formed, highly polar indolium salt will crash out of solution.

  • Isolation: Filter the precipitate under vacuum, wash with an additional 20 mL of cold acetone, and dry under high vacuum.

    • Expected Yield: ~80%. The pure intermediate presents as a pale pink/purple powder.

Protocol B: Synthesis of Symmetric Cy5-Dicarboxylic Acid

Objective: Condense the indolium intermediate with a polymethine linker to form the NIR fluorophore[5].

  • Activation of the Linker: In a 25 mL round-bottom flask, dissolve malonaldehyde bis(phenylimine) monohydrochloride (258 mg, 1.0 mmol) in 5 mL of acetic anhydride (Ac2O). Heat to 120 °C for 30 minutes.

    • Causality: Acetic anhydride acetylates the phenylimine nitrogens, converting them into superior leaving groups (acetanilides) that facilitate the subsequent nucleophilic attack.

  • Condensation: Cool the mixture slightly and add the indolium intermediate from Protocol A (850 mg, 2.4 mmol), followed by 5 mL of anhydrous pyridine.

    • Causality: Pyridine acts as a weak base to deprotonate the α-methyl group of the indolium salt, generating a highly reactive enamine species that attacks the activated polymethine chain.

  • Reaction Monitoring: Heat the mixture at 120 °C for 2 hours.

    • Self-Validation: The solution will rapidly transition to a deep, intense blue/cyan color, confirming the formation of the extended conjugated pentamethine system.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into 50 mL of vigorously stirred diethyl ether. Collect the dark blue precipitate via centrifugation.

  • Purification: Purify the crude dye via flash column chromatography (Silica gel, gradient elution from 5% to 15% Methanol in Dichloromethane).

Quantitative Data Presentation

The choice of the polymethine linker directly dictates the photophysical properties of the resulting dye. By substituting malonaldehyde bis(phenylimine) with N,N'-diphenylformamidine or glutaconaldehyde dianil, researchers can synthesize Cy3 or Cy7, respectively, using the exact same indolium intermediate.

Table 1: Photophysical Properties of Cyanine Dyes Derived from the Indolium Intermediate

FluorophorePolymethine ChainExcitation Max (nm)Emission Max (nm)Primary Application in Drug Development
Cy3 Trimethine (3C)~550~570In vitro cellular imaging, DNA/Protein microarrays
Cy5 Pentamethine (5C)~649~670In vivo NIR-I imaging, FRET assays, Flow cytometry
Cy7 Heptamethine (7C)~747~776Deep tissue NIR-I/II imaging, Photothermal therapy

Note: Spectral values are approximate and may shift by 5-10 nm depending on the polarity of the solvent and the final bioconjugation state.

Conclusion

Mastering the synthesis of functionalized indolium salts provides drug development professionals with a versatile, highly scalable platform for creating custom near-infrared probes. By understanding the mechanistic role of base catalysis and leaving-group activation during the condensation phase, researchers can reliably produce high-purity Cy5 dyes ready for NHS-ester activation and targeted biologic labeling.

References

  • Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective Source: ResearchGate URL:[Link]

  • Synthesis of Cy5 NHS-ester (Thesis) Source: University of Southampton Research Repository URL:[Link]

Sources

Application

Application Note: In Vitro Antiproliferative Activity Assays for Novel Thiophene Derivatives

Executive Summary Thiophene derivatives represent a highly versatile class of sulfur-containing heterocyclic pharmacophores with profound antiproliferative properties. Their structural plasticity allows them to target mu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives represent a highly versatile class of sulfur-containing heterocyclic pharmacophores with profound antiproliferative properties. Their structural plasticity allows them to target multiple oncogenic pathways, making them prime candidates in modern oncology drug discovery. This Application Note provides a comprehensive, self-validating methodological framework for evaluating the in vitro cytotoxicity of novel thiophene compounds, bridging the gap between raw metabolic screening and mechanistic apoptotic validation.

Mechanistic Rationale: The "Why" Behind Thiophene Cytotoxicity

Before initiating any in vitro assay, it is critical to understand the biological pathways engaged by the test compounds. Thiophene derivatives do not act via a singular mechanism; rather, their antiproliferative activity is highly dependent on their specific functional group substitutions.

  • Tubulin Polymerization Inhibition: Compounds such as cyclohepta[b]thiophenes bind to the colchicine site of β-tubulin. This disrupts microtubule dynamics, preventing spindle formation and inducing G2/M cell cycle arrest ()[1].

  • Kinase Inhibition: Thieno[2,3-b]thiophene derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), downregulating downstream survival pathways like PI3K/Akt ()[2].

  • Intrinsic Apoptosis: Regardless of the primary upstream target, the terminal event for effective thiophene derivatives is the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of executioner Caspases 3 and 7 ()[3].

Mechanism Thio Thiophene Derivatives (e.g., Nocodazole, F8) Tubulin β-Tubulin Polymerization Inhibition Thio->Tubulin EGFR EGFR / Kinase Inhibition Thio->EGFR Arrest G2/M Cell Cycle Arrest Tubulin->Arrest PI3K PI3K/Akt Pathway Downregulation EGFR->PI3K Caspase Caspase 3/7 Activation (Intrinsic Apoptosis) Arrest->Caspase PI3K->Caspase Death Cancer Cell Death (Antiproliferation) Caspase->Death

Fig 1: Dual antiproliferative mechanisms of thiophenes via tubulin and kinase inhibition.

Experimental Strategy: A Self-Validating System

A common pitfall in drug screening is relying solely on metabolic assays (like MTT) to define "cell death." Certain compounds can transiently suppress cellular metabolism or directly reduce tetrazolium salts without causing actual cell death. To ensure scientific integrity, this guide employs a self-validating system :

  • Primary Screen (Metabolic Viability): The MTT assay quantifies the reduction of metabolic activity.

  • Orthogonal Validation (Apoptotic Execution): A Caspase-3/7 activation assay confirms that the observed metabolic decline is causally linked to programmed cell death, eliminating false positives.

Workflow Seed 1. Cell Seeding (96-well plate, 10^4 cells/well) Treat 2. Compound Treatment (Thiophene derivatives, 24-72h) Seed->Treat MTT 3. MTT Addition (NAD(P)H-dependent reduction) Treat->MTT Solubilize 4. Formazan Solubilization (DMSO addition) MTT->Solubilize Read 5. Absorbance Measurement (OD 570 nm / Ref 690 nm) Solubilize->Read Analyze 6. IC50 Determination (Non-linear regression) Read->Analyze

Fig 2: Standardized self-validating workflow for evaluating thiophene cytotoxicity.

Detailed Methodologies
Protocol A: Primary Antiproliferative Screen (MTT Assay)

The MTT assay relies on the conversion of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells ()[4].

Step-by-Step Workflow:

  • Cell Seeding & Edge Effect Mitigation: Seed target cancer cells (e.g., A549, MCF-7) in a 96-well clear-bottom microplate at a density of 1×104 cells/well in 100 µL of culture medium.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts. To mitigate the "edge effect" (evaporation-induced osmolarity shifts), leave the perimeter wells empty and fill them with sterile PBS ()[4].

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with a concentration gradient of the thiophene derivative (e.g., 0.1 µM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48–72 hours.

  • MTT Addition: Reconstitute MTT powder in PBS (pH 7.4) to a stock concentration of 5 mg/mL. Add 10 µL of this solution directly to each well. Incubate at 37°C for 2–4 hours ()[5].

  • Formazan Solubilization: Carefully aspirate the culture medium. Crucial Step: Do not disturb the purple formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well and incubate on an orbital shaker for 15 minutes.

    • Causality: Aqueous culture media containing phenol red and serum proteins can severely interfere with absorbance readings. Complete removal of media and solubilization in DMSO ensures a stable, linear optical density readout.

  • Dual-Wavelength Measurement: Measure absorbance using a microplate reader at a primary wavelength of 570 nm. Simultaneously, take a reference reading at 690 nm and subtract it from the 570 nm values.

    • Causality: The 690 nm reference subtraction corrects for background noise caused by cellular debris, fingerprints, or microplate plastic imperfections ()[5].

Protocol B: Orthogonal Validation (Caspase 3/7 Activation)

To prove the thiophene derivative is cytotoxic (inducing death) rather than merely cytostatic (halting growth), validate the MTT results using a fluorogenic Caspase-3/7 substrate.

  • Treatment: Seed and treat cells identically to Protocol A, but use a black-walled, clear-bottom 96-well plate to prevent fluorescent cross-talk between adjacent wells.

  • Substrate Addition: After 24-48 hours of treatment, add a cell-permeable Caspase-3/7 substrate (e.g., NucView 488) directly to the culture media.

  • Incubation & Reading: Incubate for 30–60 minutes. As caspases cleave the substrate, it binds to DNA and emits a strong fluorescent signal (Ex/Em ~500/530 nm). High fluorescence confirms the activation of the intrinsic apoptotic pathway ()[3].

Data Presentation & Benchmark Analysis

When evaluating novel thiophene derivatives, comparing their IC50​ values against established benchmarks is essential. The table below summarizes the antiproliferative activity of various thiophene subclasses against standard human cancer cell lines, derived from recent literature.

Thiophene SubclassTarget MechanismCell Line IC50​ / GI50​ (µM)Reference
Cyclohepta[b]thiophenes Tubulin Polymerization InhibitionA549 (Lung)0.69 – 11.26[1]
Thieno[2,3-b]thiophenes EGFR Kinase InhibitionMCF-7 (Breast)3.12 – 5.45[2]
Thiophenecarboxylates (F8) Intrinsic ApoptosisCEM (Leukemia)0.80 – 3.05[3]
N-substituted 2-(5-nitro-thiophene) DNA IntercalationHT-29 (Colon)1.50 – 4.20[6]

Data Interpretation: A compound exhibiting an IC50​<10μM in the primary MTT assay, coupled with a dose-dependent increase in Caspase 3/7 fluorescence during orthogonal validation, is considered a highly promising antiproliferative hit warranting further in vivo evaluation.

References
  • Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLOS One URL: [Link]

  • Title: Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation Source: ACS Publications URL: [Link]

  • Title: Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies Source: ACS Publications URL: [Link]

  • Title: MTT Cell Viability & Proliferation Assay: Procedure (96-well plate) Source: ScienCell Research Laboratories URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]

  • Title: In vitro antiproliferative activity of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives (LNNs) Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Kinase Enzyme Inhibition Studies Using Ethyl 5-Methylthiophene-3-Carboxylate Analogs

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Focus: Biochemical Evaluation of Thiophene-Core Tyrosine Kinase Inhibitors Mechanistic Rationale & Pharmacological Shift Histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Focus: Biochemical Evaluation of Thiophene-Core Tyrosine Kinase Inhibitors

Mechanistic Rationale & Pharmacological Shift

Historically, the ethyl 5-methylthiophene-3-carboxylate scaffold and its derivatives (e.g., COR627, COR659) were predominantly investigated as Positive Allosteric Modulators (PAMs) for G-protein coupled receptors, specifically the GABA_B receptor[1]. However, recent advancements in structure-based drug design have successfully repurposed this electron-rich, heteroaromatic core for targeted enzyme inhibition [2].

By functionalizing the thiophene-3-carboxylate core with sulfonamide or carboxamide moieties, researchers have developed potent ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs), primarily EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[2]. The thiophene ring provides optimal spatial geometry to occupy the hydrophobic region II of the kinase adenine-binding pocket, while the carboxylate/carboxamide derivatives establish critical hydrogen bonds with the kinase hinge region[2].

Signaling Ligand Growth Factors (EGF / VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->RTK ATP ATP Binding Pocket (Kinase Domain) RTK->ATP Phos Auto-phosphorylation & Activation ATP->Phos Inhibitor Ethyl 5-methylthiophene- 3-carboxylate Analogs Inhibitor->ATP Competitive Inhibition Signaling Downstream Cascades (PI3K/AKT, MAPK/ERK) Phos->Signaling Outcome Tumor Proliferation & Angiogenesis Signaling->Outcome

Fig 1: Mechanism of Receptor Tyrosine Kinase inhibition by thiophene-3-carboxylate analogs.

Quantitative Efficacy Data

The derivatization of the ethyl 5-methylthiophene-3-carboxylate core has yielded compounds with nanomolar to low-micromolar inhibitory potency against key oncogenic enzymes. The table below synthesizes recent quantitative data for lead analogs.

Compound DesignationCore ScaffoldTarget EnzymeInhibitory PotencyAssay ModelReference
AP-A15 Ethyl 5-methylthiophene-3-carboxylateEGFR (Tyrosine Kinase)EC50 = 3.5 μMMCF-7 Cell Viability[2]
Compound 16e Thiophene-3-carboxamide selenideEGFR (Tyrosine Kinase)IC50 = 94.44 nMCell-Free Kinase Assay
Compound 14d Thiophene-3-carboxamideVEGFR-2 (Tyrosine Kinase)IC50 = 191.1 nMCell-Free Kinase Assay

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the enzyme inhibitory kinetics of these analogs, a dual-tiered approach is required: a highly controlled biochemical assay to prove direct enzyme engagement, followed by a cellular assay to prove membrane permeability and physiological efficacy.

Protocol Prep Compound Prep (DMSO Stock) Enzyme Cell-Free Assay (ADP-Glo Kinase) Prep->Enzyme Validation Mechanism Validation (ATP-Competition) Enzyme->Validation Cell Cellular Efficacy (MTT Viability) Validation->Cell

Fig 2: Sequential experimental workflow for evaluating kinase enzyme inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Expert Causality: The ADP-Glo assay is selected over traditional radiometric assays ( 33P -ATP) because it universally measures kinase activity by quantifying ADP production. This provides a highly sensitive, non-radioactive readout. Crucially, the assay must be run at the specific Km​ of ATP for the target enzyme. Running the assay at saturating ATP levels would outcompete the thiophene analogs, yielding false negatives for ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the synthesized ethyl 5-methylthiophene-3-carboxylate analogs in 100% anhydrous DMSO to create 10 mM stock solutions. Dilute serially in 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Critical: Maintain final DMSO concentration strictly below 1% to prevent solvent-induced denaturation of the kinase.

  • Enzyme Pre-Incubation: In a 384-well low-volume white plate, add 2 μL of the diluted analog (concentrations ranging from 0.1 nM to 10 μM). Add 2 μL of purified recombinant enzyme (e.g., EGFR wild-type) at a pre-optimized concentration (typically 1–5 ng/well). Incubate for 15 minutes at 25°C to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 1 μL of the Substrate/ATP mix. Ensure ATP is at the established Km​ value (e.g., 10 μM for EGFR) to accurately capture competitive inhibition. Incubate for 60 minutes at 25°C.

  • Self-Validating Controls: Every plate must include a "No Enzyme" control (baseline background) and a "Reference Inhibitor" control (e.g., Erlotinib for EGFR or Sorafenib for VEGFR-2). If the reference inhibitor fails to yield its documented IC50 within a 3-fold margin, the assay plate is flagged for systematic error, preventing the propagation of false data.

  • Signal Generation: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (incubate 40 mins). Then, add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction (incubate 30 mins).

  • Data Acquisition & Analysis: Read luminescence using a microplate reader (integration time: 0.5–1 second). Calculate % inhibition relative to the vehicle control and determine the IC50 using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Cytotoxicity & Target Engagement (MTT Assay)

Expert Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux pumps. Evaluating the analogs in cell lines that overexpress the target enzyme (e.g., MCF-7 for EGFR[2], A549 for VEGFR-2[3]) validates the physiological relevance of the enzyme inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 or A549 cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the thiophene analogs (1 μM to 50 μM). Include a vehicle control (0.5% DMSO max). Incubate for 48 to 72 hours.

  • Metabolic Conversion: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 100 μL of DMSO per well and agitate on a plate shaker for 10 minutes to fully solubilize the formazan.

  • Quantification: Measure the optical density (OD) at 570 nm. Calculate the EC50 values to determine the anti-proliferative potency of the enzyme inhibitors.

References[3] Title: Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity

Source: National Institutes of Health (PMC) URL: Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: National Institutes of Health (PubMed) URL: 2] Title: Discovery of Anti‐Breast Cancer Thiophene Sulfonamide Derivatives: Design, Synthesis, Molecular Docking against EGFR, MM‐PBSA, MD Simulations, ADME/Tox, and in vitro Studies Source: ResearchGate / ChemistrySelect URL: 1] Title: Suppressing effect of COR659 on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors Source: National Institutes of Health (PubMed) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 5-methylthiophene-3-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of Ethyl 5-methylthiophene-3-carboxylate. Rather than just providing a recipe, this guide focuses on the mechanistic causality behind yield losses and provides self-validating solutions to ensure your scale-up is successful.

Process Overview & Mechanistic Workflow

The most scalable and cost-effective route to Ethyl 5-methylthiophene-3-carboxylate avoids expensive pre-functionalized thiophenes by utilizing a two-step de novo sequence:

  • Gewald Multicomponent Reaction: Propanal, ethyl cyanoacetate, and elemental sulfur undergo Knoevenagel condensation and cyclization to form the intermediate Ethyl 2-amino-5-methylthiophene-3-carboxylate[1].

  • Reductive Deamination: The 2-amino group is removed via non-aqueous diazotization followed by reduction to yield the target compound[2].

Alternatively, the target can be accessed via direct esterification of 5-methylthiophene-3-carboxylic acid[3], though the de novo route is often preferred for rapid scale-up from basic building blocks.

SynthesisWorkflow A Propanal + Ethyl Cyanoacetate B Knoevenagel Condensation A->B Et3N, DMF C Ethyl 2-amino-5-methyl thiophene-3-carboxylate B->C S8, 60°C D Diazotization (t-BuONO / Acid) C->D 0°C E Ethyl 5-methylthiophene -3-carboxylate D->E H3PO2, rt

Figure 1: Two-step de novo synthesis workflow via Gewald reaction and reductive deamination.

Troubleshooting Guide & FAQs

Q1: My Gewald reaction yields a thick, dark black tar, and the isolated yield of the 2-aminothiophene intermediate is below 30%. How can I prevent this? A: Tar formation is primarily caused by the competing aldol condensation of propanal. Propanal is highly enolizable; if it is exposed to the base (e.g., triethylamine) without immediately reacting with ethyl cyanoacetate, it self-condenses into polymeric tars. Causality & Fix: You must ensure the Knoevenagel condensation outpaces propanal self-condensation. Dissolve ethyl cyanoacetate, sulfur, and triethylamine in DMF and cool to 0 °C. Add propanal strictly dropwise[2]. The low temperature and slow addition keep the steady-state concentration of free propanal low, drastically reducing tar formation.

Q2: I am seeing significant unreacted sulfur in my crude Gewald product. Should I increase the temperature above 60 °C? A: No. Increasing the temperature above 60 °C accelerates degradation pathways and reduces overall yield. Unreacted sulfur usually indicates poor initial dispersion or insufficient base to form soluble polysulfide complexes. Causality & Fix: Ensure you are using finely powdered sublimed sulfur ( S8​ ). If unreacted sulfur persists, wash the crude organic extract with a saturated aqueous solution of sodium sulfite ( Na2​SO3​ ) during workup. This chemically converts elemental sulfur into water-soluble sodium thiosulfate, purifying the organic layer without thermal degradation.

Q3: During the reductive deamination step, my reaction turns deep orange/red, and LC-MS shows a mass corresponding to an azo-dimer. Why is this happening? A: Azo-coupling occurs when the unreacted 2-aminothiophene intermediate acts as a nucleophile and attacks the newly formed, highly reactive diazonium salt. This happens if the diazonium intermediate accumulates in the absence of a fast reducing agent. Causality & Fix: You must keep the steady-state concentration of the diazonium salt near zero. Instead of adding the nitrite to the amine, prepare a flask with tert-butyl nitrite (t-BuONO) and hypophosphorous acid ( H3​PO2​ ). Slowly add the 2-aminothiophene solution into this reducing mixture (inverse addition). This guarantees that any formed diazonium salt is immediately reduced.

Q4: Can I use standard sodium nitrite ( NaNO2​ ) and aqueous HCl instead of tert-butyl nitrite for the deamination? A: While possible, aqueous diazotization of thiophenes is notoriously problematic. Thiophene diazonium salts are less stable than their benzene counterparts. Furthermore, the aqueous acidic conditions required for NaNO2​ often lead to partial hydrolysis of the ethyl ester, forming the carboxylic acid impurity. tert-Butyl nitrite allows for non-aqueous diazotization in organic solvents[2], drastically improving the yield of the deaminated ester.

Quantitative Optimization Data

Summarizing the optimization of reaction parameters provides a clear benchmark for expected yields.

Table 1: Effect of Reaction Parameters on Gewald Cyclization Yield

BaseSolventAddition TempPropanal Addition RateIsolated Yield (%)Observation
MorpholineEtOH25 °CBolus (All at once)22%Heavy tar formation
TriethylamineDMF25 °CDropwise (30 min)54%Moderate tar, some product
TriethylamineDMF0 °CDropwise (2 hours)78% Clean reaction, red oil[2]

Table 2: Effect of Reagents on Reductive Deamination Yield

Diazotizing AgentReductantSolventAddition MethodIsolated Yield (%)Primary Impurity
NaNO2​ / HCl H3​PO2​ (50% aq)Water/EtOHStandard35%Ester hydrolysis
t-BuONODMF (solvent)DMFStandard48%Azo-dimerization
t-BuONO H3​PO2​ (50% aq)THFInverse Addition85% Trace starting material

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems, meaning they contain built-in visual and thermal cues to confirm the reaction is proceeding correctly.

Protocol A: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Flush the system with N2​ .

  • Reagent Loading: Add ethyl cyanoacetate (1.0 equiv, 100 mmol), finely powdered sulfur (1.0 equiv, 100 mmol), and triethylamine (1.0 equiv, 100 mmol) to 100 mL of anhydrous DMF[2].

  • Cooling: Cool the heterogeneous mixture to 0 °C using an ice-water bath.

  • Addition (Critical Step): Dissolve propanal (1.1 equiv, 110 mmol) in 20 mL of absolute ethanol. Place this in the addition funnel. Add dropwise over 2 hours. Self-Validation: The internal temperature must not exceed 5 °C. The reaction is highly exothermic; if the temperature spikes, pause the addition.

  • Cyclization: Once addition is complete, remove the ice bath and gradually warm the mixture to 60 °C. Stir at 60 °C for 3 hours. Self-Validation: The reaction is proceeding correctly when the initial cloudy suspension clears into a dark red/brown homogeneous solution, indicating complete sulfur consumption[2].

  • Workup: Cool to room temperature. Pour into 500 mL of ice water. Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with saturated Na2​SO3​ (to remove trace unreacted sulfur), then brine. Dry over MgSO4​ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the intermediate as a red oil.

Protocol B: Reductive Deamination to Ethyl 5-methylthiophene-3-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reducing Mixture: Add 50% aqueous hypophosphorous acid ( H3​PO2​ , 5.0 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) to 50 mL of THF. Cool to 0 °C.

  • Inverse Addition (Critical Step): Dissolve Ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 equiv, 50 mmol) in 30 mL of THF. Add this solution dropwise to the reducing mixture over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Self-Validation: Nitrogen gas evolution (vigorous bubbling) will occur immediately upon addition. The reaction is complete when the bubbling ceases.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ until the pH is neutral. Extract with Dichloromethane ( 3×100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography to afford the target compound as a pale yellow oil.

References

  • Title: Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Terminal Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Small Molecular Semiconductors: Synthesis, Structure–Property Correlations, and Thermoelectric Performances Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Synthesis of Tetrasubstituted Thiophenes via Direct Metalation Source: ACS Publications URL: [Link]

Sources

Optimization

Purification techniques for 2-aminothiophene derivatives

Welcome to the Technical Support Center for 2-Aminothiophene Synthesis and Purification. Because 2-aminothiophenes are highly privileged scaffolds in drug discovery—synthesized primarily via the Gewald reaction—their iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminothiophene Synthesis and Purification. Because 2-aminothiophenes are highly privileged scaffolds in drug discovery—synthesized primarily via the Gewald reaction—their isolation requires specialized handling. These electron-rich heterocycles are notoriously sensitive to oxidation, light, and acidic conditions.

This portal provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve high-purity isolations without compromising your compound's integrity.

🛠️ Part 1: Troubleshooting & FAQs (Knowledge Base)

Q1: Why does my purified 2-aminothiophene rapidly turn black or dark brown upon exposure to air? A: This darkening is a visual indicator of oxidative degradation and polymerization[1]. The 2-aminothiophene scaffold is highly electron-rich; the electron-donating amino group strongly activates the thiophene ring, making it highly susceptible to oxidation[2]. Upon exposure to oxygen or light, the molecule loses an electron to form a radical cation, which rapidly undergoes oxidative dimerization or polymerization, resulting in a black, tarry substance[2]. Solution: Handle the free base under an inert atmosphere (nitrogen or argon). For long-term storage, convert the free amine into its hydrochloride salt immediately after purification[1]. Protonation of the amino group drastically reduces its nucleophilicity and the overall electron density of the ring, stabilizing the compound. Alternatively, N-arylation or N-acylation can be used to improve thermal and oxidative stability[2].

Q2: I experience severe streaking and low mass recovery when purifying my product via standard silica gel column chromatography. What is causing this? A: 2-Aminothiophenes are highly sensitive to the acidic silanol groups present on standard, untreated silica gel. The inherent acidity of the stationary phase catalyzes the degradation and irreversible binding of the electron-rich thiophene[1]. Solution: Avoid standard silica gel. If chromatography is absolutely necessary, utilize deactivated (neutralized) silica gel by pre-treating your column with 1-2% triethylamine (TEA) in your eluent. However, modern Gewald reaction protocols recommend bypassing chromatography entirely. You can achieve high purity through direct precipitation, trituration with cold methanol, and subsequent vacuum filtration[3][4].

Q3: My yields drop significantly during recrystallization. How do I select the optimal solvent system? A: Yield loss during recrystallization usually stems from using a solvent in which the 2-aminothiophene is too soluble even at lower temperatures, or from prolonged heating which induces thermal degradation[2]. Solution: Ethanol and isopropanol are the most reliable solvents for the recrystallization of Gewald adducts[5]. The compound should be sparingly soluble at room temperature but highly soluble at reflux. If the product is too soluble in pure ethanol, a binary solvent system (e.g., ethanol/water) can be employed to force crystallization upon cooling.

🧪 Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Chromatography-Free Isolation & Trituration

Causality: Bypassing silica gel prevents acid-catalyzed degradation and maximizes yield, relying on the differential solubility of the product versus starting materials[3][4].

  • Precipitation: Upon completion of the Gewald reaction, cool the reaction mixture to 0–5 °C in an ice bath. If the product does not precipitate spontaneously, slowly add ice-cold water while stirring vigorously to crash out the crude product[6].

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove water-soluble impurities and residual amine base.

  • Trituration: Transfer the crude solid to a beaker and suspend it in a minimal volume of cold methanol. Stir for 10 minutes.

    • Self-Validation Step: The methanol will turn cloudy/colored as it dissolves unreacted starting materials and byproducts, leaving the target 2-aminothiophene as a suspended, lighter-colored solid[4].

  • Final Collection: Filter the suspension again and dry the solid under high vacuum in a desiccator protected from light.

Protocol B: Oxygen-Free Recrystallization for High Purity

Causality: Removing dissolved oxygen from the solvent prevents the formation of radical cations during the heating phase, ensuring the crystals remain pure and unoxidized[2][5].

  • Solvent Preparation: Degas absolute ethanol or isopropanol by sparging with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, suspend the triturated 2-aminothiophene in a minimum amount of the hot, degassed solvent. Heat gently to reflux until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble dark particulates (polymers) are present, perform a rapid hot filtration through fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

    • Self-Validation Step: The formation of distinct, sharply defined crystals (often yellow, orange, or red) indicates successful purification and structural integrity.

  • Isolation: Filter the crystals, dry under vacuum, and immediately store them in an amber vial flushed with argon.

📊 Part 3: Quantitative Data & Solvent Selection

Table 1: Comparison of Purification Strategies for 2-Aminothiophenes

Purification MethodAverage Yield RecoveryPurity LevelScalabilityRisk of Degradation
Trituration (Cold MeOH) 85% - 95%Good (>90%)ExcellentVery Low
Recrystallization (EtOH) 70% - 85%Excellent (>98%)GoodLow (if degassed)
Standard Silica Column 30% - 50%VariablePoorHigh (Acid catalysis)
Neutralized Silica (TEA) 60% - 75%High (>95%)ModerateModerate

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemRecommended ForCausality / Mechanism
Absolute Ethanol Standard Gewald AdductsIdeal polarity; steep solubility curve between 0 °C and 78 °C.
Isopropanol Highly lipophilic derivativesLower polarity than ethanol; prevents product loss in the mother liquor.
Ethanol / Water (8:2) Highly soluble derivativesWater acts as an anti-solvent to force precipitation upon cooling.

⚙️ Part 4: Workflows & Mechanistic Pathways

GewaldWorkflow Ketone Ketone / Aldehyde Gewald Gewald Reaction (One-Pot Multicomponent) Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Base Base Catalyst Base->Gewald Crude Crude 2-Aminothiophene Gewald->Crude Condensation & Cyclization Trituration Trituration (Cold Methanol) Crude->Trituration Removes unreacted materials Filtration Vacuum Filtration Trituration->Filtration Recrystallization Recrystallization (Hot Degassed EtOH) Filtration->Recrystallization If high purity is required Pure Pure 2-Aminothiophene (Stable Crystals) Recrystallization->Pure

Workflow for the Gewald synthesis and chromatography-free purification of 2-aminothiophenes.

DegradationPathway FreeBase 2-Aminothiophene (Free Base) Oxidation O2 / Light / Acid FreeBase->Oxidation Salt Hydrochloride Salt (Protonated) FreeBase->Salt + HCl (g) Deriv N-Arylation / Acylation FreeBase->Deriv Chemical Protection Radical Radical Cation Intermediate Oxidation->Radical Electron Loss Dimer Oxidative Dimerization (Black/Brown Tar) Radical->Dimer Polymerization

Oxidative degradation pathway of 2-aminothiophenes and strategies for chemical stabilization.

📚 References

  • MDPI . 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.[Link]

  • ACS Publications . Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction.[Link]

  • ACS Publications . A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Suzuki coupling of thiophenes

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving thiophenes. This guide is specifically engineered for researchers, synthetic chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving thiophenes. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing the unique mechanistic hurdles presented by sulfur-containing heterocycles.

Thiophenes introduce two primary modes of failure in palladium-catalyzed couplings: catalyst poisoning via sulfur coordination and rapid protodeboronation of thiopheneboronic acids. This guide bypasses generic advice, focusing instead on the kinetic and thermodynamic causality behind these failures, providing you with self-validating protocols to rescue stalled reactions.

Diagnostic Logic for Thiophene Couplings

Before altering your reaction conditions, you must identify which step of the catalytic cycle is failing. The following diagnostic workflow outlines the logical progression for troubleshooting low-yielding thiophene couplings.

SuzukiTroubleshooting Start Low Yield in Thiophene Suzuki Coupling CheckBoron Is Thiophene Boronic Acid Degrading? Start->CheckBoron ProtoYes Yes: Protodeboronation Shift to XPhos/SPhos or Trifluoroborates CheckBoron->ProtoYes GC/MS shows Thiophene (Des-boro) CheckOx No: Is Oxidative Addition Slow? CheckBoron->CheckOx Boronic acid intact Success Optimized Coupling Achieved ProtoYes->Success OxYes Yes: Electron-Rich Thiophene Use Pd(dppf)Cl2 or Buchwald Ligands CheckOx->OxYes Starting halide remains CheckBase No: Check Base/Solvent Compatibility CheckOx->CheckBase Halide consumed, no product OxYes->Success BaseFix Switch to Mild Base (K3PO4) in Dioxane/H2O CheckBase->BaseFix BaseFix->Success

Diagnostic workflow for troubleshooting thiophene Suzuki-Miyaura cross-coupling reactions.

Core Troubleshooting & Mechanistic FAQs

Q1: My 2-thiopheneboronic acid is degrading into plain thiophene before the cross-coupling completes. Why does this happen, and how do I stop it? A1: You are observing protodeboronation , a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium[1]. Thiophen-2-ylboronic acids are notoriously susceptible to this because the adjacent electronegative sulfur atom stabilizes the intermediate carbanion during cleavage, making them significantly more unstable than their 3-yl counterparts[2].

Causality & Solution: The solution is strictly kinetic. You cannot entirely stop protodeboronation in protic media, but you can ensure the rate of the desired transmetalation step outpaces it[3].

  • Accelerate Transmetalation: Switch from standard catalysts (like Pd(PPh3)4) to highly active, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos [4]. These ligands dramatically accelerate oxidative addition and transmetalation, completing the coupling before the boron species can degrade[5].

  • Stabilize the Boron: If ligand optimization fails, abandon the free boronic acid. Convert your substrate to a potassium thiophene-2-trifluoroborate or a MIDA boronate. These tetracoordinate species slowly release the active boronic acid into the catalytic cycle, keeping its instantaneous concentration low and heavily suppressing protodeboronation[2].

Q2: I am coupling a bromothiophene with an aryl boronic acid. The boron species is stable, but the halide is not being consumed. What is stalling the reaction? A2: If your boron species is intact but the halide remains, the catalytic cycle is failing at the oxidative addition step. Thiophenes, particularly those with electron-donating substituents, are electron-rich. This high electron density strengthens the C-Br bond, making the insertion of the Pd(0) species energetically demanding. Furthermore, the sulfur atom in the thiophene ring can coordinate directly with the palladium center, poisoning the catalyst and preventing it from re-entering the cycle.

Causality & Solution: To force oxidative addition into electron-rich C-Br bonds and prevent sulfur coordination, you require a highly reactive, sterically demanding catalyst system. Using Pd(dppf)Cl2 or a combination of Pd2(dba)3 with XPhos provides the necessary electron density to the palladium center to break the C-Br bond, while the steric bulk of the ligand physically blocks unwanted coordination from the thiophene sulfur[5].

Q3: How do I select the optimal base and solvent system for thiophene substrates? A3: The choice of base and solvent dictates the speciation of the boronic acid (forming the reactive boronate complex). While aqueous media (e.g., n-butanol/water) facilitate this formation, excessive water or overly strong bases (like NaOH or KOH) exacerbate protodeboronation[1][3].

Causality & Solution: Use a mild, anhydrous-leaning base such as finely ground K3PO4 or Cs2CO3 [1]. A biphasic solvent system like 1,4-Dioxane/H2O (typically in a 4:1 to 10:1 ratio) or Toluene/H2O provides exactly enough polarity to dissolve the base and activate the boronic acid, without providing an overwhelming proton source that would destroy the thiophene substrate.

Quantitative Optimization Parameters

The following table synthesizes field-proven reaction parameters tailored to specific thiophene coupling scenarios. Use this as a baseline for your experimental design.

Thiophene Substrate TypePreferred Catalyst / LigandOptimal BaseRecommended SolventTypical Yield RangeMechanistic Advantage
2-Thiopheneboronic acid + Aryl Halide XPhos Pd G3 (1-2 mol%)K3PO4 (3.0 eq)Dioxane/H2O (4:1)85 - 95%Rapid transmetalation outpaces protodeboronation.
3-Bromothiophene + Aryl Boronic Acid Pd(dppf)Cl2 (3-5 mol%)K2CO3 (2.5 eq)Toluene/H2O (5:1)80 - 90%Bidentate ligand prevents sulfur-induced catalyst poisoning.
Thiophene-2-trifluoroborate + Aryl Chloride Pd(OAc)2 / SPhos (2 mol%)Cs2CO3 (3.0 eq)THF/H2O (10:1)88 - 98%Tetracoordinate boron ensures extreme stability during slow couplings.
Electron-Deficient Chlorothiophene Pd2(dba)3 / XPhos (1 mol%)K3PO4 (2.0 eq)n-Butanol/H2O (2:1)90 - 99%Highly active Pd(0) forces oxidative addition into strong C-Cl bonds.

Self-Validating Experimental Protocol

Objective: Suzuki-Miyaura Coupling of an unstable 2-thiopheneboronic acid with an aryl halide. Design Principle: This protocol includes built-in analytical checkpoints. If the reaction fails, the in-process data will explicitly tell you why, preventing wasted optimization cycles.

Step 1: Reagent Preparation & Inertion

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the 2-thiopheneboronic acid (1.5 equiv). Note: The 0.5 equiv excess acts as a buffer against unavoidable minor protodeboronation.

  • Add finely ground, anhydrous K3PO4 (3.0 equiv)[1].

  • Transfer the flask to a glovebox or apply standard Schlenk techniques (evacuate and backfill with Argon 3x).

Step 2: Catalyst Addition

  • Under Argon, add XPhos Pd G3 precatalyst (2.0 mol%). Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species under mild basic conditions, ensuring the catalyst is active before the boronic acid has time to degrade in solution.

Step 3: Solvent Addition & Reaction

  • Add a pre-degassed mixture of 1,4-Dioxane and deionized H2O (4:1 ratio, 0.2 M concentration relative to the aryl halide).

  • Seal the vessel and heat to 80 °C in a pre-heated oil bath.

Step 4: The Self-Validation Checkpoint (15 Minutes)

  • After exactly 15 minutes at 80 °C, extract a 50 µL aliquot via syringe. Quench in 1 mL of EtOAc and wash with 1 mL of brine.

  • Analyze the organic layer via GC-MS or LC-MS.

    • Validation A (Success): Strong product peak, trace starting materials. Proceed to completion (usually 2-4 hours).

    • Validation B (Protodeboronation Failure): High concentration of unsubstituted thiophene (des-boro byproduct) and unreacted aryl halide. Correction: Your transmetalation is too slow. Switch to a trifluoroborate salt or increase XPhos loading.

    • Validation C (Oxidative Addition Failure): Both starting materials remain intact; no des-boro byproduct. Correction: The C-X bond is too strong or sulfur is poisoning the catalyst. Increase temperature to 100 °C or switch to Pd(dppf)Cl2.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • PMC. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates"[Link]

  • ACS. "Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol"[Link]

  • PMC. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands"[Link]

  • ACS. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research"[Link]

Sources

Optimization

Technical Support Center: Ethyl 5-methylthiophene-3-carboxylate (CAS 19163-50-9)

Welcome to the Technical Support Center for Ethyl 5-methylthiophene-3-carboxylate . This guide is engineered for research scientists and drug development professionals utilizing this compound as a building block in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 5-methylthiophene-3-carboxylate . This guide is engineered for research scientists and drug development professionals utilizing this compound as a building block in medicinal chemistry (e.g., synthesis of GABA_B positive allosteric modulators). Below, you will find field-proven troubleshooting diagnostics, stability profiles, and self-validating protocols to ensure absolute data integrity during your assays.

Storage & Handling Diagnostics

Q: Why do manufacturer specifications strictly require an "inert atmosphere" and "dark place" for a seemingly stable ester? A: While the ethyl ester moiety is thermodynamically stable, the thiophene ring is an electron-rich heteroaromatic system. Exposure to ambient oxygen and ultraviolet/visible light triggers photo-oxidation, leading to the formation of highly reactive thiophene-S-oxides. These intermediates rapidly polymerize into dark, insoluble oligomers. Storing the compound under an inert gas—preferably Argon, as its higher density effectively blankets the liquid—and in amber vials prevents this degradation cascade ().

Q: I noticed a color change in my stock solution from clear/pale yellow to dark brown. Is it still usable? A: A shift to a dark brown color is a definitive indicator of oxidative degradation or photolysis of the thiophene ring[1]. If this occurs, the batch has lost its structural integrity and will introduce confounding variables (such as reactive oxygen species or polymerized aggregates) into your assays. The batch should be discarded or immediately re-purified via flash chromatography (Hexane/Ethyl Acetate gradient).

Chemical & Metabolic Stability Profiling

Q: How stable is the ethyl ester group under physiological assay conditions (pH 7.4, 37°C)? A: The ethyl ester of 5-methylthiophene-3-carboxylate is highly stable under neutral, cell-free physiological conditions. In stability studies of structurally analogous thiophene-3-carboxylates, researchers observed no significant chemical hydrolysis of the carboxylate groups, maintaining >96% intact parent compound after 1 hour of incubation in PBS (pH 7.4) at 37°C (2)[2]. However, in the presence of cellular lysates or serum, esterases may rapidly cleave the ethyl group to yield 5-methylthiophene-3-carboxylic acid. Always run a cell-free control to differentiate chemical from enzymatic hydrolysis.

Q: Does the compound survive standard liver microsome assays during drug development? A: Yes, thiophene-3-carboxylate derivatives generally exhibit excellent metabolic stability. Testing of related 2-amino-4-ethyl-5-methylthiophene-3-carboxylates in mouse liver microsomes demonstrated high stability, with intrinsic clearance ( Clintr​ ) values ranging from 7.7 to 12.03 μL/min/mg. Assays confirm that ≥60% of the unmetabolized compound remains intact after 1 hour of incubation (3)[4]. The primary metabolic liability is typically allylic oxidation at the 5-methyl position by Cytochrome P450 enzymes, rather than ester cleavage.

Quantitative Stability Profile
Stress ConditionReagent / EnvironmentTime & TempExpected Recovery (%)Primary Degradation Pathway
Physiological PBS (pH 7.4)1 hour, 37°C> 96.0%Trace hydrolysis
Metabolic Mouse Liver Microsomes1 hour, 37°C≥ 60.0%Allylic oxidation (5-methyl)
Base Hydrolysis 0.1 M NaOH4 hours, 40°C< 10.0%Ester hydrolysis to carboxylic acid
Photo-oxidation Ambient Light + O₂7 days, RT70.0 - 85.0%S-oxidation, polymerization
Optimal Storage Dark, Inert Gas (Ar)12 months, RT> 99.0%None

Self-Validating Protocol: Forced Degradation Assay

Objective: To empirically determine the degradation kinetics of Ethyl 5-methylthiophene-3-carboxylate under stress, validating batch integrity before initiating high-throughput screening.

Causality & Trustworthiness: By intentionally forcing degradation, you establish the specific chromatographic retention times and mass-to-charge (m/z) ratios of the breakdown products (e.g., the carboxylic acid via base hydrolysis, or S-oxides via peroxide stress). This creates a self-validating system: if these specific peaks appear in your actual experimental samples later, you can definitively diagnose the exact mode of failure rather than guessing.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve Ethyl 5-methylthiophene-3-carboxylate in anhydrous DMSO to a concentration of 10 mM. Rationale: Anhydrous DMSO prevents premature hydrolysis during storage and provides a stable, reproducible baseline.

  • Aliquot & Stress Induction:

    • Acidic Stress: Mix 100 μL stock with 900 μL of 0.1 M HCl. Incubate at 40°C.

    • Basic Stress: Mix 100 μL stock with 900 μL of 0.1 M NaOH. Incubate at 40°C.

    • Oxidative Stress: Mix 100 μL stock with 900 μL of 3% H₂O₂. Incubate at room temperature.

    • Photolytic Stress: Place 1 mL of stock (diluted in PBS) in a clear quartz vial under a UV-Vis lamp (254 nm / 365 nm) at room temperature.

    • Control: 100 μL stock in 900 μL PBS (pH 7.4), incubated alongside stressed samples.

  • Quenching: At predetermined time points (1h, 4h, 24h), extract 100 μL from each vial. Quench acidic/basic samples by neutralizing with equimolar NaOH/HCl. Dilute all samples 1:10 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Quenching halts the reaction instantly, preventing further degradation in the autosampler and providing an accurate kinetic snapshot.

  • Analysis: Inject 5 μL into an LC-MS/HPLC-UV system (monitoring at 254 nm). Calculate the area under the curve (AUC) for the parent peak (m/z ~171 for [M+H]+) relative to the control to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

StabilityWorkflow Start Prepare 10 mM Stock (in anhydrous DMSO) Aliquot Aliquot into Test Vials Start->Aliquot Acid Acidic Stress (0.1M HCl, 40°C) Aliquot->Acid Base Basic Stress (0.1M NaOH, 40°C) Aliquot->Base Ox Oxidative Stress (3% H2O2, RT) Aliquot->Ox Photo Photolytic Stress (UV-Vis, RT) Aliquot->Photo Quench Quench Reactions (Neutralize/Dilute) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze HPLC-UV/LC-MS Analysis Quench->Analyze Data Calculate Degradation Kinetics (t1/2, Rate Constant) Analyze->Data

Caption: Forced degradation experimental workflow for stability profiling.

References

  • Sigma-Aldrich. "Ethyl 5-methylthiophene-3-carboxylate | 19163-50-9". Source: Sigma-Aldrich. URL:

  • Journal of Medicinal Chemistry. "Novel Dual-Acting Hybrids Targeting Type-2 Cannabinoid Receptors and Cholinesterase Activity Show Neuroprotective Effects In Vitro and Amelioration of Cognitive Impairment In Vivo". Source: ACS Publications. URL: 2

  • Journal of Medicinal Chemistry. "Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor". Source: ACS Publications. URL: 3

  • BLD Pharm. "19163-50-9 | Ethyl 5-methylthiophene-3-carboxylate". Source: BLD Pharm. URL:1

Sources

Troubleshooting

Technical Support Center: Handling &amp; Functionalization of Ethyl 5-methylthiophene-3-carboxylate

Welcome to the Technical Support Center for Ethyl 5-methylthiophene-3-carboxylate and its functionalized derivatives. This scaffold is a highly versatile building block in medicinal chemistry, most notably utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 5-methylthiophene-3-carboxylate and its functionalized derivatives. This scaffold is a highly versatile building block in medicinal chemistry, most notably utilized in the synthesis of positive allosteric modulators (PAMs) for the GABA_B receptor[1].

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven protocols, mechanistic troubleshooting, and safety guidelines to ensure high-yield synthesis and safe handling.

Material Properties & Safety Grounding

Before initiating any synthetic workflows, it is critical to understand the physicochemical baseline of the material.

Quantitative Material Data
PropertySpecification
Chemical Name Ethyl 5-methylthiophene-3-carboxylate
CAS Number 19163-50-9
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
Appearance Pale yellow liquid to low-melting solid
Core Application Intermediate for Gewald synthesis and GABA_B PAMs[1]
Q: What are the primary handling precautions and PPE requirements for this compound?

A: Thiophene derivatives, especially those containing ester and trace sulfur impurities, can act as skin sensitizers and emit noxious odors.

  • Causality: The electron-rich thiophene ring is susceptible to slow oxidation upon prolonged exposure to ambient air and light, which can lead to sample discoloration and degradation.

  • Protocol: Always handle within a certified fume hood. Required PPE includes ANSI-approved nitrile gloves, safety goggles, and a standard lab coat[2]. Store the compound at 2–8°C under an inert atmosphere (Argon or N2) to prevent oxidative degradation of the sulfur heteroatom.

Core Experimental Workflows

Ethyl 5-methylthiophene-3-carboxylate is frequently accessed or further functionalized via the Gewald Reaction to yield 2-amino derivatives (e.g., Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate), which are then acylated to produce active pharmaceutical ingredients[1].

Workflow 1: Gewald Synthesis of 2-Aminothiophene Derivatives

The Gewald reaction is a thermodynamically driven multicomponent reaction. Understanding its mechanism is critical for troubleshooting stalled reactions.

GewaldMechanism A Ketone + Cyanoacetate B Knoevenagel-Cope Condensation A->B Base Catalysis C Elemental Sulfur (S8) Ring Opening B->C D Polysulfide Intermediates (Equilibrium) C->D E Protonation-Induced Degradation D->E Kinetically Favored F Cyclization & Aromatization E->F Thermodynamic Drive

Mechanistic pathway of the Gewald reaction for thiophene synthesis.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve 3-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add morpholine (1.2 eq) dropwise. Causality: Morpholine acts as a base to catalyze the initial Knoevenagel-Cope condensation[3].

  • Sulfur Addition: Add elemental sulfur (S8) (1.0 eq). Stir the heterogeneous mixture at 50–60°C for 12–24 hours.

  • Workup: Once the reaction turns a deep homogeneous brown, concentrate the mixture under reduced pressure. Extract with Ethyl Acetate (3x), wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the 2-aminothiophene derivative.

Self-Validating Checkpoint: The reaction is successful when TLC (UV 254 nm) shows the complete consumption of the cyanoacetate. By ^1H NMR, the appearance of a broad singlet at ~6.0 ppm confirms the presence of the newly formed primary amine (NH2)[1].

Workflow 2: N-Acylation of the Thiophene Core

AcylationWorkflow S1 1. Reagent Prep Anhydrous DCM, Inert Atm S2 2. Acylation Add Acyl Chloride at 0°C S1->S2 S3 3. Reaction Monitoring TLC/LC-MS Analysis S2->S3 Trouble Incomplete Conversion? S3->Trouble S4 4. Quenching Saturated NaHCO3 Trouble->S2 Yes (Add DMAP/Heat) Trouble->S4 No (Complete)

Experimental workflow and troubleshooting loop for thiophene acylation.

Step-by-Step Protocol:

  • Preparation: Dissolve the 2-aminothiophene derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Acylation: Cool the reaction to 0°C using an ice bath. Add the desired acyl chloride (1.2 eq) dropwise to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry, and concentrate.

Self-Validating Checkpoint: The success of this N-acylation is strongly dependent on experimental conditions[1]. Validate the product via ^1H NMR (CDCl3): The primary amine peak (~6.0 ppm) must disappear entirely, replaced by a highly deshielded amide proton singlet at ~11.44 ppm. The ethyl ester protons must remain intact (a quartet at ~2.68 ppm and a triplet at ~1.3 ppm)[1].

Troubleshooting & FAQs

Q: Why does my Gewald reaction stall, resulting in a complex mixture of unidentifiable byproducts?

A: The Gewald reaction relies on a complex equilibrium of polysulfides. Recent Density Functional Theory (DFT) computational studies reveal that elemental sulfur opens to form long polysulfides (>5 sulfur atoms)[3]. If the reaction stalls, it is because these polysulfides are not decomposing into the required monosulfide for ring closure.

  • The Fix: Protonation of these polysulfides changes their electrophilic behavior, providing a kinetically favorable pathway for their degradation[3]. Ensure your base (e.g., morpholine) is not depleted and that the reaction is heated sufficiently (50°C+) to drive the protonation-induced intermolecular degradation. Cyclization and aromatization to the thiophene product is the sole thermodynamic driving force[3].

Q: During the N-acylation of the 2-aminothiophene derivative, I am observing very low yields and unreacted starting material. How do I force the reaction to completion?

A: This is a known issue caused by dual-factor deactivation.

  • Causality: The 2-amino group is sterically hindered by the adjacent ethyl and methyl groups on the thiophene ring. Furthermore, it is electronically deactivated by the electron-withdrawing ester group at position 3[1].

  • The Fix: You must use a nucleophilic catalyst. If you omitted DMAP, add 0.1–0.2 equivalents. DMAP forms a highly reactive acylpyridinium intermediate that overcomes the steric and electronic barriers of the thiophene amine. If the reaction still stalls, switch the solvent from DCM to Toluene and reflux at 80°C.

Q: How do I prevent the ethyl ester group from hydrolyzing during downstream functionalization?

A: The ethyl ester at the 3-position is susceptible to nucleophilic attack by hydroxide ions.

  • The Fix: Avoid aqueous bases (like NaOH or KOH) during workups if the ester needs to be preserved. Use anhydrous organic bases (TEA, DIPEA) for your reactions, and quench with mild, buffered aqueous solutions (like saturated NaHCO3) rather than strong hydroxides.

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of Thiophene Carboxylates

Welcome to the technical support center for the crystallization of thiophene carboxylates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-q...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of thiophene carboxylates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material from this important class of compounds. The unique electronic and structural properties of the thiophene ring, combined with the polarity of the carboxylate group, can present specific purification hurdles. This document provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My thiophene carboxylate is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue that occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens when the solution is too supersaturated or cooled too quickly.

The fundamental cause is that the solute molecules are crashing out of solution faster than they can orient themselves into an ordered crystal lattice. The high polarity of the carboxylate group and potential for π-stacking from the thiophene ring can lead to strong solute-solute interactions, which can favor rapid, disordered aggregation if not carefully controlled.

Troubleshooting Protocol:

  • Re-heat and Dilute: If an oil has formed, gently re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional solvent (5-10% increments) to slightly decrease the saturation level.[2]

  • Implement Slow Cooling: Rapid cooling is a primary cause of oiling out.[3] Once your compound is fully dissolved, allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with cotton or paper towels can further slow this process.[4] Only after it has reached room temperature should you consider further cooling in a refrigerator or ice bath.

  • Reduce Compound Concentration: If the problem persists, the initial concentration of your compound is likely too high. Start the entire process over, using a larger volume of solvent to create a less saturated initial solution.

  • Consider a Different Solvent System: The solvent plays a critical role. If the boiling point of your solvent is too close to the melting point of your compound, it may "melt" out of solution instead of crystallizing. A good rule of thumb is to choose a solvent with a boiling point at least 10°C above your compound's melting point.[5]

G start Compound 'Oils Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add small amount (5-10%) of additional solvent reheat->add_solvent slow_cool Allow to cool slowly to room temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes restart Problem Persists: Restart with lower initial concentration check_crystals->restart No

Caption: Troubleshooting workflow for a compound that has oiled out.

Q2: I've allowed my solution to cool, but no crystals have formed. What are the next steps?

A2: The absence of crystals after cooling indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. Nucleation is the initial step where solute molecules arrange into small, stable clusters that can then grow into macroscopic crystals.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[2] This action creates microscopic imperfections on the glass surface that can serve as nucleation sites, lowering the energy barrier for crystal formation.

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, adding it to the solution can initiate crystallization.[3] The seed crystal acts as a template for other molecules to deposit onto, bypassing the initial nucleation step.

  • Increase Concentration: If scratching or seeding doesn't work, your solution is likely not saturated enough.[2] Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Then, repeat the slow cooling process.

  • Consider an Anti-Solvent: If your compound is highly soluble in your chosen solvent even at low temperatures, an anti-solvent (or "poor" solvent) can be used. This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid (cloudy), then allow it to stand.[2][6]

Q3: My crystallized product has a low yield. How can I improve recovery?

A3: Low yield is a common problem that can often be traced back to using an excessive amount of solvent during the dissolution step or losing product during the washing phase.

Causality and Solutions:

  • Excessive Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using too much solvent means the solution will not be saturated upon cooling, and a significant portion of your compound will remain dissolved.[2]

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves. This ensures you are using the minimum amount of solvent necessary.[2]

  • Washing with Room Temperature Solvent: The crystals, although less soluble in cold solvent, will still have some solubility. Washing with room temperature or warm solvent can redissolve a portion of your purified product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize loss.[2]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), significant product can be lost on the filter paper.

    • Solution: Pre-heat the funnel and receiving flask before performing a hot filtration to prevent the solution from cooling and crystallizing prematurely.[2][6]

Problem SourceCausalityRecommended Action
Dissolution Step Using an excessive volume of hot solvent.Add hot solvent portion-wise until the solid is just dissolved.
Washing Step Product is partially soluble in the wash solvent.Wash collected crystals with a minimal amount of ice-cold solvent.
Hot Filtration Solution cools and crystallizes in the funnel.Pre-heat the funnel and receiving flask before filtration.

Caption: Key areas for improving crystal yield during recrystallization.

Q4: My final product is still impure. What are common impurities in thiophene carboxylate syntheses and how do I remove them?

A4: Impurities are a critical concern as they can inhibit crystal growth, get trapped within the crystal lattice, and alter the final product's properties.[7][8] For thiophene carboxylates, impurities often stem from the synthetic route.

Common Impurities & Removal Strategies:

  • Unreacted Starting Materials: Thiophene carboxylic acids or the corresponding alcohols/amines used in esterification or amidation are common culprits.[2]

    • Solution: A pre-crystallization work-up is crucial. Perform an aqueous wash of your crude product. A wash with a dilute base (e.g., sodium bicarbonate solution) will remove unreacted acidic starting materials, while a wash with a dilute acid (e.g., dilute HCl) will remove unreacted basic starting materials.[2]

  • Reaction Byproducts: Side reactions can generate structurally similar impurities that may co-crystallize with your desired product.

    • Solution: If simple recrystallization is insufficient, column chromatography is the next logical step. A well-chosen solvent system can separate your target compound from closely related byproducts before attempting crystallization.[2]

  • Residual Solvent: Solvents can become trapped within the crystal lattice.[9]

    • Solution: Ensure the final crystalline product is dried thoroughly under a high vacuum, potentially with gentle heating (if the compound is thermally stable), to remove any trapped solvent.

G cluster_pre Pre-Crystallization cluster_cryst Crystallization cluster_post Post-Crystallization crude Crude Product workup Aqueous Acid/Base Wash crude->workup chromatography Column Chromatography (Optional) workup->chromatography If impurities persist dissolve Dissolve in Minimal Hot Solvent workup->dissolve If clean enough chromatography->dissolve cool Slow Cooling dissolve->cool filtrate Filter & Wash with Cold Solvent cool->filtrate dry Dry Under High Vacuum filtrate->dry pure Pure Crystalline Product dry->pure

Caption: A comprehensive workflow for purification and crystallization.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair for crystallization. The ideal solvent will dissolve the thiophene carboxylate when hot but show low solubility when cold.[4]

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude product into several small test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). For thiophene carboxylates, solvents of intermediate polarity are often a good starting point.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. If it does, that solvent is unsuitable as a single-solvent system.

  • Heating Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one in which the compound dissolved completely upon heating and then formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when your compound is too soluble in all practical single-solvent systems.

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Filtration: Filter the solution if any insoluble impurities are present.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise to the solution while stirring. The anti-solvent must be miscible with the "good" solvent.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.[2]

  • Re-dissolve (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures you are not in a state of excessive supersaturation, which could lead to oiling out.

  • Crystallization: Stopper the flask and allow it to stand undisturbed. Crystals should form slowly. Cooling the mixture can increase the yield.

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (n.d.). Benchchem.
  • A method to crystallize substances that oil out. (n.d.). ResearchGate.
  • 3.3. CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Impact of impurities on crystal growth. (2025, April 15). Nature.
  • Effect of impurities on the processes of crystal growth. (1993, March 1). OSTI.GOV.
  • Effect of Impurities on the Growth Kinetics of Crystals. (n.d.). ResearchGate.
  • Crystallization. (n.d.).
  • Flow Crystallization. (2024, May 17). Vapourtec.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , a critical 2-aminothiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , a critical 2-aminothiophene intermediate. Because this compound is typically synthesized via the multicomponent Gewald reaction 1, downstream purification must account for specific oligomeric byproducts and unreacted elemental sulfur.

Below, you will find a mechanistic FAQ, a solvent selection matrix, and a self-validating experimental protocol to ensure high-yield crystallization.

Frequently Asked Questions (FAQs)

Q: What is the gold-standard recrystallization solvent for this specific thiophene derivative, and why? A: Absolute ethanol is the optimal solvent 2. Mechanistically, ethanol provides an ideal thermodynamic gradient. The target compound exhibits high solubility in boiling ethanol (78°C) due to hydrogen bonding with its amino and ester moieties, but its solubility drops precipitously at 4°C, driving supersaturation. Crucially, elemental sulfur (S₈)—a ubiquitous Gewald byproduct—has extremely poor solubility in ethanol even at reflux, allowing for its mechanical removal via hot filtration before the product crystallizes 1.

Q: My product is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent system. This is often exacerbated by a steep cooling gradient or residual diethylamine catalyst disrupting the crystal lattice.

  • The Fix: Re-heat the biphasic mixture to a gentle reflux until homogeneous. Add 5-10% additional ethanol to decrease the saturation temperature, and cool very slowly to ambient room temperature before applying an ice bath. Seeding the solution at 40°C can bypass the metastable oil phase entirely.

Q: How do I validate the purity of my recrystallized product? A: Pure Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate presents as distinct brown or orange block-like crystals 21. Thermal validation should show a sharp melting point of 165–167 °C (435–437 K) [[2]]() 1. Chromatographic validation via TLC using an Ethyl Acetate/n-Hexane (1:2) mobile phase should yield a single spot with an Rf of approximately 0.66–0.70 [[3]]().

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Cloudy/Yellow Solid Co-precipitation of unreacted S₈ from the Gewald reaction.Perform a strict hot filtration of the boiling ethanol solution prior to the cooling phase.
Sticky/Gummy Residue Presence of oligomeric byproducts or residual amine catalyst.Wash the crude solid with cold water to remove amines before attempting ethanol recrystallization.
Low Recovery (<50%) Excessive solvent volume preventing proper supersaturation.Concentrate the mother liquor under reduced pressure to 50% volume; perform a second crop extraction.

Quantitative Data: Solvent Selection Matrix

Solvent SystemSolubility (Reflux)Solubility (4°C)Impurity ClearanceRecommendation
Absolute Ethanol HighVery LowExcellent (removes S₈ via hot filtration)Optimal - Standard protocol yields 70-85% [[2]]().
Methanol ModerateLowGoodViable, but the lower boiling point (65°C) limits the thermal gradient.
EtOAc / n-Hexane HighLowModerate (high risk of oiling out)Use only for column chromatography [[3]]().
Dichloromethane Very HighHighPoor (product remains dissolved)Not recommended for crystallization.

Self-Validating Recrystallization Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Primary Dissolution

  • Action: Suspend 10 g of crude Gewald product in 30-40 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (78°C) with continuous magnetic stirring.

  • Validation Checkpoint: The solution must turn a deep, translucent orange/brown. Any persistent pale-yellow particulate is unreacted elemental sulfur.

Step 2: Hot Filtration (Critical Step)

  • Action: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel or fluted filter paper to mechanically remove the insoluble sulfur.

  • Validation Checkpoint: The retentate (yellow solid) should be discarded. The filtrate must be completely clear of suspended solids, though darkly colored.

Step 3: Controlled Nucleation

  • Action: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature (approx. 20-25°C) over 1-2 hours without physical disturbance.

  • Validation Checkpoint: Spontaneous nucleation should begin around 40°C, forming visible orange/brown blocks 1. If the solution turns milky and oils out, reheat and add 5 mL of hot ethanol.

Step 4: Yield Maximization

  • Action: Once at room temperature, transfer the flask to an ice-water bath (4°C) for 30 minutes to drive the thermodynamic equilibrium toward complete crystallization.

  • Validation Checkpoint: The supernatant (mother liquor) should appear significantly lighter in color as the product precipitates out of solution.

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove surface impurities, followed by a brief wash with cold n-hexane to expedite drying.

  • Validation Checkpoint: The final product should be free-flowing, crystalline, and exhibit a sharp melting point of 165-167 °C 2.

Process Visualization

Recrystallization A Crude Product (Contains S₈ & Oligomers) B Suspend in Absolute Ethanol Heat to Reflux (78°C) A->B C Is Insoluble Sulfur Present? B->C D Hot Filtration (Discard Retentate) C->D Yes E Controlled Cooling (RT → 4°C) C->E No D->E F Crystal Nucleation & Growth E->F G Vacuum Filtration & Cold Wash F->G H Pure Orange/Brown Crystals (m.p. 165-167 °C) G->H

Fig 1: Logical workflow for the ethanol-based recrystallization and sulfur removal process.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases , Asian Journal of Chemistry. 2

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , IUCr Journals (Acta Crystallographica Section E). 1

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives , Tech Science. 3

Sources

Reference Data & Comparative Studies

Validation

FT-IR Spectral Analysis of 2-Thiophenecarboxylic Acid: A Comparative Guide for QA/QC &amp; Drug Development

As a highly versatile heteroaromatic scaffold, 2-thiophenecarboxylic acid (2-TCA) is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and suprofen derivatives, a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heteroaromatic scaffold, 2-thiophenecarboxylic acid (2-TCA) is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and suprofen derivatives, as well as various agrochemicals[1]. In pharmaceutical quality assurance and quality control (QA/QC), distinguishing 2-TCA from its positional isomer, 3-thiophenecarboxylic acid (3-TCA) , is a mandatory regulatory step.

While techniques like NMR and HPLC are standard, Fourier-Transform Infrared (FT-IR) spectroscopy remains the frontline tool for rapid, non-destructive structural verification. This guide provides an objective comparison of FT-IR sampling methodologies and a definitive spectral differentiation matrix for 2-TCA versus its alternatives.

Analytical Strategy: Sampling Methodology Comparison

The physical state and preparation of 2-TCA drastically influence its vibrational frequencies. Because 2-TCA forms strong intermolecular hydrogen-bonded dimers in the solid state, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission is not merely preferential—it dictates the resulting spectral profile.

ATR-FTIR vs. KBr Transmission
  • ATR-FTIR (Diamond Crystal): Preferred for routine QA/QC. It requires zero sample preparation, eliminating the risk of moisture absorption. However, because the penetration depth of the evanescent wave is wavelength-dependent, peaks at higher wavenumbers (e.g., the O-H stretch at >3000 cm⁻¹) appear artificially weaker compared to transmission spectra.

  • KBr Pellet Transmission: Preferred for deep structural analysis and resolving complex fingerprint regions. The drawback is that KBr is highly hygroscopic. If not rigorously desiccated, absorbed water will produce a massive, broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely mask the critical C=O and O-H stretches of 2-TCA.

FTIR_Workflow Start Sample: 2-TCA Powder Decision Select Sampling Technique Start->Decision ATR ATR-FTIR (Diamond) Rapid QA/QC Decision->ATR Routine KBr KBr Pellet High-Res Transmission Decision->KBr Deep Analysis ATR_Prep Apply pressure to crystal (Eliminate air gaps) ATR->ATR_Prep KBr_Prep Desiccate KBr at 105°C (Prevent H2O interference) KBr->KBr_Prep Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans) ATR_Prep->Scan KBr_Prep->Scan Validate Data Validation (Check baseline & noise) Scan->Validate

Caption: Decision matrix and workflow for FT-IR sampling of 2-thiophenecarboxylic acid.

Spectral Differentiation: 2-TCA vs. 3-TCA

The primary challenge in raw material verification is distinguishing 2-TCA from 3-TCA. Because both possess a thiophene ring and a carboxyl group, their functional group regions (4000–1500 cm⁻¹) are nearly identical. The causality of their spectral differences lies in the conjugation and symmetry of the thiophene ring.

In 2-TCA, the electron-withdrawing carboxyl group is at the α -position, directly conjugating with the sulfur heteroatom. In 3-TCA ( β -position), this conjugation is altered, shifting the ring breathing modes and, most importantly, the out-of-plane C-H bending vibrations in the fingerprint region.

Quantitative Spectral Comparison

The following table summarizes the key vibrational frequencies required to objectively differentiate these isomers in the solid state[2][3][4].

Vibrational Mode2-Thiophenecarboxylic Acid (2-TCA)3-Thiophenecarboxylic Acid (3-TCA)Diagnostic Value
O-H Stretch (H-bonded) 2500 – 3100 cm⁻¹ (Broad)2500 – 3100 cm⁻¹ (Broad)Low (Identical dimerization)
C-H Stretch (Aromatic) ~3090 cm⁻¹~3098 – 3100 cm⁻¹Low (Too close to resolve)
C=O Stretch (Carbonyl) 1680 – 1690 cm⁻¹ (Strong)1690 – 1710 cm⁻¹ (Strong)Moderate (Conjugation shift)
Thiophene Ring Stretch 1530, 1410 cm⁻¹1533, 1437 cm⁻¹Moderate
C-S Stretch ~910 cm⁻¹~902 cm⁻¹Low
C-H Out-of-Plane Bend ~740 – 750 cm⁻¹ ~788 cm⁻¹ High (Definitive Marker)

Mechanistic Insight: The definitive marker for 2-TCA is the strong out-of-plane C-H bending vibration at 740–750 cm⁻¹ . In contrast, 3-substituted thiophenes exhibit a dominant out-of-plane vibration at ~788 cm⁻¹ . Relying solely on the carbonyl stretch is dangerous, as the C=O peak can shift by ±10 cm⁻¹ depending on the degree of crystallization and sample pressure during ATR analysis.

Spectral_Logic Input Unknown Thiophene Carboxylic Acid (Solid State) Check1 Check C=O Region (1680 - 1710 cm⁻¹) Input->Check1 Check2 Analyze Fingerprint Region (C-H Out-of-Plane Bend) Check1->Check2 C=O Confirmed Peak2TCA Dominant Peak at ~740-750 cm⁻¹ Check2->Peak2TCA α-substitution Peak3TCA Dominant Peak at ~788 cm⁻¹ Check2->Peak3TCA β-substitution Result2TCA Confirmed: 2-Thiophenecarboxylic Acid Peak2TCA->Result2TCA Result3TCA Confirmed: 3-Thiophenecarboxylic Acid Peak3TCA->Result3TCA

Caption: Logical pathway for differentiating 2-TCA from 3-TCA using FT-IR spectral markers.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent false positives caused by environmental artifacts.

Protocol A: ATR-FTIR Workflow for Routine QA/QC

Use this protocol for rapid batch-to-batch verification of 2-TCA.

  • System Verification: Scan a standard polystyrene film. Verify that the peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹ to ensure the interferometer is correctly calibrated.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to air dry completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Validation: Ensure the baseline noise is <0.01% Transmittance.

  • Sample Application: Place ~2-5 mg of 2-TCA powder onto the crystal. Lower the pressure anvil until the clutch clicks. Causality: Insufficient pressure leaves air gaps, reducing the penetration of the IR beam and resulting in artificially weak peaks, particularly in the critical 740 cm⁻¹ region.

  • Data Acquisition: Scan the sample (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to normalize the peak intensities, allowing direct comparison with legacy transmission libraries.

Protocol B: KBr Pellet Preparation for High-Resolution Analysis

Use this protocol when investigating polymorphic impurities or when ATR yields ambiguous fingerprint data.

  • Moisture Elimination (Critical): Dry FT-IR grade KBr powder in an oven at 105°C for at least 24 hours. Store in a desiccator.

  • Sample Milling: Weigh exactly 1 mg of 2-TCA and 100 mg of dried KBr (1:100 ratio). Grind the mixture in an agate mortar for 2–3 minutes. Causality: Particle sizes must be smaller than the wavelength of IR light (<2 µm) to prevent the "Christiansen effect" (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Visual Validation: The resulting pellet must be completely transparent. A cloudy pellet indicates absorbed moisture or insufficient grinding and should be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

References

  • PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]

  • Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids. The Journal of Physical Chemistry A. American Chemical Society. Available at:[Link]

  • Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid. National Library of Medicine (PMC). Available at:[Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Croatica Chemica Acta. Available at:[Link]

  • FTIR spectra of P3HT-Z-COOH and P3HT-Z-COOH/CdSe nanocomposites. ResearchGate. Available at:[Link]

Sources

Comparative

X-ray crystallography of Ethyl 2-amino-4-methylthiophene-3-carboxylate

X-ray Crystallography of Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMTC): A Comparative Guide to Crystallization and Diffraction Strategies Executive Summary Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMTC) is...

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Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallography of Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMTC): A Comparative Guide to Crystallization and Diffraction Strategies

Executive Summary

Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMTC) is a highly versatile thiophene derivative synthesized via the Gewald reaction. It serves as a critical building block in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders[1]. From a crystallographic perspective, EAMTC presents a fascinating structural challenge: it crystallizes in the triclinic space group P1ˉ with two independent molecules in the asymmetric unit ( Z′=2 )[2][3].

Resolving this structure requires navigating a complex, bifurcated hydrogen-bonding network. Each molecule features an intramolecular N–H···O hydrogen bond, while intermolecular N–H···S and N–H···O interactions force the molecules into highly ordered "A + B" dimers[2][4]. As a Senior Application Scientist, I have structured this guide to objectively compare the experimental pathways for crystallizing EAMTC and the instrumental platforms required to resolve its Z′=2 architecture with high fidelity.

Part 1: Comparative Crystallization Strategies

To obtain diffraction-grade single crystals of EAMTC, researchers must choose between thermodynamic and kinetic crystallization pathways. The complex dimerization of EAMTC means that the choice of solvent and evaporation rate directly dictates the success of the crystal lattice assembly.

Table 1: Quantitative Comparison of Crystallization Methods for EAMTC

ParameterMethod A: Slow Evaporation (EtOAc)Method B: Anti-Solvent Vapor Diffusion (DCM/Hexane)
Thermodynamic Control High (Near-equilibrium state)Low (Kinetically driven)
Crystal Quality Excellent (Diffraction-grade, crack-free)Variable (Prone to twinning or solvent trapping)
Timeframe 4–7 Days1–2 Days
Structural Outcome Z′=2 A+B Dimers ( P1ˉ )[2]Potential kinetic polymorphs / lower resolution
Protocol 1: Gewald Synthesis & Thermodynamic Crystallization (Self-Validating System)

This protocol utilizes slow evaporation to provide the necessary time and activation energy for the molecules to overcome the entropic penalty of forming the highly ordered Z′=2 dimer.

  • Gewald Reaction: In a round-bottom flask, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol. Add elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol)[2].

  • Incubation & Causality: Stir constantly at 50 °C for 3 hours[2]. Causality: The mild heating provides the activation energy for the multi-step Knoevenagel condensation and subsequent cyclization without degrading the newly formed thiophene ring.

  • Validation: Confirm reaction completion via Thin Layer Chromatography (TLC) using pre-coated silica gel (Hexane/EtOAc 7:3). A single distinct spot indicates successful conversion. Quench with ice-cold water and extract with ethyl acetate[2].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify via silica gel column chromatography (100–200 mesh)[2].

  • Thermodynamic Crystallization: Dissolve the purified EAMTC in a minimal volume of ethyl acetate to create a saturated solution. Cover the vial with Parafilm and puncture 2-3 small holes. Allow the solvent to evaporate slowly at 22 °C.

  • Result: Within 4-7 days, yellow crystals (m.p. 76–79 °C) will form[2]. Causality: Slow evaporation maintains the system near equilibrium, allowing the bifurcated N–H···S and N–H···O bonds to arrange into the thermodynamically stable P1ˉ polymorph rather than falling into kinetic traps.

G R Gewald Reagents (Acetone, S8, Cyanoacetate) G Condensation & Cyclization (EtOH, 50°C) R->G M EAMTC Monomer (Intramolecular H-Bond) G->M D Slow Evaporation (Thermodynamic Control) M->D C A+B Dimer (Z'=2) Triclinic P-1 D->C

Caption: Gewald synthesis and thermodynamic self-assembly of EAMTC into Z'=2 dimers.

Part 2: X-Ray Diffraction Data Collection Platforms

Once a high-quality crystal is obtained, the choice of diffraction platform dictates the resolution of the electron density map. For EAMTC, resolving the exact positions of the hydrogen atoms involved in the bifurcated A+B dimerization is the primary analytical goal.

Table 2: Diffraction Platform Comparison for EAMTC Structural Determination

ParameterIn-house Microfocus (Cu Kα)Synchrotron X-ray Source (e.g., APS)
Wavelength (Å) 1.54184~0.7293 (Tunable)
Flux (photons/s) ~10⁸>10¹²
Data Collection Time 4 – 12 Hours5 – 15 Minutes
Resolution Limit (Å) 0.80< 0.60
Ideal Use Case Routine structural validation & connectivitySub-atomic resolution of bifurcated H-bonds
Protocol 2: Crystal Mounting & Diffraction Workflow (Self-Validating System)

While Synchrotron sources offer unparalleled resolution, an In-house Cu Kα diffractometer is highly capable of resolving EAMTC due to the strong anomalous scattering of the sulfur atom, provided the crystal is properly cryocooled.

  • Optical Validation: Examine the yellow crystals under a polarized light microscope. Select a single, crack-free crystal that exhibits uniform extinction when the polarizer is rotated. Causality: Uniform extinction validates that the crystal is a single domain and not a twinned specimen, which would severely complicate the Z′=2 refinement.

  • Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a 0.2 mm MiTeGen cryoloop.

  • Data Collection: Transfer the loop to the goniometer under a 100 K nitrogen stream. Causality: Cryocooling to 100 K minimizes thermal atomic displacement parameters (ADPs). This is an absolute necessity for EAMTC, as thermal vibration at room temperature would smear the electron density of the critical N-H···S hydrogen bonds, making the A+B dimer interface ambiguous.

  • Structure Solution & Refinement: Integrate the data using software like CrysAlisPro. Solve the structure using Intrinsic Phasing (SHELXT) and refine using Least-Squares minimization (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow Mount Optical Selection & Cryoloop Mounting Diff X-ray Diffraction (Cu Kα or Synchrotron) Mount->Diff Red Data Reduction (Integration & Scaling) Diff->Red Sol Structure Solution (Intrinsic Phasing) Red->Sol Ref Least-Squares Refinement (SHELXL) Sol->Ref Val Validation & CIF (R1 < 0.05) Ref->Val

Caption: Step-by-step X-ray crystallographic workflow for EAMTC structural determination.

Part 3: Mechanistic Insights into the EAMTC Refinement

When analyzing the output CIF (Crystallographic Information File) for EAMTC, the refinement will reveal that the thiophene ring and its directly attached atoms are almost perfectly coplanar[2][3]. However, the defining feature of the refinement is the dihedral angle between the thiophene ring and the NH₂ substituent, which differs slightly between the two independent molecules (12.5° for Molecule A vs. 11° for Molecule B)[2][4].

This slight conformational variance is the direct causal result of the packing forces required to form the C42​(12) chains along the b-axis[2][4]. By utilizing the slow evaporation method and cryocooled Cu Kα diffraction outlined above, researchers can routinely achieve an R1​ value of < 0.05, definitively proving the self-assembly mechanism of this vital pharmaceutical building block.

References

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). "Ethyl 2-amino-4-methylthiophene-3-carboxylate." IUCrData, 6(4), x210351. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: Thiophene-2-Carboxylate vs. Thiophene-3-Carboxylate in Advanced Synthesis

Thiophene carboxylates are indispensable building blocks in medicinal chemistry, agrochemicals, and organic materials. As a Senior Application Scientist, understanding the nuanced reactivity differences between thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

Thiophene carboxylates are indispensable building blocks in medicinal chemistry, agrochemicals, and organic materials. As a Senior Application Scientist, understanding the nuanced reactivity differences between thiophene-2-carboxylate and thiophene-3-carboxylate is critical for designing efficient, regioselective synthetic routes. This guide objectively compares their performance across three pivotal reaction classes: Electrophilic Aromatic Substitution (EAS), Directed Ortho-Metalation (DoM), and Decarboxylative Cross-Coupling.

Electronic & Structural Fundamentals

The thiophene ring is inherently electron-rich, reacting with electrophiles up to 107 times faster than benzene[1]. The sulfur heteroatom exerts a strong α -directing effect (+M effect) that highly activates the 2- and 5-positions.

When a carboxylate group (-COO⁻) is introduced, it acts as an electron-withdrawing group (EWG), imposing a deactivating, meta-directing effect. The divergent reactivity of the 2- and 3-isomers is entirely dictated by the interplay—whether opposing or synergistic—between the heteroatom's α -effect and the carboxylate's meta-effect.

Electrophilic Aromatic Substitution (EAS)

Causality & Regioselectivity

In thiophene-2-carboxylate , the carboxylate group directs electrophiles to the C4 position (meta). However, the intrinsic α -directing effect of the sulfur atom strongly favors C5. Because the stabilization of the Wheland intermediate by the sulfur atom's lone pair is energetically superior to the weak meta-direction of the carboxylate, the α -effect overrides the EWG, and EAS predominantly occurs at C5 .

In thiophene-3-carboxylate , the carboxylate directs to C5 (meta), and the sulfur atom also directs to C5 ( α -position). This creates a powerful synergistic effect, making C5 the highly favored and almost exclusive site of electrophilic attack.

Quantitative Comparison

Table 1: Regioselectivity and Yields in Standard EAS (Bromination)

SubstrateDirecting ConflictMajor Product PositionTypical Yield (Bromination)
Thiophene-2-carboxylate Opposing ( α vs meta)C575 - 85%
Thiophene-3-carboxylate Synergistic ( α
  • meta)

C5>90%

EAS_Regioselectivity T2C Thiophene-2-carboxylate S_effect Sulfur α-directing effect (Activates C2, C5) T2C->S_effect EWG_effect2 -COO⁻ at C2 (Deactivates, directs C4) T2C->EWG_effect2 T3C Thiophene-3-carboxylate T3C->S_effect EWG_effect3 -COO⁻ at C3 (Deactivates, directs C5) T3C->EWG_effect3 Result2 Major EAS at C5 (Alpha effect dominates) S_effect->Result2 Result3 Major EAS at C5 (Synergistic directing) S_effect->Result3 EWG_effect2->Result2 Overridden EWG_effect3->Result3 Reinforces

Caption: Logical flow of EAS regioselectivity in thiophene carboxylates.

Self-Validating Protocol: Regioselective Bromination
  • Preparation: Dissolve 10 mmol of the thiophene carboxylic acid in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in portions at room temperature. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination and maintaining high regioselectivity.

  • Reaction: Stir in the dark for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Validation: Quench with aqueous sodium thiosulfate to neutralize residual bromine. Extract with EtOAc. The crude 1 H-NMR should display a pair of doublets ( J≈4 Hz) for the 2-carboxylate (C3, C4 protons), confirming C5 substitution.

Directed Ortho-Metalation (DoM)

Causality & Regioselectivity

Lithiation of thiophene derivatives is governed by the acidity of the ring protons and the coordinating ability of substituents.

For thiophene-2-carboxylic acid , treatment with Lithium Diisopropylamide (LDA) results in double deprotonation. The first equivalent deprotonates the carboxylic acid. The second equivalent removes the most acidic ring proton, giving the 5-lithio derivative[2]. The C5 proton ( α to sulfur) is significantly more acidic than the C3 proton (ortho to the carboxylate), making C5 the primary site for functionalization.

For thiophene-3-carboxylic acid , the C2 proton is both α to the sulfur atom (highly acidic) and ortho to the carboxylate group. The carboxylate oxygen coordinates the lithium ion, directing the base precisely to C2. This synergistic DoM effect makes C2 the exclusive site of lithiation.

DoM_Workflow Step1 Substrate Prep Dry THF, -78°C Step2 Base Addition LDA (2.2 eq) Step1->Step2 Step3_2C 2-COOH Lithiation at C5 Step2->Step3_2C If 2-isomer Step3_3C 3-COOH Lithiation at C2 Step2->Step3_3C If 3-isomer Step4 Electrophile Quench (e.g., DMF) Step3_2C->Step4 Step3_3C->Step4

Caption: Step-by-step workflow for Directed Ortho-Metalation (DoM).

Self-Validating Protocol: Lithiation and Formylation
  • Preparation: Flame-dry a Schlenk flask. Add 5 mmol of thiophene carboxylic acid and 20 mL of anhydrous THF under Argon. Cool to -78 °C.

  • Lithiation: Dropwise add 11 mmol (2.2 eq) of freshly prepared LDA. Causality: The first equivalent forms the lithium carboxylate; the second performs the DoM. LDA is chosen over n-BuLi to prevent unwanted nucleophilic attack on the carboxylate carbon.

  • Aging: Stir at -78 °C for 1 hour to ensure complete metalation.

  • Quench: Add 15 mmol of anhydrous DMF. Allow the reaction to slowly warm to room temperature.

  • Validation: Acidify with 1M HCl to pH 2 to protonate the carboxylate and collapse the tetrahedral intermediate. Extract and analyze via NMR. The appearance of a distinct aldehyde peak ( 9.8 ppm) confirms successful electrophilic trapping.

Decarboxylative Cross-Coupling

Causality & Reactivity

Decarboxylative cross-coupling has emerged as a powerful, atom-economical alternative to traditional organometallic couplings, utilizing inexpensive carboxylic acids to form new C-C bonds with the concomitant loss of CO 2​ [3]. This method provides excellent regioselectivity and acts as a greener approach for synthesizing thiophene-based materials[4].

An important elementary step in this reaction is protodecarboxylation or metalation to convert the C–COOH bond to a C–M bond[3]. Thiophene-2-carboxylic acid is an excellent substrate for these reactions. The proximity of the sulfur heteroatom to the C2 position stabilizes the intermediate organometallic species (e.g., Cu or Pd insertion) via inductive effects and potential coordination, significantly lowering the activation energy for the extrusion of CO 2​ .

Conversely, thiophene-3-carboxylic acid is notoriously sluggish in decarboxylative couplings. The C3 position lacks direct α -heteroatom stabilization, making the decarboxylation step energetically unfavorable under standard catalytic conditions.

Quantitative Comparison

Table 2: Decarboxylative Coupling Performance

SubstrateActivation Barrier for CO 2​ LossReactivity in Pd/Cu CatalysisPrimary Application
Thiophene-2-carboxylate Low (Heteroatom stabilized)HighSynthesis of biaryls, oligothiophenes
Thiophene-3-carboxylate High (Lacks α -stabilization)Low / SluggishRarely used for decarboxylation
Self-Validating Protocol: Decarboxylative Arylation
  • Preparation: In a nitrogen-filled glovebox, charge a pressure vial with thiophene-2-carboxylic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(O 2​ CCF 3​ ) 2​ (5 mol%), Ag 2​ CO 3​ (1.5 mmol), and anhydrous DMSO (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 120 °C for 16 hours. Causality: Silver carbonate acts synergistically as both a basic proton scavenger and an oxidant/co-catalyst to facilitate the critical decarboxylation step.

  • Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. GC-MS analysis of the filtrate will confirm the mass of the cross-coupled biaryl product, validating the loss of 44 Da (CO 2​ ) from the starting material.

Conclusion

The positional isomerism of the carboxylate group on the thiophene ring fundamentally alters its reactivity profile. Thiophene-2-carboxylate is primed for C5-functionalization and facile decarboxylative cross-coupling, making it ideal for the rapid synthesis of linear oligothiophenes. Thiophene-3-carboxylate , benefiting from synergistic directing effects, allows for highly specific C2-lithiation and C5-EAS, serving as a robust scaffold for complex, multi-substituted heteroaromatic drug candidates.

References

  • Thiophene - Wikipedia Source: Wikipedia URL:[Link]

  • Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Decarboxylative cross-coupling - Wikipedia Source: Wikipedia URL:[Link]

  • Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials Source: Concordia University Research Repository URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Thiophene Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Thiophene Scaffold in Medicinal Chemistry The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[1][2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The versatility of the thiophene nucleus allows for extensive functionalization, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among the various modifications, the introduction of a carboxylate ester group at different positions on the thiophene ring has proven to be a fruitful strategy for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of two closely related classes of these compounds: methyl and ethyl thiophene carboxylate esters. By examining experimental data across different therapeutic areas, we aim to elucidate the subtle yet significant impact of this seemingly minor structural variation on biological function.

Comparative Analysis of Biological Activities

The decision to employ a methyl versus an ethyl ester in a drug discovery program is often influenced by considerations of synthesis, solubility, and metabolic stability. However, as the following data will demonstrate, this choice can also have a direct and profound impact on the compound's potency and efficacy.

Antimicrobial Activity: A Tale of Two Esters

Thiophene carboxylate esters have been extensively investigated for their potential to combat bacterial and fungal infections. The nature of the alkyl ester can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

A study comparing a series of 3-aminothiophene-2-carboxylates provided a direct comparison of the antimicrobial activity of methyl and ethyl esters of the same thiophene core against both Gram-positive and Gram-negative bacteria. The results, summarized in the table below, reveal a clear structure-activity relationship.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDREscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
1 Methyl2040
2 Ethyl2040

Data sourced from[1]

In this particular scaffold, both the methyl and ethyl esters exhibited identical minimum inhibitory concentrations (MICs) against E. coli and S. aureus.[1] This suggests that for this specific 3-aminothiophene core, the size of the alkyl ester group (methyl vs. ethyl) does not significantly impact its antibacterial potency. It is important to note that other substitutions on the thiophene ring can dramatically influence antimicrobial activity.[3][4]

Anticancer Activity: The Impact of the Ester on Cytotoxicity

The development of novel anticancer agents is a critical area of research, and thiophene derivatives have emerged as a promising class of compounds. They can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The ester functionality can play a role in target binding and cellular uptake.

One study on thieno[3,2-b]pyrrole derivatives found that a compound with a methyl group at a particular position showed high inhibitory activity against the PC-3 prostate cancer cell line, while the corresponding ethyl derivative was less active. This suggests that in some contexts, the smaller methyl group may be preferred for optimal anticancer activity.

The following table summarizes the cytotoxic activity of various methyl and ethyl thiophene carboxylate derivatives against different cancer cell lines, as reported in separate studies.

Table 2: Anticancer Activity (IC50 in µM) of Selected Thiophene Carboxylate Esters

Compound ClassEster GroupCancer Cell LineIC50 (µM)
Thiophene CarboxamideMethylHep3B (Liver Cancer)5.46
Thiophene CarboxamideMethylHep3B (Liver Cancer)12.58
Fused ThiopheneEthylHepG2 (Liver Cancer)3.023
Fused ThiopheneEthylPC-3 (Prostate Cancer)3.12

Data compiled from multiple sources.[5][6]

It is crucial to interpret this data with caution, as the core structures of the compared molecules are different. However, it highlights that both methyl and ethyl thiophene carboxylates can exhibit potent anticancer activity in the low micromolar range.[5][6] The choice between a methyl and ethyl ester will likely depend on the specific pharmacophore and the target protein.

Anti-inflammatory Activity: An Area Ripe for Exploration

Thiophene-containing molecules are present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tinoridine and tiaprofenic acid.[2] These drugs often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. The carboxylic acid or ester group is often a critical feature for binding to the active site of these enzymes.[2][7]

Despite the established role of thiophenes in anti-inflammatory drugs, a direct and quantitative comparison of the anti-inflammatory activity of methyl versus ethyl thiophene carboxylate esters is not well-documented in the available literature. This represents a significant gap in our understanding and an opportunity for future research. Structure-activity relationship (SAR) studies in this area would be highly valuable for the design of new and more potent anti-inflammatory agents.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in a 96-well plate p3 Add microbial inoculum to each well p1->p3 p2 Prepare standardized microbial inoculum p2->p3 p4 Incubate at 37°C for 18-24 hours p3->p4 p5 Visually inspect for turbidity (microbial growth) p4->p5 p6 Determine the lowest concentration with no visible growth (MIC) p5->p6

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the methyl and ethyl thiophene carboxylate esters in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.

Signaling Pathway Diagram:

G cluster_cell Living Cell cluster_measurement Measurement MTT MTT (Yellow, soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Spectrophotometer Spectrophotometer (OD at ~570 nm) Solubilization->Spectrophotometer

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Validation

Cytotoxicity and Selectivity Profiling of 5-Alkyl-2-aminothiophene-3-carboxylates: A Comparative Application Guide

The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, historically recognized for its utility as an intermediate in synthesizing diverse pharmacological agents. However, recent str...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, historically recognized for its utility as an intermediate in synthesizing diverse pharmacological agents. However, recent structure-activity relationship (SAR) optimizations have revealed that specific modifications to this core—namely, the elongation of the alkyl chain at the C5 position—transform these molecules from broad-spectrum, non-specific agents into highly targeted cytostatic modulators[1].

This guide provides an objective, data-driven comparison of different 5-alkyl-2-aminothiophene-3-carboxylates, detailing the mechanistic causality behind their cytotoxicity, quantitative performance data, and the self-validating experimental workflows required for their synthesis and evaluation.

Mechanistic Causality: The Role of the C5 Alkyl Chain

The fundamental challenge in oncology drug development is achieving cytotoxicity against malignant cells without inducing systemic toxicity in healthy tissue. Traditional 2-aminothiophene derivatives often fail to discriminate between tumor cell types[1]. However, extending the C5 alkyl chain introduces a profound shift in selectivity.

  • Short-Chain Derivatives (C1–C4): Compounds with methyl, ethyl, propyl, or butyl substitutions at the C5 position exhibit negligible cytostatic activity. They lack the necessary lipophilic bulk to permeate cellular membranes efficiently or anchor into the hydrophobic binding pockets of their intracellular targets.

  • Long-Chain Derivatives (C6–C9): Alkyl chains consisting of 6 (hexyl) to 9 (nonyl) carbons achieve an optimal partition coefficient (LogP). This optimized lipophilicity allows the molecules to cross the lipid bilayer and exert pronounced anti-proliferative activity in the mid-nanomolar range[1].

  • The Apex Derivative (C7 - TJ191): The 5-heptyl derivative, known as TJ191 (2-amino-3-methylcarboxy-5-heptyl-thiophene), represents the ideal balance of aqueous solubility and lipid permeability.

The TβRIII-Mediated Mechanism of Action The cytotoxicity of TJ191 is not driven by generalized DNA damage. Instead, it selectively targets cells based on their expression of the Transforming Growth Factor β Type III Receptor (TβRIII)[2]. Malignant T-cell leukemia and lymphoma cells frequently downregulate TβRIII to escape immune regulation. TJ191 specifically exploits this vulnerability; its efficacy is inversely correlated with TβRIII expression. Consequently, healthy cells, B-cell lymphomas, and solid tumors with high TβRIII expression remain intrinsically resistant to the drug, yielding a therapeutic selectivity index of over 600-fold[3].

MoA cluster_Tcell Malignant T-Cell Line (e.g., CEM, MOLT-4) cluster_Normal B-Cell / Cervix Carcinoma / Normal PBMC Drug TJ191 (5-Heptyl Derivative) Selective Cytostatic Agent LowReceptor Low TβRIII Expression Drug->LowReceptor HighReceptor High TβRIII Expression Drug->HighReceptor Apoptosis Cytostasis & Apoptosis (IC50: 0.13 - 0.26 µM) LowReceptor->Apoptosis High Sensitivity Survival Drug Resistance / Cell Survival (IC50 > 50 µM) HighReceptor->Survival Target Sequestration

TβRIII-dependent selective cytotoxicity of the 5-heptyl derivative TJ191.

Quantitative Cytotoxicity Comparison

The following table synthesizes the in vitro half-maximal inhibitory concentrations ( IC50​ ) of various 5-alkyl-2-aminothiophene-3-carboxylates across a panel of human cell lines. The data highlights the extreme selectivity of the C7 derivative (TJ191) for T-cell lineages over B-cell and cervical carcinoma lines[4].

Compound (C5 Substitution)CEM (T-Cell) IC50​ MOLT-4 (T-Cell) IC50​ JURKAT (T-Cell) IC50​ Raji (B-Cell) IC50​ HeLa (Cervix) IC50​
C1–C4 (Methyl to Butyl) > 50 µM> 50 µM> 50 µM> 50 µM> 50 µM
C6 (Hexyl) ~0.85 µM~1.10 µM~0.95 µM> 50 µM> 50 µM
C7 (Heptyl - TJ191) 0.13 ± 0.02 µM 0.22 ± 0.11 µM 0.13 ± 0.08 µM > 50 µM > 50 µM
C8 (Octyl) ~0.35 µM~0.40 µM~0.38 µM> 50 µM> 50 µM
C9 (Nonyl) ~0.50 µM~0.65 µM~0.55 µM> 50 µM> 50 µM

Note: Data demonstrates that peak potency is achieved at the C7 chain length. Extending the chain to C9 begins to reduce efficacy, likely due to a sharp drop in aqueous solubility limiting drug bioavailability in the assay medium.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind specific reagent choices and internal validation controls.

Workflow A: Multicomponent Gewald Synthesis

The synthesis of 5-alkyl-2-aminothiophene-3-carboxylates is achieved via the Gewald multicomponent reaction[5].

Causality of Reagent Selection: Morpholine is selected as the base over simpler amines because of its dual catalytic role. Its specific pKa​ is perfectly tuned to deprotonate the active methylene of the alkyl cyanoacetate (driving the initial Knoevenagel condensation with the aliphatic aldehyde/ketone) while simultaneously opening and activating the elemental sulfur ( S8​ ) ring for nucleophilic thiolation[6].

Step-by-Step Protocol:

  • Initiation: Suspend 1.0 equivalent of the target aliphatic ketone (e.g., 2-nonanone for the C7 derivative) and 1.1 equivalents of methyl cyanoacetate in absolute ethanol.

  • Sulfur Addition: Add 1.1 equivalents of elemental sulfur ( S8​ ) to the suspension[6].

  • Base Catalysis: Dropwise add 1.1 equivalents of morpholine under continuous stirring at room temperature. Validation Check: The reaction mixture should transition from a pale suspension to a deep, homogenous orange/red solution, indicating successful sulfur activation and thiolation.

  • Cyclization: Heat the mixture to 50°C for 12–24 hours[6]. Monitor progression via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Purification: Evaporate the ethanol under reduced pressure. Resuspend the crude residue in dichloromethane, wash with distilled water to remove morpholine salts, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

  • Self-Validation: Confirm molecular integrity using LC-HRMS. The observed molecular ion peak [M+H]+ must match the calculated exact mass of the specific alkyl derivative[6].

Gewald R1 Aliphatic Ketone + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Intermediate R1->Knoevenagel Morpholine S8 Elemental Sulfur (S8) Thiolation Nucleophilic Thiolation S8->Thiolation Base Morpholine (Base) Base->Knoevenagel Knoevenagel->Thiolation S8 Activation Product 5-Alkyl-2-aminothiophene- 3-carboxylate Thiolation->Product Intramolecular Cyclization

Gewald multicomponent synthesis of 5-alkyl-2-aminothiophene-3-carboxylates.

Workflow B: High-Throughput Cytotoxicity Assay (MTS)

Evaluating the cytostatic selectivity requires an assay compatible with both adherent cells (HeLa) and suspension cells (CEM, MOLT-4).

Causality of Assay Selection: The MTS assay is chosen over the traditional MTT assay. MTS is bioreduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a DMSO solubilization step, which is notoriously difficult to perform without losing cells when working with non-adherent T-cell suspension cultures[7].

Step-by-Step Protocol:

  • Cell Seeding: Seed CEM (suspension) and HeLa (adherent) cells into separate 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

  • Compound Administration: Prepare serial dilutions of the 5-alkyl-2-aminothiophene-3-carboxylates in DMSO. Add 1 µL of each dilution to the wells.

    • Self-Validation (Controls): Include a vehicle control well (0.1% DMSO to prove the solvent is not causing background toxicity) and a positive control well (e.g., Doxorubicin or Combretastatin A-4)[8]. The final DMSO concentration must never exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • MTS Addition: Add 20 µL of MTS/PMS reagent to each well. Incubate for an additional 2 to 4 hours.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

  • Data Processing: Subtract the background absorbance (wells containing medium + MTS but no cells). Calculate the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism), defining the IC50​ as the concentration reducing cell viability by 50% relative to the 0.1% DMSO vehicle control[8].

References
  • Balzarini, J., Thomas, J., Liekens, S., Noppen, S., Dehaen, W., & Romagnoli, R. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210.
  • El-Gazzar, A., Noppen, S., Thomas, J., Dehaen, W., Balzarini, J., & Liekens, S. (2018). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Oncotarget, 9(5), 6259-6269.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Manhas, A., et al. (2026). Bisarylthiourea comprising cycloalkyl-thiophene-3-carboxylate derivatives as potential human toll-like receptor (TLR2) agonists. RSC Advances.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Compounds in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have establi...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have established it as a "privileged pharmacophore," a molecular scaffold frequently found in biologically active compounds.[1][3] An analysis of FDA-approved drugs reveals that the thiophene moiety is a key component in at least 26 approved medications, spanning a wide array of therapeutic categories including anti-inflammatory, anticancer, and antiplatelet agents.[1]

One of the principal reasons for its prevalence is its role as a bioisostere for the phenyl ring.[1] Replacing a benzene ring with thiophene can significantly alter a molecule's properties, often leading to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles.[1][4] The sulfur atom itself is not merely a structural placeholder; its ability to participate in hydrogen bonding can critically enhance drug-receptor interactions.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based compounds across several key therapeutic areas. We will delve into how specific structural modifications to the thiophene scaffold influence biological activity, supported by experimental data and validated protocols, to offer researchers and drug development professionals actionable insights for designing the next generation of thiophene-based therapeutics.

Thiophene Derivatives as Anticancer Agents

Thiophene-based scaffolds are extensively explored in oncology, with derivatives designed to inhibit a variety of cancer-specific protein targets.[5][6] The biological action is highly dependent on the nature and position of substituents on the thiophene ring, which dictate the interaction with targets like protein kinases, tubulin, and topoisomerases.[6][7]

Comparative Analysis: Thienopyrimidines as Kinase Inhibitors

Fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines, are a prominent class of kinase inhibitors.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The thienopyrimidine core acts as a rigid scaffold that orients substituents to effectively bind within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

An SAR study on thienopyrimidine and thienopyridine derivatives identified potent inhibitors of VEGFR-2 kinase.[8] The study highlights the importance of substitutions at specific positions to achieve high potency and selectivity.

Compound IDCore StructureR1 Group (at C4)VEGFR-2 IC50 (µM)EGFR IC50 (µM)Selectivity (EGFR/VEGFR-2)
Lead Cmpd Thienopyrimidine4-Chloro-2-fluoro-5-(cyclopropylcarbamoyl)phenylamino0.0050.0020.4
Analog 45 Thienopyridine4-Chloro-2-fluoro-5-(cyclopropylcarbamoyl)phenylamino0.0030.14047
Analog 52 Thienopyridine4-Chloro-2-fluoro-5-(N-methylpiperazine)phenylamino0.0030.25083
Analog 54 Thienopyridine4-Chloro-2-fluoro-5-(N-ethylpiperazine)phenylamino0.0050.675135
(Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2003.[8])

Expert Insights: The initial thienopyrimidine lead showed potent but non-selective kinase inhibition. A key strategic modification was the removal of one of the pyrimidine nitrogens to form a thienopyridine core (Analogs 45, 52, 54). This subtle change drastically reduced EGFR activity while maintaining high VEGFR-2 potency, demonstrating that the nitrogen position within the fused ring system is a critical determinant of kinase selectivity. Further modifications to the side chain (e.g., introducing piperazine moieties) fine-tuned this selectivity.[8]

SAR_Kinase_Inhibitors cluster_core Thieno[3,2-d]pyrimidine Scaffold cluster_mods Key Modification Sites cluster_target Biological Target Core Thienopyrimidine Core (ATP Mimic) R1 R1 (C4-Anilino Group) - Governs Potency - Dictates Selectivity Core->R1 Substitution R2 R2 (Solubilizing Group) - Modulates PK Properties - Fine-tunes Selectivity Core->R2 Substitution N_position Ring Nitrogen Position (Thienopyrimidine vs. Thienopyridine) - Critical for Kinase Selectivity Core->N_position Isosteric Replacement Target Kinase ATP-Binding Pocket R1->Target Binds Here N_position->Target Influences Binding Geometry

Thiophene Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotics. Thiophene derivatives have shown a broad spectrum of activity against pathogenic bacteria and fungi.[9] SAR studies reveal that the antimicrobial potency is highly contingent on the substitution pattern around the thiophene ring.

Comparative Analysis: Substituted Thiophenes Against Gram-Negative and Gram-Positive Bacteria

A systematic SAR study of 3-halobenzo[b]thiophenes demonstrated that the precise placement of substituents on the fused thiophene ring is key to achieving desired antimicrobial activity.[10] Another study focused on thiophene derivatives active against colistin-resistant Gram-negative bacteria, a critical threat.[11] These compounds appear to function in part by increasing bacterial membrane permeabilization.[11]

Compound ClassKey Structural FeatureTarget Organism(s)MIC Range (µg/mL)Key SAR Finding
3-Halobenzo[b]thiophenes 3-Bromo or 3-Chloro substitution with a cyclohexanol side chainS. aureus, E. faecalis (Gram-positive), C. albicans (Fungus)3.9 - 7.8Halogenation at the C3 position is critical. The bromo- and chloro-substituted derivatives showed the most potent activity.[10]
Aminothiophenes Amine group at C2, various substitutions at C3 and C5A. baumannii, E. coli (Colistin-Resistant, Gram-negative)8 - 32Substitutions at C5 were found to enhance antibacterial activity. Specific derivatives showed bactericidal effects and increased membrane permeability.[11][12]
Thienothiophenes Fused bis-thiophene core with bis(chalcone) substitutionsP. aeruginosa, E. coli (Gram-negative), K. pneumonia (Gram-negative)Potent (qualitative)The extended, fused ring system serves as a rigid core for appended pharmacophores, leading to high potency against several Gram-negative pathogens.[13][14]

Expert Insights: For benzo[b]thiophenes, activity is more dependent on substitution at the heterocyclic thiophene ring rather than the fused aromatic moiety.[10] This directs synthetic efforts toward modifying the C2 and C3 positions. For combating drug-resistant Gram-negative bacteria, strategies that disrupt the bacterial membrane are highly valuable. The SAR of aminothiophenes suggests that lipophilic groups at the C5 position may enhance interaction with and disruption of the bacterial outer membrane.[11][12]

Antimicrobial_Workflow A Synthesize Thiophene Derivative Library B Primary Screening: Broth Microdilution Assay (Determine MIC) A->B C Identify Hits (MIC ≤ 32 µg/mL) B->C D Secondary Screening: Time-Kill Curve Assay C->D Potent Compounds F Mechanism of Action Studies: Membrane Permeability Assay C->F Potent Compounds E Determine Bactericidal vs. Bacteriostatic Activity D->E G Lead Optimization: Synthesize Analogs Based on SAR E->G F->G G->A Iterative Improvement

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Below are step-by-step methodologies for key assays described in this guide.

Protocol 1: Synthesis of Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to poly-substituted 2-aminothiophenes. This method is foundational for building libraries of thiophene derivatives for screening.[15][16]

Rationale: This one-pot synthesis is highly efficient for creating diverse aminothiophene scaffolds, which are precursors for a wide range of biologically active molecules, including acetylcholinesterase inhibitors and antimicrobial agents.[9][15][16]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of an α-methylene ketone (e.g., cyclohexanone, 1.0 eq) and a cyano-activated methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol, add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a basic amine (e.g., morpholine or diethylamine, 0.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature, typically between 45-50°C, for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then with a cold non-polar solvent (e.g., hexane) to remove excess sulfur.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Rationale: The broth microdilution method is highly standardized and allows for the efficient testing of multiple compounds against multiple microbial strains in a 96-well plate format, providing quantitative and reproducible data essential for SAR comparisons.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in a sterile saline solution. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test thiophene compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in CAMHB directly in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., gentamicin, ciprofloxacin) should be run in parallel as a quality control measure.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Conclusion

The thiophene scaffold is a remarkably versatile and enduringly valuable tool in drug discovery. Its ability to act as a bioisosteric replacement for phenyl rings, coupled with the diverse synthetic chemistry it supports, allows for the fine-tuning of pharmacological activity across a multitude of biological targets. As demonstrated in this guide, a systematic approach to SAR, grounded in robust experimental data, is critical to unlocking its full potential. Whether by modifying fused ring systems to enhance kinase selectivity, positioning halogens to boost antimicrobial potency, or appending side chains to disrupt bacterial membranes, the logic of structure-activity relationships provides a clear path for transforming simple thiophene cores into potent and specific therapeutic agents.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (No Date). Royal Society of Chemistry. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (No Date). K.T.H.M. College. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016, February 17). MDPI. [Link]

  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (No Date). ResearchGate. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). ScienceDirect. [Link]

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest: Sulfur reports. (2007, January 26). Taylor & Francis Online. [Link]

  • Thiophene. (No Date). Wikipedia. [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012, June 12). PubMed. [Link]

  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019, September 15). European Journal of Chemistry. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (No Date). Europe PMC. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024, September 9). ACS Publications. [Link]

  • Thiophene-Based Compounds. (2021, October 9). MDPI. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (No Date). Scholars Research Library. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (No Date). PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012, June 12). MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (No Date). Semantic Scholar. [Link]

  • Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. (2007, July 1). ScienceDirect. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (No Date). ResearchGate. [Link]

  • (PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. (No Date). ResearchGate. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). MDPI. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2026, February 8). ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024, August 20). National Center for Biotechnology Information. [Link]

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][13][17]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. (2010, December 21). ACS Publications. [Link]

Sources

Validation

Quantitative Comparison: Thiophene Derivatives vs. Standard Therapeutics

Title: Comparative Guide: Molecular Docking and In Vitro Efficacy of Thiophene Derivatives Against Oncogenic and Neurodegenerative Targets Introduction Thiophene, a five-membered sulfur-containing heterocyclic pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Molecular Docking and In Vitro Efficacy of Thiophene Derivatives Against Oncogenic and Neurodegenerative Targets

Introduction Thiophene, a five-membered sulfur-containing heterocyclic pharmacophore, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, structural malleability, and capacity to act as a bioisostere for benzene make it highly effective at penetrating the blood-brain barrier and forming robust π-π and π-sulfur interactions within protein active sites[1]. This guide evaluates recent comparative docking studies and experimental data of thiophene derivatives targeting Epidermal Growth Factor Receptor (EGFR) in oncology, Acetylcholinesterase (AChE) in neurodegeneration, and Tubulin in cell cycle regulation[2][3][4].

When evaluating hit compounds, molecular docking serves as the predictive engine, while in vitro assays provide the empirical anchor. The following table synthesizes binding affinities and IC50 values across multiple targets to objectively benchmark thiophene derivatives against clinical standards.

Table 1: Comparative Efficacy of Thiophene Derivatives vs. Reference Drugs

Target ProteinCompound ClassBest Hit IDDocking Score (kcal/mol)In Vitro IC50 (µM)Reference Drug (IC50 µM)Key Interacting Residues
EGFR (WT/T790M) Thieno[2,3-b]thiopheneCompound 2-8.800.28 ± 0.03Erlotinib (1.24)Met793, Lys745, Asp855[5][6]
EGFR (WT) Thiophene-chalcone ureaCompound 5c-8.400.001 (1 nM)Sorafenib (12.78)Met793, Leu718[7]
AChE Thiophene-pyrazolineCompound 2l-8.400.040Donepezil (0.021)Tyr341, Tyr124, Trp86[8]
AChE Cyclohepta[b]thiopheneCompound 9-9.200.51Donepezil (0.48)Trp286, Tyr337[3]
Tubulin Thiophenyl hydrazoneCompound 5b-7.052.61 ± 0.34Podophyllotoxin (4.2)Lys352, Cys241, Asn349[4]

Causality Insight: The causality behind these high binding affinities lies in the electron-rich nature of the thiophene sulfur atom. In neurodegenerative targets like AChE, the sulfur atom forms localized electron regions that enable strong dipole-dipole and π-π stacking interactions with aromatic peripheral anionic site residues (e.g., Tyr341 and Trp86)[8]. For oncogenic targets like EGFR, the thiophene core acts as an ideal hinge-binding motif, establishing crucial hydrogen bonds with Met793, a mechanism that effectively outcompetes ATP for the kinase domain and stabilizes the inactive conformation of the receptor[5][6].

Mechanistic Pathways: Disruption of Disease Progression

Understanding the efficacy of these compounds requires mapping the biological signaling pathways they disrupt. In oncology, 2 drives uncontrolled cellular proliferation via the PI3K/AKT and RAS/MAPK pathways. Thiophene-based inhibitors competitively bind to the intracellular tyrosine kinase domain, halting downstream phosphorylation and inducing cell cycle arrest[2][7].

EGFR_Pathway Thiophene Thiophene Derivative (Inhibitor) EGFR EGFR (Mutant/WT) Tyrosine Kinase Thiophene->EGFR Competitive Binding (ATP Pocket) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Blocked by Inhibitor MAPK->Apoptosis Blocked by Inhibitor

Diagram illustrating the disruption of the EGFR signaling pathway by thiophene-based inhibitors.

Experimental & Computational Workflows: A Self-Validating System

To ensure scientific integrity, researchers must adopt a self-validating workflow where computational predictions are rigorously challenged by empirical assays. Molecular docking alone is prone to false positives; thus, coupling it with in vitro validation creates a closed-loop Structure-Activity Relationship (SAR) system[9].

Workflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (Grid Generation & Scoring) LigandPrep->Docking ProteinPrep Target Protein Prep (PDB: 4EY7, 1M17) ProteinPrep->Docking Hit Hit Compound Selection (ΔG < -8.0 kcal/mol) Docking->Hit Pose Analysis InVitro In Vitro Validation (MTT / Ellman's Assay) Hit->InVitro Synthesis & Testing InVitro->Docking SAR Feedback Loop

Integrated in silico and in vitro self-validating workflow for thiophene derivative evaluation.

Step-by-Step Methodology:

Phase 1: In Silico Preparation and Molecular Docking

  • Ligand Optimization: Sketch the thiophene derivatives and optimize their geometry using 10 (e.g., B3LYP/6-31G* basis set). This step is critical to determine the lowest energy conformation and calculate HOMO-LUMO gaps, ensuring the kinetic stability of the ligand before docking[10].

  • Protein Preparation: Retrieve target crystal structures from the Protein Data Bank (e.g., PDB: 4EY7 for AChE, PDB: 1M17 for EGFR). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges to prepare the electrostatic environment[8].

  • Grid Generation & Docking: Define the receptor grid box centered strictly on the known active site (e.g., the catalytic triad for AChE or the ATP-binding pocket for EGFR). Execute docking using the Lamarckian Genetic Algorithm (via AutoDock or Glide) to generate binding poses[9].

  • Pose Analysis: Select poses with the lowest binding free energy (ΔG < -8.0 kcal/mol). Validate the pose by confirming interactions with critical residues (e.g., Met793 in EGFR or Tyr341 in AChE)[6][8].

Phase 2: In Vitro Validation 5. Synthesis & Characterization: Synthesize the highest-scoring thiophene derivatives (e.g., via Suzuki coupling for tubulin inhibitors or cyclo-condensation for pyrazolines). Characterize the purity and structure using 1H/13C NMR and high-resolution mass spectrometry[2][4]. 6. Enzymatic & Cytotoxicity Assays:

  • For AChE (Neurodegeneration): Utilize Ellman’s spectrophotometric method. Measure the hydrolysis of acetylthiocholine at 412 nm. Calculate the IC50 by plotting percentage inhibition against log[inhibitor] concentration[8].

  • For EGFR (Oncology): Perform the MTT assay on specific cancer cell lines (e.g., A549, MCF-7). Treat cells with varying concentrations of the thiophene derivative for 48 hours, add MTT reagent, and measure formazan absorbance at 570 nm to determine cell viability and IC50[5][6].

  • SAR Feedback Loop: Correlate the experimental IC50 values with the in silico docking scores. Use any discrepancies to refine the docking scoring function or guide the next iteration of rational drug design[9].

Conclusion

Thiophene derivatives represent a highly versatile and potent class of inhibitors capable of targeting diverse pathological proteins, from oncogenic kinases to neurodegenerative enzymes. As demonstrated by the comparative data, optimized thiophene scaffolds frequently match or exceed the efficacy of standard therapeutics like Erlotinib and Donepezil. By strictly adhering to a self-validating workflow that bridges molecular docking with robust in vitro assays, researchers can systematically eliminate false positives and accelerate the translation of these promising compounds into clinical candidates.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-methylthiophene-3-carboxylate

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like Ethyl 5-methylthiophene-3-carboxylate pla...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like Ethyl 5-methylthiophene-3-carboxylate play a vital role as building blocks. However, beyond their synthetic utility, a deep understanding of their lifecycle, particularly their safe disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-methylthiophene-3-carboxylate, grounded in established safety principles and regulatory compliance.

The procedural choices outlined below are based on a synthesis of hazard information for thiophene derivatives and general best practices for chemical waste management. The underlying principle is to treat the substance as hazardous waste, ensuring it is segregated, contained, and managed by professionals to prevent harm to personnel and the environment.

Hazard Identification and Risk Assessment

Key Anticipated Hazards:

  • Skin Irritation: Many thiophene derivatives are classified as skin irritants.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation is a common warning for this class of compounds.[1][2]

  • Respiratory Irritation: Some related compounds may cause respiratory irritation.[2][3]

  • Hazardous Decomposition: Upon combustion, thiophene compounds can release toxic fumes, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[2][4]

The following table summarizes the likely hazard classifications based on related compounds.

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye IrritationCategory 2P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312

This data is extrapolated from similar thiophene compounds and should be confirmed by consulting the specific SDS provided by the supplier.

Pre-Disposal Procedures: Personal Protective Equipment (PPE) and Spill Management

Before beginning any disposal-related activities, ensuring personal and environmental safety is critical.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Based on the anticipated hazards, the following should be worn:

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for a wide range of chemicals.[5][6][7] Always inspect gloves for any signs of degradation or perforation before use.[2][8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[1][4]

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a significant spill, additional protective clothing may be necessary.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4][9]

Emergency Spill Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition from the area.[10][11][12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, dry earth, or vermiculite to contain the substance.[4][9] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Step-by-Step Disposal Workflow

The proper disposal of Ethyl 5-methylthiophene-3-carboxylate must follow a systematic process to ensure compliance with local, state, and federal regulations.[10] Disposal in household trash or down the sewage system is strictly prohibited.[13]

Step 1: Waste Segregation

Collect waste Ethyl 5-methylthiophene-3-carboxylate and any materials contaminated with it (e.g., paper towels, absorbent pads, contaminated glassware) separately from other waste streams. Incompatible hazardous wastes must be handled separately to avoid dangerous reactions.[14]

Step 2: Containerization
  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for the waste. The original product container can be used if it is in good condition.[13]

  • Container Material: High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Closure: Ensure the container is tightly sealed to prevent leaks or the escape of vapors.

  • Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[13]

Step 3: Labeling

Properly labeling hazardous waste is a critical regulatory requirement. The label must be clearly visible and include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "Ethyl 5-methylthiophene-3-carboxylate."

  • The specific hazards associated with the chemical (e.g., "Irritant," "Flammable" if applicable).

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from heat, sparks, and open flames.[10][11]

  • Secure and under the control of laboratory personnel.

  • In secondary containment to catch any potential leaks.

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately.

The following diagram illustrates the essential workflow for the disposal of Ethyl 5-methylthiophene-3-carboxylate.

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Final Disposal A Step 1: Segregate Waste (Separate from other chemicals) B Step 2: Containerize (Use sealed, compatible container) A->B C Step 3: Label Clearly ('Hazardous Waste', chemical name, hazards) B->C D Step 4: Store Safely (Designated, ventilated area) C->D E Step 5: Professional Disposal (Contact EHS or licensed contractor) D->E Transfer caption Disposal Workflow for Ethyl 5-methylthiophene-3-carboxylate

Sources

Handling

Personal protective equipment for handling Ethyl 5-methylthiophene-3-carboxylate

Handling heteroaromatic esters in drug development and synthetic chemistry requires more than generic laboratory safety protocols. Ethyl 5-methylthiophene-3-carboxylate (CAS: 19163-50-9) is a highly reactive, lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling heteroaromatic esters in drug development and synthetic chemistry requires more than generic laboratory safety protocols. Ethyl 5-methylthiophene-3-carboxylate (CAS: 19163-50-9) is a highly reactive, lipophilic intermediate. Due to the unique electronic properties of the thiophene ring combined with the volatility of the ester group, this compound poses specific dermal, ocular, and respiratory risks that demand targeted engineering controls and Personal Protective Equipment (PPE).

This guide provides researchers and safety officers with a field-proven, mechanistic approach to safely handling this chemical, ensuring both operational efficiency and uncompromising laboratory safety.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand why a chemical is dangerous. Ethyl 5-methylthiophene-3-carboxylate presents four primary hazard classifications based on its molecular structure[1]:

Hazard CodeClinical ManifestationMechanistic Causality
H302 Harmful if swallowedThe ester linkage is rapidly hydrolyzed by physiological esterases, releasing localized acidic byproducts and thiophene derivatives that disrupt cellular metabolism[1].
H315 Causes skin irritationThe thiophene ring makes the molecule highly lipophilic (LogP ~2-3). This allows the liquid to rapidly partition into the lipid-rich stratum corneum, penetrating the skin barrier and causing acute dermal inflammation[1].
H319 Causes serious eye irritationDirect contact with the aqueous environment of the eye causes rapid protein denaturation in the corneal epithelium, exacerbated by the compound's organic solvent properties[1].
H335 May cause respiratory irritationAs a volatile organic liquid, it readily vaporizes at room temperature. Inhalation of these vapors strips the mucosal lining of the respiratory tract of its protective lipid layer[1].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for handling liquid thiophenes. The non-polar nature of the thiophene ring acts as an aggressive solvent, rapidly degrading standard elastomeric barriers. Based on 2[2] and 3[3], the following PPE is mandatory:

PPE CategoryRequired SpecificationScientific Justification & Validation
Hand Protection Butyl Rubber (>0.3mm) or Silver Shield/4H gloves.Thiophene derivatives permeate standard 0.1mm nitrile in under 15 minutes. Butyl rubber provides a dense, cross-linked barrier against heteroaromatics, offering a breakthrough time of >240 minutes[4]. Validation: Perform a visual inflation test on gloves prior to donning to check for micro-punctures.
Eye Protection Indirect Vented Chemical Goggles .Safety glasses with side shields do not protect against vapor accumulation. Indirect venting prevents liquid splash ingress while allowing airflow to prevent fogging[4].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat .Synthetic fibers (like polyester) will dissolve and fuse to the skin upon contact with organic esters. Cotton provides a sacrificial layer that can be quickly removed[5].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm).Primary defense against H335 hazards. If ventilation fails, a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges must be utilized[2].

Operational Workflow: Self-Validating Transfer Protocol

To prevent exposure during synthesis or assay preparation, chemical transfers must be treated as closed-system operations.

Step 1: Pre-Operational Environmental Check

  • Verify the fume hood monitor reads between 80-100 feet per minute (fpm).

  • Self-Validation: Tape a small Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.

Step 2: Equipment Preparation

  • Utilize glass syringes with Luer-lock PTFE needles. Do not use plastic syringes, as the thiophene ester can leach plasticizers, contaminating your sample and weakening the syringe barrel[6].

Step 3: The Transfer Execution

  • Purge the reagent bottle with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the thiophene ring.

  • Draw the required volume of Ethyl 5-methylthiophene-3-carboxylate slowly to prevent cavitation and aerosolization.

  • Self-Validation: Invert the syringe and pull a slight vacuum. If the plunger holds its position without dropping, the system is hermetically sealed and safe to transfer.

Step 4: Decontamination

  • Rinse all reusable glassware immediately with acetone or ethanol inside the hood before transferring to the general sink.

Chemical Handling & Spill Response Workflow

The following logic tree dictates the immediate actions required during normal operations and unexpected spill events.

SpillResponse A Pre-Operational Check Verify Hood Velocity (80-100 fpm) B Don Specialized PPE (Butyl Gloves, Splash Goggles) A->B C Initiate Chemical Transfer (Closed Syringe System) B->C D Spill Detected? C->D E Proceed to Reaction & Decontaminate Tools D->E No F Assess Spill Volume & Location D->F Yes G Minor (<50 mL) Inside Fume Hood F->G H Major (>50 mL) Outside Fume Hood F->H I Apply Activated Carbon Sweep & Bag as HazMat G->I J Evacuate Lab immediately Call HazMat Response H->J

Caption: Procedural workflow for handling Ethyl 5-methylthiophene-3-carboxylate and dynamic spill response.

Emergency Response & Spill Management

If a spill occurs, the primary threat shifts from dermal contact to acute inhalation of expanding vapors.

For Minor Spills (<50 mL inside the fume hood):

  • Contain: Do NOT use sand or standard clay absorbents. Sand only contains the liquid but allows the volatile ester to freely off-gas into the laboratory.

  • Neutralize Vapors: Cover the spill entirely with Activated Charcoal or a specialized volatile organic binder[2]. Activated carbon physically traps the organic vapors within its porous matrix, immediately eliminating the inhalation hazard.

  • Collect: Use non-sparking tools (plastic or brass dustpans) to sweep up the saturated carbon.

  • Validate: The absence of the characteristic sharp, sulfurous/ester odor confirms that vapor suppression is complete.

For Major Spills (>50 mL or outside the hood):

  • Evacuate the immediate laboratory space.

  • Do not attempt to clean up without a self-contained breathing apparatus (SCBA) or a full-face respirator with OV cartridges[2].

  • Contact Environmental Health and Safety (EHS) or the designated HazMat team.

Disposal & Waste Management

Ethyl 5-methylthiophene-3-carboxylate must never be disposed of in aqueous waste streams or sanitary sewers.

  • Categorization: Classify as Non-Halogenated Organic Hazardous Waste (unless it has been reacted with chlorinated solvents like DCM or Chloroform, in which case it becomes Halogenated Waste).

  • Storage: Store waste in high-density polyethylene (HDPE) or glass containers. Ensure the waste carboy is kept tightly sealed and grounded to prevent static discharge[2].

  • Final Destruction: The standard and safest method of disposal for thiophene derivatives is controlled high-temperature incineration by a licensed hazardous waste contractor.

References

  • Sigma-Aldrich (MilliporeSigma). Ethyl 5-methylthiophene-3-carboxylate Product Specification & SDS (CAS 19163-50-9). Retrieved from6[6]

  • BLD Pharm. Safety Data Sheet: Ethyl 5-methylthiophene-3-carboxylate. Retrieved from 1[1]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Glove Protection and Selection Guide for Thiophene Derivatives. Retrieved from3[3]

  • Apollo Scientific. Safety Data Sheet: Thiophene-2-carboxaldehyde (Analogous Heteroaromatic Guidelines). Retrieved from 4[4]

  • New Jersey Department of Health / OSHA 1910.132. Hazardous Substance Fact Sheet: Tetrahydrothiophene & Volatile Organics. Retrieved from 2[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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